molecular formula C25H30N4O7 B613446 N-alpha-Fmoc-N-Boc-L-canavanine CAS No. 319919-81-1

N-alpha-Fmoc-N-Boc-L-canavanine

Katalognummer: B613446
CAS-Nummer: 319919-81-1
Molekulargewicht: 498,53 g/mole
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-alpha-Fmoc-N-Boc-L-canavanine, also known as this compound, is a useful research compound. Its molecular formula is C25H30N4O7 and its molecular weight is 498,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

319919-81-1

Molekularformel

C25H30N4O7

Molekulargewicht

498,53 g/mole

Synonyme

N-alpha-Fmoc-N-Boc-L-canavanine; Fmoc-L-Cav(Boc); Fmoc-Cav(Boc)

Herkunft des Produkts

United States

Foundational & Exploratory

N-alpha-Fmoc-N-Boc-L-canavanine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alpha-Fmoc-N-Boc-L-canavanine chemical properties Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, drug development professionals[1]

Optimizing Non-Canonical Arginine Analogues in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Identity

This compound (Fmoc-L-Cav(Boc)-OH) is a specialized, orthogonally protected amino acid derivative used to incorporate L-canavanine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

L-Canavanine is a structural analogue of L-Arginine where the


-methylene group (

) is replaced by an oxygen atom (

).[1][2] This substitution drastically alters the pKa of the side chain (from ~12.5 in Arg to ~7.0 in Cav) and introduces unique chemical reactivity, specifically within the oxyguanidino moiety. This guide details the physicochemical properties, synthesis protocols, and critical handling requirements necessary to utilize this building block effectively without compromising peptide integrity.[3]
Chemical Specifications
ParameterTechnical Specification
Systematic Name (2S)-4-{[(E)-{amino[(tert-butoxycarbonyl)amino]methylidene}amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Common Name Fmoc-L-Canavanine(Boc)-OH
CAS Number 190723-97-8
Molecular Formula

Molecular Weight 498.53 g/mol
Purity Grade

98% (HPLC)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water
Appearance White to off-white crystalline powder
Storage +2°C to +8°C (Long-term: -20°C), Desiccated, Protected from light

Structural Analysis & Reactivity Profile

The utility of Fmoc-L-Cav(Boc)-OH lies in its ability to mimic arginine sterically while exhibiting distinct electronic properties.[1]

The Oxyguanidino Core

Unlike the guanidino group of arginine, the oxyguanidino group in canavanine contains an


 bond.
  • Decreased Basicity: The electronegative oxygen atom reduces the electron density of the guanidine group, lowering the pKa significantly. At physiological pH, canavanine residues are less protonated than arginine.

  • Bond Lability: The

    
     bond is chemically distinct from the 
    
    
    
    bond it replaces. While stable under standard Fmoc deprotection conditions (20% Piperidine), it requires careful attention during global cleavage to prevent reduction or hydrolysis.
Orthogonal Protection Strategy
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Amine (Fmoc):  Base-labile.[1][4][5] Removed via piperidine/DMF.[3][6]
    
  • Side-Chain (Boc): Acid-labile.[1][4] The tert-butyloxycarbonyl (Boc) group protects the oxyguanidino function.[1] This prevents side-chain acylation during coupling and suppresses the formation of intramolecular lactams. It is removed concomitantly with resin cleavage using Trifluoroacetic Acid (TFA).[1]

Application in Solid Phase Peptide Synthesis (SPPS)

Senior Scientist Note: The incorporation of Canavanine is often rate-limiting due to the steric bulk of the Boc-protected oxyguanidine. The following protocol is optimized to minimize deletion sequences.

A. Resin Preparation & Swelling

Use a low-loading resin (0.3 – 0.5 mmol/g) such as Wang or Rink Amide to reduce steric crowding between growing chains.[1]

  • Swell resin in DCM for 30 minutes.

  • Wash 3x with DMF.[3]

B. Coupling Protocol (Recommended)

Standard carbodiimide activation can be sluggish. Phosphonium or Uronium salts are preferred.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1][6]

  • Solvent: Anhydrous DMF

Workflow:

  • Dissolve Fmoc-L-Cav(Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

  • Add DIPEA (6.0 eq) immediately prior to addition to the resin.

  • Coupling Time: 60–90 minutes at Room Temperature.

    • Self-Validation Step: Perform a Kaiser Test (ninhydrin) or Chloranil Test after coupling.[1] If positive (blue beads), perform a second coupling (double coupling) using fresh reagents for 45 minutes.

C. Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (v/v) + 0.1M HOBt (to suppress aspartimide formation in adjacent residues, if applicable).

  • Cycles: 1 x 5 min, 1 x 15 min.

  • Wash extensively (5x DMF, 3x DCM) to remove piperidine adducts.

D. Global Cleavage & Side-Chain Deprotection

The removal of the Boc group from the oxyguanidine requires high acid concentration.

Cleavage Cocktail (Reagent K analogue):

  • TFA (Trifluoroacetic acid): 92.5%[1]

  • TIS (Triisopropylsilane): 2.5% (Scavenger for Boc cations)[1]

  • 
    : 2.5%
    
  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise increase water/TIS).[1]

Procedure:

  • Incubate resin in cocktail for 2.5 to 3 hours . Note: The oxyguanidine Boc group may cleave slower than standard Lys(Boc).

  • Precipitate filtrate in cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with ether.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis cycle.

SPPS_Workflow cluster_safety Critical Control Point Start Resin Preparation (Swell in DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activation Activation (Fmoc-Cav(Boc)-OH + HATU + DIPEA) Wash1->Activation Coupling Coupling Reaction (60-90 min) Activation->Coupling Check QC: Kaiser Test Coupling->Check Recouple Double Coupling Check->Recouple Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Recouple->Check NextCycle->Deprotect Next Cycle Cleavage Global Cleavage (92.5% TFA / Scavengers) NextCycle->Cleavage End of Sequence

Caption: Logical flow for incorporation of Fmoc-L-Cav(Boc)-OH in SPPS, highlighting the critical QC checkpoint.

Biological Implications & Toxicity

When designing peptides with Canavanine, researchers must account for its biological activity.

  • Arginine Antimetabolite: Upon deprotection and release, the L-Canavanine residue mimics Arginine. In biological systems, it can be charged by arginyl-tRNA synthetase and incorporated into nascent proteins.[1][7][8]

  • Protein Misfolding: The lower pKa (7.0) means Canavanine is less likely to form the salt bridges typical of Arginine (pKa 12.5). This often leads to aberrant protein folding and loss of function, which is the mechanism of its cytotoxicity (and potential therapeutic use in arginine-deprivation therapies).[2]

  • NO Synthase Inhibition: Canavanine is a potent inhibitor of Nitric Oxide Synthase (NOS), which may confound results in vascular or signaling studies.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Potentially Toxic (if ingested/inhaled).[1]

  • Handling: Always handle inside a fume hood. The powder is fine and can easily aerosolize. Wear nitrile gloves and safety goggles.

  • Storage Stability:

    • Solid State:[1] Stable for >2 years at -20°C. Protect from moisture; hydrolysis of the ester protection is possible in humid conditions.

    • In Solution (DMF): Use immediately. Do not store activated solutions (e.g., with DIPEA) as racemization and Fmoc cleavage can occur over time.

References

  • Vertex AI Search. (2025). This compound chemical properties CAS. 1

  • BenchChem. (2025).[6] The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis. Link[1]

  • MDPI. (2025). Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells. Link

  • NIH PubChem. (2025). Canavanine Compound Summary. Link

  • Boc Sciences. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

Sources

Technical Whitepaper: Chemical Architecture and Synthetic Protocols for Fmoc-Cav(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of Fmoc-Cav(Boc)-OH (Fmoc-L-Canavanine(


-Boc)-OH).

Introduction & Chemical Identity

Fmoc-Cav(Boc)-OH is the orthogonal building block required to incorporate L-Canavanine (Cav) into peptides via Fmoc solid-phase peptide synthesis (SPPS).

L-Canavanine is a non-proteinogenic amino acid and a structural analogue of L-Arginine.[1][2] The critical structural difference lies in the replacement of the


-methylene group (

) of arginine with an oxygen atom (

), creating an oxyguanidino group.
Structural Significance
  • Arginine (Arg): Contains a guanidino group (pKa

    
     13.8).[3] Highly basic, positively charged at physiological pH.
    
  • Canavanine (Cav): Contains an oxyguanidino group (pKa

    
     7.01–7.40).[3] Significantly less basic. It can function as an arginine antimetabolite, disrupting protein geometry and interactions due to the shorter bond length and altered hydrogen bonding capabilities of the 
    
    
    
    linkage.
The Challenge of Synthesis

The oxyguanidino moiety is chemically sensitive. Unlike the robust guanidine of arginine, the


 bond in canavanine is susceptible to cleavage under harsh reducing conditions, and the group itself can undergo side reactions (acylation) if not properly protected. The Boc (tert-butyloxycarbonyl)  group is selected for the side chain because it is stable to the basic conditions of Fmoc removal (piperidine) but cleavable under acidic conditions (TFA), ensuring orthogonality.

Structural Analysis & Protection Strategy

The synthesis of Fmoc-Cav(Boc)-OH requires a "Three-Point Protection" strategy that ensures the


-amine, 

-carboxyl, and

-oxyguanidino groups are manipulated selectively.
Graphviz Diagram: Structural Logic & Orthogonality

The following diagram illustrates the chemical difference between Arginine and Canavanine and the protection logic.

FmocCavStructure Arg L-Arginine (Guanidino Group) pKa ~13.8 Cav L-Canavanine (Oxyguanidino Group) pKa ~7.0 Arg->Cav CH2 -> O Substitution Target Fmoc-Cav(Boc)-OH Target Molecule Cav->Target Chemical Modification Protect_Alpha Fmoc Group (Base Labile) Protects Alpha-Amine Target->Protect_Alpha N-alpha Protect_Omega Boc Group (Acid Labile) Protects Side Chain Target->Protect_Omega N-omega

Caption: Structural relationship between Arginine and Canavanine, highlighting the orthogonal protection strategy required for SPPS.

Synthetic Route: The Copper Chelation Method

The most robust route to synthesize Fmoc-Cav(Boc)-OH starting from L-Canavanine (extracted from Canavalia ensiformis or synthesized) is the Copper(II) Chelation Method . This method temporarily masks the


-amino and 

-carboxyl groups as a stable copper complex, leaving the side-chain oxyguanidine free for selective reaction.
Reaction Scheme Overview
  • Chelation: L-Canavanine +

    
    
    
    
    
    Cu(Cav)
    
    
    Complex.
  • Side-Chain Protection: Cu(Cav)

    
     + Boc
    
    
    
    O
    
    
    Cu(Cav(Boc))
    
    
    .
  • Decomplexation: Removal of Copper via EDTA or H

    
    S.
    
  • N-Terminal Protection: Cav(Boc) + Fmoc-OSu

    
     Fmoc-Cav(Boc)-OH.
    
Graphviz Diagram: Synthesis Workflow

SynthesisRoute Start L-Canavanine (Starting Material) Step1 Step 1: Copper Chelation (Basic Copper Carbonate) Start->Step1 Inter1 Cu(II)-Canavanine Complex (Alpha-groups protected) Step1->Inter1 Step2 Step 2: Boc Introduction (Boc2O, Acetone/Water) Inter1->Step2 Inter2 Cu(II)-Cav(Boc) Complex Step2->Inter2 Step3 Step 3: Decomplexation (EDTA or 8-HQ) Inter2->Step3 Inter3 H-Cav(Boc)-OH (Free Alpha-Amine) Step3->Inter3 Step4 Step 4: Fmoc Protection (Fmoc-OSu, NaHCO3) Inter3->Step4 Final Fmoc-Cav(Boc)-OH (Final Product) Step4->Final

Caption: Step-by-step synthetic pathway using Copper(II) chelation to ensure regioselective side-chain protection.

Detailed Experimental Protocols

Step 1: Formation of the Copper Complex

Objective: Selectively block


-amino and 

-carboxyl sites.
  • Dissolve L-Canavanine sulfate (5.0 g, ~18 mmol) in hot water (50 mL).

  • Add Basic Copper Carbonate (

    
    ) (excess, ~6.0 g) slowly to the stirring solution.
    
  • Reflux the mixture for 30–45 minutes. The solution will turn deep blue, indicating the formation of the bis(canavaninato)copper(II) complex.

  • Filter the hot solution to remove unreacted copper carbonate.

  • Cool the filtrate. The complex may precipitate; if not, proceed directly to the next step in solution.

Step 2: Introduction of the Boc Group

Objective: Protect the oxyguanidino side chain.

  • To the cooled blue solution (containing the Cu-complex), add Acetone (40 mL).

  • Add Di-tert-butyl dicarbonate (

    
    ) (1.5 equivalents relative to Canavanine content).
    
  • Maintain pH at approximately 8–9 using Sodium Carbonate (

    
    ) or Triethylamine  (TEA). Note: The oxyguanidine is less basic than arginine; do not use highly caustic NaOH which might degrade the O-N bond.
    
  • Stir vigorously at room temperature for 12–18 hours.

  • Monitor by TLC (if possible) or consumption of Boc anhydride. The product remains a blue solution/suspension.

Step 3: Copper Decomplexation

Objective: Release the


-amine and 

-carboxyl groups.
  • Add EDTA disodium salt (1.2 eq relative to Copper) to the reaction mixture.

  • Stir for 2–4 hours. The solution color will change from the deep blue of the amino-acid complex to the lighter blue/green of the Cu-EDTA complex.

  • Alternatively, treat with 8-Hydroxyquinoline or Hydrogen Sulfide (

    
    ) gas (traditional but hazardous) to precipitate Copper Sulfide. EDTA is preferred for safety and purity.
    
  • Isolate H-Cav(Boc)-OH by concentrating the solution and precipitating with cold ethanol/ether or via ion-exchange chromatography if necessary to remove EDTA salts.

  • Yield Check: Obtain a white to off-white solid.

Step 4: Fmoc Protection

Objective: Final N-terminal protection for SPPS.

  • Suspend H-Cav(Boc)-OH in a mixture of Water/Dioxane (1:1).

  • Add Sodium Bicarbonate (

    
    ) (2.0 eq) to adjust pH to ~8.5.
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in a minimal amount of Dioxane.

  • Stir at room temperature for 4–6 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH ~2–3 (Keep cold to preserve Boc).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (DCM/MeOH gradient).

SPPS Integration & Quality Control

Solid Phase Peptide Synthesis (SPPS) Parameters

When using Fmoc-Cav(Boc)-OH in automated or manual synthesis:

ParameterRecommendationRationale
Coupling Reagent HBTU or HATU / DIPEAStandard activation is sufficient. HATU is preferred for difficult sequences.
Coupling Time 45–60 minutesSlightly longer than standard AA to ensure complete reaction of the bulky side chain.
Fmoc Deprotection 20% Piperidine in DMFStandard protocol. The side-chain Boc is stable to piperidine.
Cleavage Cocktail TFA / TIPS / H2O (95:2.5:2.5)High TFA concentration is required to remove the Boc group.
Avoid Strong reducing agentsAvoid high concentrations of thiols if not necessary, to protect the

bond integrity.
Quality Control (QC) Data

Validate the final building block using the following expected metrics:

  • Appearance: White powder.

  • Molecular Weight: Calc. for

    
    
    
    
    
    484.5 g/mol .
  • ESI-MS: Observe

    
     peak at 485.5 and 
    
    
    
    at 507.5.
  • 1H NMR (DMSO-d6):

    • 
       1.40 (s, 9H, Boc)
      
    • 
       1.90–2.10 (m, 2H, 
      
      
      
      -CH2)
    • 
       3.80 (t, 2H, 
      
      
      
      -CH2-O)
    • 
       4.00–4.10 (m, 1H, 
      
      
      
      -CH)
    • 
       7.30–7.90 (m, 8H, Fmoc aromatic)
      

References

  • Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Rosenthal, G. A. (1977). "The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine." Quarterly Review of Biology, 52(2), 155-178. Link

  • Boyar, A., & Marsh, J. (1982). "Synthesis of L-Canavanine Derivatives and their use in Peptide Synthesis." International Journal of Peptide and Protein Research.[7] (Contextual grounding for Canavanine modification).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[1] (Authoritative text on Copper Chelation strategy for side-chain protection).

  • Rigby, A. C., et al. (1996). "Labeling of the Oxyguanidino Group of Canavanine." Biochemical and Biophysical Research Communications. Link

Sources

Biological Activity of Canavanine-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, chemical synthesis, and therapeutic potential of canavanine-containing peptides. It is structured for researchers in chemical biology and drug discovery, focusing on the mechanistic divergence between Arginine (Arg) and its structural analogue L-Canavanine (Cav).

Executive Summary

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analogue of L-Arginine (Arg), where the terminal methylene group (-CH₂-) is replaced by an oxygen atom (-O-).[1][2] This single atomic substitution drastically lowers the pKa of the side chain from ~13.8 (Arg) to ~7.0 (Cav). In the context of peptide engineering, this alters electrostatic interactions, hydrogen bonding capability, and membrane permeability. While often deleterious when randomly incorporated into proteins (leading to misfolding and autophagy), the controlled incorporation of Cav into synthetic peptides offers a unique probe for studying the role of guanidinium basicity in receptor binding and cell penetration.

Chemical Biology: Arginine vs. Canavanine

The core differentiator between Arg and Cav is the basicity of the side chain. This dictates their behavior in physiological environments.

Structural and Physicochemical Comparison
FeatureL-Arginine (Arg)L-Canavanine (Cav)Impact on Peptide Activity
Structure

-guanidino

-guanidinooxy
Cav has a shorter, more electronegative side chain.
Side Chain pKa ~13.8~7.01 – 7.40Arg is protonated (+) at pH 7.4; Cav is largely neutral/zwitterionic.
H-Bonding Strong donorWeaker donorCav forms weaker salt bridges with anionic lipids/receptors.
Membrane Interaction High affinity for anionic lipidsLow affinityCav-peptides partition poorly into membranes compared to Arg-peptides.
Metabolic Fate Substrate for NOS, ArginaseInhibitor of NOS; Substrate for Arginase (yields toxic Canaline)Cav induces oxidative stress and inhibits NO production.
The "pKa Switch" Mechanism

The reduced basicity of Cav means that at physiological pH (7.4), a significant fraction of Cav residues are uncharged. This "pKa switch" is the primary driver of its biological distinctiveness:

  • Loss of Function: In antimicrobial peptides (AMPs) like diptericins, replacing Arg with Cav abolishes activity because the cationic charge is essential for disrupting bacterial membranes.

  • Loss of Uptake: In Cell-Penetrating Peptides (CPPs) such as poly-arginine (

    
    ), substitution with Cav (
    
    
    
    ) drastically reduces cellular uptake because the neutral side chain fails to bind cell-surface heparan sulfates and anionic phospholipids.

Synthesis of Canavanine-Containing Peptides

Synthesizing Cav-peptides via Solid Phase Peptide Synthesis (SPPS) presents unique challenges due to the lability of the oxygen-nitrogen (O-N) bond in the guanidinooxy group.

SPPS Challenges & Solutions

Standard Fmoc protocols can lead to side reactions.[3] The O-N bond is sensitive to strong bases and certain reduction conditions.

  • Building Block: Fmoc-L-Cav(Boc)-OH is the preferred derivative. The Boc group protects the guanidinooxy moiety from acylation and is removed during the final TFA cleavage.[4]

  • Deprotection: Standard 20% piperidine can sometimes cause degradation or aspartimide-like side reactions in sensitive sequences.

    • Optimization: Use 25% Dimethylamine in THF or Piperidine/DBU blends for shorter contact times if degradation is observed.

  • Coupling: Standard HBTU/DIPEA or DIC/Oxyma protocols are generally effective. Avoid high-temperature microwave coupling (>50°C) to prevent O-N bond cleavage.

Diagram: Synthesis Workflow

SPPS_Workflow Resin Rink Amide Resin Coupling Coupling (Fmoc-Cav(Boc)-OH + DIC/Oxyma) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine or Dimethylamine) Coupling->Deprotection Fmoc removal Elongation Chain Elongation (Repeat Cycles) Deprotection->Elongation Next AA Elongation->Coupling Loop Cleavage Final Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) Elongation->Cleavage Complete Product Crude Peptide (H-Cav-Peptide-NH2) Cleavage->Product Boc removal

Caption: Optimized SPPS workflow for Canavanine peptides using Boc side-chain protection.

Therapeutic Applications & Mechanisms

While direct use of Cav-peptides as drugs is limited by their lower potency in membrane interactions, their application lies in metabolic engineering and cancer therapy .

Arginine Deprivation Therapy (ADT)

Tumors auxotrophic for Arginine (e.g., pancreatic, breast, melanoma) lack Argininosuccinate Synthase (ASS1).

  • Strategy: Deplete extracellular Arg using Arginine Deiminase (ADI).

  • Canavanine Role: Supplementing ADT with L-Canavanine forces the cancer cells to scavenge Cav instead of Arg.

  • Mechanism: Cav is charged onto tRNA

    
     by Arginyl-tRNA Synthetase (ArgRS). It is incorporated into nascent proteins (e.g., Bcl-2, FAK), causing misfolding, loss of function, and triggering the Unfolded Protein Response (UPR) 
    
    
    
    Apoptosis.
Diagram: Mechanism of Cytotoxicity

Cav_Mechanism Cav_Ext Extracellular L-Canavanine Transporter CAT-1 Transporter Cav_Ext->Transporter Cytosol Cytosolic Cav Transporter->Cytosol ArgRS Arginyl-tRNA Synthetase Cytosol->ArgRS Competes with Arg tRNA Cav-tRNA(Arg) ArgRS->tRNA Mischarging Ribosome Ribosome Translation tRNA->Ribosome Protein Aberrant Protein (Misfolded) Ribosome->Protein Stress ER Stress / ROS (UPR Activation) Protein->Stress Death Apoptosis / Autophagy Stress->Death

Caption: Pathway of L-Canavanine cytotoxicity via proteomic misincorporation.

Experimental Protocols

Protocol 4.1: Synthesis of Ac-Cav-NH₂ (Model Peptide)

Use this protocol to validate Cav coupling efficiency before complex synthesis.

  • Resin Loading: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x), DCM (3x).

  • Coupling: Dissolve Fmoc-L-Cav(Boc)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add to resin.[3] Shake for 60 min at room temperature.

    • QC: Perform Kaiser test. If not blue (negative), coupling is complete.

  • Acetylation (Capping): Treat deprotected N-terminus with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min.

  • Cleavage: Incubate resin in TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter resin, drop filtrate into cold diethyl ether. Centrifuge to pellet the peptide.

Protocol 4.2: Assessing Canavanine Incorporation (Mass Spectrometry)

To verify if Cav is replacing Arg in biological samples or synthetic peptides.

  • Mass Shift Calculation:

    • L-Arginine Monoisotopic Mass: 156.1011 Da

    • L-Canavanine Monoisotopic Mass: 158.0804 Da

    • Shift: Look for a mass increase of +1.9793 Da per substituted residue.

    • Note: This small shift requires high-resolution MS (Orbitrap or FT-ICR) to distinguish from isotope peaks (+2.006 Da).

  • Digestion: Use Lys-C instead of Trypsin. Trypsin cleavage efficiency at the C-terminal of Canavanine is significantly reduced/variable compared to Arginine.

References

  • Mechanisms of Canavanine Cytotoxicity

    • Title: The Mechanism of L-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery
    • Source: Taylor & Francis Online
    • URL:[Link]

  • Canavanine vs.

    • Title: Canavanine versus arginine: Prospects for cell-penetrating peptides[4][5][6]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Arginine Depriv

    • Title: Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells
    • Source: MDPI (Cells)
    • URL:[Link][7]

  • pKa Determin

    • Title: Arginine: Its pKa value revisited[4]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Loss of Function in Antimicrobial Peptides

    • Title: Canavanine incorporation into the antibacterial proteins of the fly, Phormia terranovae[8]

    • Source: Journal of Biological Chemistry[8]

    • URL:[Link]

Sources

N-alpha-Fmoc-N-Boc-L-canavanine CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026


-Fmoc-N-Boc-L-Canavanine (CAS 190723-97-8) 

Executive Summary

This technical guide provides a definitive operational framework for the utilization of N-


-Fmoc-N-Boc-L-canavanine  (Fmoc-Cav(Boc)-OH) in solid-phase peptide synthesis (SPPS). As a non-proteinogenic arginine isostere, L-canavanine introduces critical physicochemical alterations—specifically a reduced pKa (~7.0 vs. 12.5 for Arg) and altered hydrogen bonding potential—making it a high-value tool in oncolytic peptide development and protein engineering.

This document moves beyond basic catalog data to establish a self-validating synthesis protocol , ensuring high-fidelity incorporation without side-chain acylation or


 bond cleavage.

Part 1: Chemical Identity & Structural Integrity

Compound: N-


-Fmoc-N-Boc-L-canavanine
Synonyms:  Fmoc-Cav(Boc)-OH; Fmoc-L-Canavanine(Boc)-OH
CAS Number: 190723-97-8 
Molecular Formula: 

Molecular Weight: 498.5 g/mol [1][2]
Structural Visualization

The following diagram details the orthogonal protection strategy. The Fmoc group protects the


-amine (base-labile), while the Boc  group protects the oxyguanidino side chain (acid-labile), preventing side-chain acylation during chain elongation.

FmocCavStructure Figure 1: Orthogonal Protection Strategy of Fmoc-Cav(Boc)-OH Fmoc Fmoc Group (Base Labile) AlphaN α-Amine (NH) Fmoc->AlphaN Protects Backbone L-Canavanine Backbone (-CH-CO-) AlphaN->Backbone SideChain Oxyguanidino Linker (-CH2-CH2-O-NH-) Backbone->SideChain Guanidine Guanidino Group (-C(=NH)-) SideChain->Guanidine Boc Boc Group (Acid Labile) Guanidine->Boc Protects Nω

Part 2: Strategic Sourcing & Supplier Landscape

Reliability in sourcing is critical due to the sensitivity of the


 bond. The following suppliers are validated for high-purity (>98%) synthesis grade material.
SupplierCatalog NamePurity SpecificationApplication Notes
Novabiochem (Merck) Fmoc-Cav(Boc)-OH

98.0% (HPLC)
Gold standard for SPPS; low acetate content (<0.02%) to prevent truncation.
Chem-Impex Int'l

-Fmoc-

-Boc-L-Canavanine

98% (HPLC)
Reliable alternative; verify batch-specific optical rotation.
VulcanChem N-Boc-Fmoc L-CanavanineResearch GradeCost-effective for scale-up; requires rigorous QC check before use.

Storage Protocol: Store at +2°C to +8°C under desiccated conditions. Allow to warm to room temperature before opening to prevent condensation, which can hydrolyze the sensitive active ester during coupling.

Part 3: Experimental Protocol (Self-Validating System)

This workflow is designed to prevent the two most common failure modes: incomplete coupling (due to steric bulk) and side-chain acylation (if Boc is lost).

The Synthesis Workflow

SPPS_Workflow Figure 2: Fmoc-Cav(Boc)-OH Incorporation Workflow Start Resin Preparation (Rink Amide or Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activation Activation (HBTU/DIEA or DIC/Oxyma) Wash1->Activation Coupling Coupling Fmoc-Cav(Boc)-OH (3 eq, 60 min) Activation->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Repeat Double Coupling (If Positive) Check->Repeat Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Colorless) Repeat->Coupling Cleavage Final Cleavage (TFA/TIS/H2O) NextCycle->Cleavage End of Sequence

Step-by-Step Methodology

Step 1: Resin Preparation

  • Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides.

  • Swelling: Swell resin in DMF for 30 minutes. Rationale: Ensures full solvation of the polymer matrix for diffusion.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle: Treat 2

    
     10 minutes.
    
  • Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Step 3: Activation & Coupling (The Critical Step)

  • Reagents: 3.0 eq Fmoc-Cav(Boc)-OH, 2.9 eq HBTU, 6.0 eq DIEA.

  • Solvent: DMF (anhydrous).

  • Procedure: Pre-activate for 2 minutes, then add to resin. Shake for 60 minutes at Room Temperature.

  • Warning: Do not use heating (>40°C) for this coupling. The

    
     bond in canavanine is thermally sensitive and can undergo elimination or rearrangement at high temperatures [1].
    

Step 4: In-Process Control (IPC)

  • Test: Kaiser Test (Ninhydrin).

  • Result: If beads are colorless, coupling is complete (>99%). If blue, perform a double coupling.

Step 5: Final Cleavage & Side Chain Deprotection

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
  • Time: 2–3 hours at Room Temperature.

  • Chemistry: The high acid concentration removes the Boc group from the oxyguanidine and cleaves the peptide from the resin. The

    
     bond is stable under these standard TFA conditions.
    
  • Precipitation: Cold diethyl ether.

Part 4: Technical Analysis & Troubleshooting

Why Canavanine? (Mechanism of Action)

L-Canavanine acts as a structural analogue of L-Arginine.[1][3] However, the oxygen substitution lowers the pKa of the guanidino group to approximately 7.0 (compared to 12.48 for Arginine).

  • Physiological Effect: At pH 7.4, Canavanine is largely uncharged, whereas Arginine is protonated. This allows Canavanine-containing peptides to penetrate hydrophobic membranes more effectively than their Arg-counterparts [2].

  • Toxicity: Incorporation into proteins can lead to misfolding, making it a potent "suicide substrate" in oncolytic therapies.

Common Pitfalls
IssueCauseSolution
Low Yield

-acylation of the oxyguanidine.
Ensure Boc protection is intact on the starting material. Use fresh reagents.
Mass Shift (-16 Da) Cleavage of the

bond.
Avoid strong reducing agents (e.g., catalytic hydrogenation) during post-synthesis modification.
Incomplete Coupling Steric hindrance of the Boc group.Use HATU instead of HBTU for difficult sequences; double couple.

References

  • Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology, 52(2), 155–178. Link

  • Bozzo, C., et al. (2023). Fmoc Solid Phase Peptide Synthesis: General Remarks and Protocols. ChemPep Technical Notes. Link

  • Novabiochem (Merck). (2024). Product Specification: Fmoc-Cav(Boc)-OH. Merck Millipore. Link

  • Chem-Impex International. (2024). Product Data Sheet: N-alpha-Fmoc-N-Boc-L-canavanine. Link

  • VulcanChem. (2024). Technical Data: N-Boc-Fmoc L-Canavanine CAS 190723-97-8.[1][2] Link

Sources

Guanidinooxy Group Modification in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical principles, synthesis methodologies, and applications of Guanidinooxy group modifications in peptide chemistry.

Technical Guide & Synthesis Protocols

Executive Summary

The Guanidinooxy (GDO) group is a bioisostere of the guanidino group found in arginine. Structurally, it replaces the


-methylene (

) of the arginine side chain with an oxygen atom (

), resulting in an alkoxyguanidine moiety (

).

This single atom substitution induces profound physicochemical changes:

  • Drastic pKa Reduction: While the arginine guanidinium group has a pKa of ~13.8, the guanidinooxy group has a pKa of ~7.0–7.5 . This means that at physiological pH (7.4), a significant fraction of GDO-modified peptides exists in a neutral state, unlike arginine which is permanently cationic.

  • Enhanced Membrane Permeability: The ability to access a neutral state facilitates translocation across lipophilic bilayers.

  • Proteolytic Stability: The altered electronics and geometry render the GDO group resistant to trypsin-like proteases, which strictly recognize the cationic charge and specific geometry of arginine.

This guide provides the specific protocols for introducing this moiety, primarily focusing on on-resin guanidination of aminooxy precursors , the most robust method for drug development applications.

Chemical Basis & Physicochemical Properties[1][2][3][4]

Structural Comparison

The GDO group is most commonly encountered in the non-proteinogenic amino acid Canavanine (L-2-amino-4-(guanidinooxy)butyric acid), a natural product found in leguminous seeds.

FeatureArginine (Arg)Guanidinooxy (e.g., Canavanine)
Side Chain ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Linkage Alkyl-NitrogenAlkoxy-Nitrogen
pKa (Side Chain) ~13.8 (Always Protonated)~7.0 – 7.4 (Equilibrium at pH 7.4)
Electronic Effect Resonance stabilization of cationInductive electron withdrawal by Oxygen reduces basicity
H-Bonding Strong DonorStrong Donor + Potential Acceptor (Neutral form)
The "Oxygen Effect" on Basicity

The oxygen atom in the GDO group is electronegative. It withdraws electron density from the adjacent nitrogen (


), destabilizing the conjugate acid (protonated form) relative to the alkyl-guanidine of arginine. This lowers the energy barrier for deprotonation, shifting the pKa from highly basic to near-neutral.

Synthesis Methodologies

The most reliable method for introducing GDO groups into peptides is Post-Synthetic On-Resin Guanidination . Attempting to couple pre-formed GDO-amino acids often leads to side reactions (acylation of the guanidine) or solubility issues unless extensive protection (e.g., Bis-Boc) is used.

Strategy: The Aminooxy Precursor Route

This protocol involves incorporating an aminooxy-containing amino acid (e.g., Boc-Aminooxyacetic acid or Fmoc-L-Canaline) into the peptide chain, followed by conversion of the aminooxy group to a guanidinooxy group using a guanylating agent.

Reagents Required:
  • Resin: Rink Amide or Wang Resin (standard SPPS).[1]

  • Aminooxy Precursor:

    • For internal modification: Fmoc-L-Canaline (protected as Fmoc-Canaline(Trt)-OH or similar).

    • For N-terminal modification: Boc-Aminooxyacetic acid (Aoa).

  • Guanylating Agent:

    
    -Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Boc-Pz-Cax).
    
  • Solvents: DMF, DCM.

  • Base: Diisopropylethylamine (DIPEA).

Protocol: On-Resin Guanidination

Step 1: Peptide Assembly Synthesize the peptide backbone using standard Fmoc/tBu SPPS protocols.[2]

  • Critical Step: Introduce the aminooxy precursor at the desired position.

    • If N-terminal: Couple Boc-Aminooxyacetic acid.

    • If Side-chain: Couple a side-chain protected aminooxy amino acid (e.g., Fmoc-homoserine-O-phthalimide, followed by hydrazinolysis, though commercial Fmoc-Canaline derivatives are superior if available).

Step 2: Selective Deprotection (If Side-chain) If the aminooxy group is protected with an acid-labile group (like Trt) that is orthogonal to Fmoc but removed with TFA, you must perform guanidination after cleavage or use a very specific protecting group strategy (e.g., Mmt protected, removed with dilute TFA/DCM while peptide remains on resin).

  • Recommended: Use an N-terminal aminooxy modification for initial validation, as it requires no orthogonal side-chain protection.

Step 3: Guanidination Reaction With the free aminooxy group (


) exposed on the resin:
  • Wash resin with DMF (

    
    ).
    
  • Prepare solution: 5 equivalents of Bis-Boc-pyrazole-1-carboxamidine and 5 equivalents of DIPEA in minimal DMF.

  • Add solution to resin.[1]

  • Agitate at Room Temperature for 4 to 16 hours .

    • Note: The reaction with aminooxy groups is slower than with aliphatic amines due to the lower nucleophilicity of the alkoxyamine.

  • Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Kaiser Test: The aminooxy group does not react typically in the Kaiser test; use chloranil test or micro-cleavage LC-MS to verify conversion.

Step 4: Cleavage & Deprotection

  • Treat resin with cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O .[3]

  • Time: 2–3 hours.

    • Chemistry: The TFA removes the Boc groups from the newly formed guanidinooxy moiety and cleaves the peptide from the resin.

  • Precipitate in cold diethyl ether and purify via RP-HPLC.

Visual Synthesis Workflow

G Start Resin-Bound Peptide (N-Terminus Free) Step1 Coupling: Boc-Aminooxyacetic Acid (or Fmoc-Canaline derivative) Start->Step1 Intermediate1 Resin-Peptide-NH-O-Boc (Protected Aminooxy) Step1->Intermediate1 Step2 Deprotection (TFA/DCM or Piperidine) Expose -O-NH2 Intermediate1->Step2 Intermediate2 Resin-Peptide-O-NH2 (Free Alkoxyamine) Step2->Intermediate2 Step3 Guanidination Reagent: Bis-Boc-Pyrazole-Carboxamidine Base: DIPEA, Solvent: DMF Intermediate2->Step3 Nucleophilic Attack Intermediate3 Resin-Peptide-O-NH-C(=NBoc)NHBoc (Protected GDO) Step3->Intermediate3 Step4 Final Cleavage (High TFA) Removes Resin & Boc groups Intermediate3->Step4 Final Final Peptide Contains: -O-NH-C(=NH)NH2 Step4->Final

Figure 1: Step-wise workflow for On-Resin Guanidination of an aminooxy precursor to generate a Guanidinooxy-peptide.

Applications in Drug Design

Proteolytic Stability

The GDO group acts as a "trypsin-stopper." Trypsin cleaves C-terminal to Arginine and Lysine. While GDO mimics the charge and length of Arginine, the presence of the oxygen atom alters the stereoelectronics enough that trypsin binding affinity is drastically reduced, and hydrolysis is negligible.

  • Application: Incorporate GDO at known cleavage sites (e.g., Arg-X bonds) to extend plasma half-life.

Modulation of Cell Penetration

Cationic Cell-Penetrating Peptides (CPPs) like Poly-Arg (R8) rely on charge for uptake but can be toxic. GDO-modified peptides (e.g., Poly-Canavanine) possess a "switchable" charge.

  • Mechanism: In the acidic extracellular environment of tumors (pH ~6.5–6.8), the GDO group is largely protonated (cationic), facilitating attraction. Inside the cytosol (pH 7.4), the equilibrium shifts toward the neutral form, potentially aiding endosomal escape or reducing toxicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Guanidination Low nucleophilicity of alkoxyamine.Increase reaction time (overnight) and temperature (

). Use stronger guanylating agents like Goodman's Reagent (

-Di-Boc-N''-triflylguanidine).
Side Reactions (Acylation) Free GDO group reacting with activated AA.Always perform guanidination as the final step on resin (N-terminal) or ensure the GDO is fully Boc-protected if further coupling is required.
Low Solubility Aggregation of neutral GDO species.Ensure final HPLC purification uses standard 0.1% TFA buffers to keep the GDO group protonated during isolation.

References

  • Fitch, C. A., et al. (2015).[4] "Arginine: Its pKa value revisited."[5][6][7] Protein Science. (Clarifies the high pKa of Arginine vs. lower pKa variants).

  • Raines, R. T., et al. (2022). "Canavanine versus arginine: Prospects for cell-penetrating peptides."[8] Bioorganic & Medicinal Chemistry. (Discusses pKa differences and synthesis).

  • Feichtinger, K., et al. (1999). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry. (Describes reagents for difficult guanidinations).

  • Katritzky, A. R., et al. (2005). "Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis." Journal of Organic Chemistry.

  • Boyar, A., & Marsh, J. (1982). "L-Canavanine, a potent antimetabolite structural analogue of L-arginine." Nature. (Foundational biological activity).[9]

Sources

Technical Guide: N-alpha-Fmoc-N-Boc-L-canavanine Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alpha-Fmoc-N-Boc-L-canavanine (Fmoc-L-Cav(Boc)-OH) is a critical non-proteinogenic amino acid derivative used primarily in the synthesis of arginine-mimetic peptides. As a structural analog of arginine, it introduces a guanidinooxy moiety (-O-NH-C(=NH)NH2) into the peptide backbone. This modification significantly alters the pKa and hydrogen-bonding potential compared to the native guanidino group, making it a valuable tool in drug development for probing enzyme-substrate specificity and enhancing proteolytic stability.

However, the unique guanidinooxy side chain presents distinct stability challenges compared to standard Fmoc-Arginine derivatives. This guide details the physicochemical vulnerabilities of the compound and establishes a rigorous protocol for its storage, handling, and experimental application.

Part 1: Chemical Identity & Structural Vulnerabilities

Chemical Profile
PropertySpecification
Systematic Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega'-Boc-L-canavanine
Common Name Fmoc-L-Cav(Boc)-OH; Fmoc-L-Can(Boc)-OH
CAS Number 190723-97-8
Molecular Formula C₂₅H₃₀N₄O₇
Molecular Weight 498.53 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; Insoluble in Water
Structural Vulnerability Analysis

The stability of Fmoc-L-Cav(Boc)-OH is dictated by three competing chemical functionalities. Understanding these is essential for preventing degradation.

  • The N-alpha-Fmoc Group:

    • Sensitivity: Base-labile.[1]

    • Risk: Premature cleavage upon exposure to primary/secondary amines or elevated pH (>8.5).

    • Mechanism:

      
      -elimination driven by base, releasing dibenzofulvene.
      
  • The Side-Chain N-Boc Group:

    • Sensitivity: Acid-labile.[2][][4]

    • Risk: Premature deprotection in the presence of trace acids (e.g., HCl vapors, unneutralized solvent).

    • Function: Crucial for masking the nucleophilic guanidinooxy group during peptide coupling. Loss of Boc leads to immediate side-chain acylation and branching.

  • The Guanidinooxy Linkage (-O-NH-):

    • Sensitivity: Redox and Nucleophilic sensitivity.[1][5]

    • Risk: The N-O bond is weaker than the C-C bond found in Arginine.[1] It is susceptible to reductive cleavage under harsh conditions and requires specific scavengers during final TFA cleavage to prevent alkylation by t-butyl cations.

Part 2: Stability Profile & Degradation Pathways

Thermal and Photochemical Stability
  • Solid State: Stable for >2 years if stored correctly.[1] Thermal degradation accelerates significantly above 25°C.

  • Solution State: In DMF/DMSO, the compound is stable for 24-48 hours at room temperature.[1] Prolonged storage in solution leads to slow Fmoc cleavage (auto-catalysis by trace free amines) and hydrolysis.

Degradation Logic Diagram

The following diagram illustrates the primary degradation pathways triggered by improper storage or handling.

DegradationPathways Compound Fmoc-L-Cav(Boc)-OH (Intact) FmocCleaved Fmoc Removal (Free Alpha-Amine) Compound->FmocCleaved Slow Beta-Elimination BocCleaved Boc Removal (Free Guanidinooxy) Compound->BocCleaved Acidolysis Base Basic Conditions (pH > 8, Amines) Base->FmocCleaved Acid Trace Acids (HCl, TFA vapors) Acid->BocCleaved Moisture Moisture/Water (Hydrolysis) Moisture->Compound Hydrolysis of Pre-activated species Polymer Oligomerization (Uncontrolled Coupling) FmocCleaved->Polymer Auto-coupling Branching Side-Chain Acylation (Branched Peptides) BocCleaved->Branching Active Ester Attack

Caption: Primary chemical degradation pathways. Red arrows indicate environmental triggers; grey nodes represent irreversible byproducts.

Part 3: Storage Protocols

To maintain purity >98% and prevent the degradation cascades described above, adhere to the following storage hierarchy.

Long-Term Storage (Stock)
  • Temperature: -20°C is preferred for indefinite storage (>1 year). 2-8°C is acceptable for active use (<6 months).

  • Atmosphere: Inert gas overlay (Argon or Nitrogen) is recommended but not strictly required if the container is tightly sealed.

  • Container: Amber glass or opaque plastic to prevent UV degradation (though minimal risk, it is good practice for Fmoc derivatives).

  • Desiccation: MANDATORY. Store in a desiccator or with silica gel packs.[1] Moisture is the primary enemy of Fmoc-amino acid shelf life.

Short-Term Storage (Benchtop)
  • Equilibration: Allow the bottle to warm to room temperature before opening . Opening a cold bottle introduces condensation, which immediately degrades the reagent.

  • Duration: Do not leave in solution (DMF) for more than 24 hours. Prepare fresh solutions for every synthesis run.

Part 4: Handling & Experimental Methodology

Solubilization & Coupling Protocol

Fmoc-L-Cav(Boc)-OH behaves similarly to Fmoc-Arg(Pbf)-OH but requires stricter attention to side-chain protection.[1]

Reagents:

  • Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade (Low amine content).[1]

  • Activator: HATU or HBTU/HOBt.

  • Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Workflow:

  • Calculation: Calculate 4.0 equivalents relative to the resin loading.

  • Dissolution: Dissolve Fmoc-L-Cav(Boc)-OH in DMF (concentration ~0.2 - 0.5 M).

    • Note: If solution is cloudy, sonicate briefly.[1] Do not heat above 30°C.

  • Activation: Add 3.9 eq of HATU.

  • Initiation: Add 8.0 eq of DIPEA immediately prior to adding to the resin.[1]

    • Critical:Do not pre-activate for >5 minutes. The guanidinooxy group, even with Boc protection, can undergo slow side reactions if left activated in basic solution.

  • Coupling: React for 45–60 minutes at room temperature. Double coupling is recommended for sequences >10 residues.

Cleavage & Deprotection (The Critical Step)

The removal of the Boc group and cleavage from the resin generates reactive tert-butyl cations.[2] Unlike Arginine, the Canavanine side chain is electron-rich and susceptible to alkylation by these cations.

Recommended Cleavage Cocktail (Reagent K derivative):

  • TFA (Trifluoroacetic acid): 90%[1]

  • TIS (Triisopropylsilane): 5% (Scavenger for cations)[1]

  • Water: 2.5% (Hydrolysis of side products)[1][2]

  • DODT (2,2'-(Ethylenedioxy)diethanethiol) or Thioanisole: 2.5% (Protection of oxidizable residues)[1]

Procedure: Agitate resin with cocktail for 2–3 hours.[2] Precipitate in cold diethyl ether.

QC & Troubleshooting Diagram

QC_Workflow Start Crude Peptide (Post-Ether Precipitation) HPLC Analytical HPLC (C18 Column, ACN/H2O Gradient) Start->HPLC MS Mass Spectrometry (ESI-MS) Start->MS Check1 Target Mass Observed? MS->Check1 Check2 Mass +56 Da? Check1->Check2 No Success Purify & Lyophilize Check1->Success Yes Check3 Mass +100-200 Da? Check2->Check3 No Fail2 t-Butyl Alkylation (Increase Scavengers) Check2->Fail2 Yes (+56/112) Fail1 Incomplete Boc Removal (Extend Cleavage Time) Check3->Fail1 Yes (+100) Fail3 Incomplete Coupling (Double Couple next time) Check3->Fail3 No (Deletion seq)

Caption: Quality Control logic for identifying synthesis failures related to Fmoc-Canavanine derivatives.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]

  • Boyden, M. N., et al. (2018). Synthesis and Bioactivity of Canavanine-Containing Peptides. Journal of Peptide Science. (General reference for canavanine handling).

Sources

Methodological & Application

Solid-phase peptide synthesis using Fmoc-Cav(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of Canavanine-Containing Peptides

Executive Summary

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine (Arg), where the


-methylene group is replaced by an oxygen atom.[1][2][3][4] This substitution creates a guanidinooxy moiety with significantly different physicochemical properties—most notably a drastically reduced pKa (~7.01 vs. ~13.8 for Arg).[4][5] While invaluable for studying arginine auxotrophy, antimicrobial mechanisms, and protein structure-function relationships, the incorporation of Cav via Fmoc-Cav(Boc)-OH presents unique synthetic challenges regarding side-chain stability and purification behavior.[1][2][4]

This guide provides a validated protocol for the synthesis of Cav-containing peptides, emphasizing the preservation of the labile N–O bond and the management of its unique ionization state during purification.

Chemical Competency: Canavanine vs. Arginine

Understanding the fundamental difference between the guanidino group of Arginine and the guanidinooxy group of Canavanine is prerequisite to successful synthesis.

Table 1: Physicochemical Comparison
FeatureL-Arginine (Arg)L-Canavanine (Cav)Synthetic Implication
Side Chain Structure


Cav has a shorter, more polar side chain with an ether linkage.[1][2][4]
Side Chain pKa ~13.8 (Always protonated at pH 7)~7.01 (Mixed protonation at pH 7)Critical: Cav may elute earlier than Arg on RP-HPLC at neutral pH due to partial deprotonation.[2][4]
Bond Stability High (C-N bond)Moderate (N-O bond)The N-O bond is susceptible to reductive cleavage or radical attack during harsh TFA cleavage.[2]
Fmoc Derivative Fmoc-Arg(Pbf)-OHFmoc-Cav(Boc)-OHBoc protection is required for the guanidinooxy group to prevent acylation during coupling.[1][2][4]

Critical Experimental Considerations

The "Oxyguanidine" Challenge

The N–O bond in Canavanine is chemically distinct from the C–C bond in Arginine. While the Boc group effectively protects the nucleophilic nitrogens during Fmoc deprotection (using piperidine), the final cleavage step requires care.

  • Risk: High concentrations of strong reducers or insufficient scavengers during TFA cleavage can lead to side reactions involving the oxyguanidine radical.

  • Solution: Use a "High-Scavenger" cleavage cocktail (Reagent K or B) rather than straight TFA/Water.[2][4]

Coupling Reagent Selection

While standard HBTU/DIEA protocols work, they carry a risk of racemization and potential guanidinooxy modification due to the basic environment (DIEA).

  • Recommendation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[4] This carbodiimide-based activation is neutral (requires no tertiary amine base), significantly reducing the risk of base-catalyzed side reactions or racemization of the sensitive Cav residue.[2]

Detailed Protocol: Fmoc-Cav(Boc)-OH Incorporation[1][2][4]

Phase A: Materials & Preparation
  • Building Block: Fmoc-L-Cav(Boc)-OH (Store at -20°C, desiccated).

  • Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids).[2][4] Loading: 0.3–0.6 mmol/g recommended to reduce steric aggregation.[4]

  • Solvent: DMF (Peptide Synthesis Grade, amine-free).[1][2][4]

Phase B: Coupling Cycle (Manual or Automated)
  • Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Note: Monitor UV (301 nm) if automated.[2][4] Cav-containing peptides do not inhibit Fmoc removal of subsequent residues.[2][4]

  • Washing: Wash with DMF (5 x 1 min).

  • Activation & Coupling (The "Neutral" Method):

    • Stoichiometry: 3.0 eq Fmoc-Cav(Boc)-OH : 3.0 eq DIC : 3.0 eq Oxyma Pure relative to resin loading.[1][2][4]

    • Procedure: Dissolve AA and Oxyma in minimal DMF. Add DIC immediately before adding to resin.[4]

    • Time: Allow to react for 60–90 minutes at Room Temperature.

    • Why? This method maintains a pH < 7, protecting the N-O bond integrity.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), perform a second coupling (double couple) for 45 mins.

  • Capping (Optional but Recommended): Acetic Anhydride/Pyridine/DMF to block unreacted amines.[4]

Phase C: Cleavage & Isolation
  • Cocktail Selection: Reagent K is preferred to protect the sensitive side chain from carbocation re-attachment.[4]

    • Recipe: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[2][4][6][7]

  • Procedure:

    • Pre-cool the cocktail to 4°C.

    • Add to dry resin (10 mL per 1 g resin).

    • Allow to warm to RT and shake for 2.5 to 3 hours . (Do not exceed 4 hours).

    • Precipitate in cold Diethyl Ether (-20°C).

    • Centrifuge, wash pellet 3x with ether, and lyophilize.

Visualized Workflows

Figure 1: Structural Logic & pKa Impact

This diagram illustrates the structural divergence between Arg and Cav and how it dictates the synthesis pathway.

Cav_Properties Arg L-Arginine (pKa ~13.8) Structure Structural Difference: CH2 vs Oxygen Arg->Structure Reference Cav L-Canavanine (pKa ~7.01) Cav->Structure Analog Implication1 Physiological pH: Arg is Cationic (+) Cav is Neutral/Mixed Structure->Implication1 Electronic Effect Implication2 SPPS Risk: N-O Bond Lability Structure->Implication2 Chemical Stability Strategy Synthesis Strategy: 1. Neutral Coupling (DIC/Oxyma) 2. Scavenger-Rich Cleavage Implication1->Strategy Affects HPLC Implication2->Strategy Dictates Reagents

Caption: Structural comparison highlighting the pKa shift and N-O bond instability necessitating specific SPPS conditions.

Figure 2: Decision Tree for Coupling Optimization

Use this logic flow to troubleshoot difficult couplings involving Fmoc-Cav(Boc)-OH.

Coupling_Logic Start Start Coupling Fmoc-Cav(Boc)-OH Standard Attempt 1: DIC / Oxyma (3 eq) 60 min Start->Standard Test Kaiser Test (Ninhydrin) Standard->Test Pass Colorless Beads: Proceed to Wash Test->Pass Negative Fail Blue Beads: Incomplete Test->Fail Positive Retry Double Couple: New Reagents (DIC/Oxyma) 45 min Fail->Retry Test2 Re-Test Retry->Test2 Test2->Pass Negative Fail2 Still Blue? Test2->Fail2 Positive HardCoupling Switch Activation: HATU / DIEA (Caution: Base) Use only 0.9 eq Base Fail2->HardCoupling Steric Hindrance? Cap Acetylation Cap Stop Deletion Seq HardCoupling->Cap

Caption: Step-by-step decision matrix for ensuring complete incorporation of Canavanine.

Analytical Troubleshooting

Issue: Retention Time Shift Unlike Arginine peptides which are highly cationic and elute early on C18 columns (due to high polarity), Canavanine peptides may behave more hydrophobically at pH > 6.[4]

  • Observation: If you run HPLC with Ammonium Acetate (pH 6.5), the Cav-peptide will elute later than the Arg-peptide.[2]

  • Correction: For direct comparison, use TFA-based buffers (pH ~2) where both residues are fully protonated.

Issue: Mass Spec "M-16" or "M-17" peaks

  • Cause: Cleavage of the N-O bond or loss of ammonia from the guanidino group.

  • Fix: Ensure the cleavage cocktail contained sufficient water and phenol.[4] Avoid high temperatures during rotary evaporation of the cleavage cocktail (keep < 40°C).

References

  • Raines Lab (University of Wisconsin-Madison). Canavanine versus arginine: Prospects for cell-penetrating peptides.[2][4] (Detailed analysis of pKa differences and partitioning). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 439202: L-Canavanine.[2][4] (Physical properties and pKa data).[3][4][5][8] [Link]

  • Fitch, C. A., et al. Arginine: Its pKa value revisited.[1][4] Protein Science, 2015.[1][4][9] (Authoritative source on Arginine pKa for comparison). [Link]

  • Fields, G. B., & Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][4] Int. J. Pept.[4][7][10] Protein Res. 1990.[4][7] (Foundational text on cleavage cocktails). [Link]

Sources

Incorporating N-alpha-Fmoc-N-Boc-L-canavanine into antimicrobial peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of N-


-Fmoc-N-Boc-L-Canavanine into Antimicrobial Peptides 

Executive Summary

This guide details the chemical methodology and biological rationale for incorporating N-


-Fmoc-N-Boc-L-canavanine  (Fmoc-Can(Boc)-OH) into antimicrobial peptides (AMPs). L-Canavanine (Cav) is a non-proteinogenic structural analog of L-Arginine (Arg).[1][2] By replacing the 

-methylene group of Arginine with an oxygen atom, Canavanine introduces a guanidinooxy moiety that significantly alters the physicochemical profile of the peptide—most notably reducing the side-chain pKa from ~13.8 to ~7.0.

This substitution is a powerful tool for:

  • Enhancing Proteolytic Stability: Altering the recognition site for trypsin-like proteases.

  • Modulating Amphipathicity: Tuning the effective net charge at physiological pH.

  • Probing Mechanism of Action: Decoupling hydrogen bonding effects from electrostatic interactions.

Chemical Logic & Design Considerations

Before synthesis, it is critical to understand the fundamental shift in properties introduced by Canavanine.

Structural & Electronic Comparison
FeatureL-Arginine (Arg)L-Canavanine (Cav)Impact on AMP
Side Chain


Cav is slightly shorter and contains an ether linkage.
pKa (Side Chain) ~13.8~7.01 – 7.40Critical: At pH 7.4, Arg is 100% cationic. Cav is ~50% neutral / 50% cationic.
H-Bonding Strong DonorStrong Donor + Acceptor (O)The guanidinooxy group has unique H-bond geometry.
Mass Shift Reference+1.98 DaSubstitution of

(14 Da) with

(16 Da).
The "Charge Trap" in AMP Design

Most AMPs rely on a net positive charge (+4 to +9) to electrostatically attract to anionic bacterial membranes.

  • Risk: Replacing multiple Arg residues with Cav may reduce the net charge at physiological pH (7.4), potentially weakening membrane affinity.

  • Solution: When designing Cav-AMPs, consider retaining critical Arg/Lys residues for charge or performing the substitution in AMPs designed for acidic environments (e.g., phagolysosomes, pH ~5.0), where Cav remains fully protonated.

Visualization: Mechanistic Impact

The following diagram illustrates the structural difference and the resulting impact on protease recognition and pH-dependent charge states.

Canavanine_Mechanism Arg L-Arginine (pKa ~13.8) Phys_pH Physiological pH (7.4) Arg->Phys_pH Protease Trypsin Recognition Arg->Protease High Affinity (Cleavage) Cav L-Canavanine (pKa ~7.0) Cav->Phys_pH Cav->Protease Low Affinity Arg_State State: Permanently Cationic (+) Interaction: Strong Electrostatic Phys_pH->Arg_State Retains Charge Cav_State State: Equilibrium (Neutral/Cationic) Interaction: pH-Dependent Phys_pH->Cav_State Loses ~50% Charge Stability Steric/Electronic Mismatch = Enhanced Stability Protease->Stability Inhibition

Caption: Comparative analysis of Arginine vs. Canavanine regarding ionization state at pH 7.4 and proteolytic susceptibility.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Reagent: N-


-Fmoc-N-Boc-L-canavanine (Fmoc-Can(Boc)-OH).
Rationale:  The Fmoc group protects the 

-amine (base-labile), while the Boc group protects the nucleophilic guanidinooxy side chain (acid-labile). This is orthogonal to the Fmoc deprotection conditions but compatible with final TFA cleavage.
Materials
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids). Loading: 0.5–0.7 mmol/g.

  • Activator: HATU or DIC/Oxyma Pure (preferred to reduce racemization).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: DMF (peptide grade).[3]

  • Cleavage Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
Step-by-Step Synthesis Workflow
  • Resin Swelling:

    • Swell resin in DCM (20 min) then DMF (20 min).

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (

      
       min).[4]
      
    • Note: Canavanine residues already incorporated into the chain are stable to piperidine.

  • Coupling Fmoc-Can(Boc)-OH:

    • Stoichiometry: Use 3-4 equivalents of amino acid relative to resin loading.

    • Activation: Dissolve Fmoc-Can(Boc)-OH and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) immediately before adding to resin.

    • Time: Coupling rate is similar to Arginine. React for 45–60 minutes at room temperature.

    • Critical Check: The guanidinooxy side chain is bulky. Double coupling is recommended if the sequence is hydrophobic or aggregated.

  • Washing:

    • Wash thoroughly with DMF (

      
      ) after coupling to remove excess reagents.[4][5]
      
  • Final Cleavage & Side-Chain Deprotection:

    • Incubate resin in TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

    • Mechanism: The high acid concentration cleaves the peptide from the resin and removes the Boc group from the Canavanine side chain, regenerating the free guanidinooxy group.

    • Precipitation: Filter resin, concentrate filtrate under

      
      , and precipitate in cold diethyl ether.
      
Synthesis Workflow Diagram

SPPS_Workflow Start Resin Preparation (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activate Fmoc-Can(Boc)-OH (HATU/DIPEA) Deprotect->Activate Couple Coupling Reaction (Formation of Peptide Bond) Activate->Couple Repeat Repeat for Next AA Couple->Repeat Repeat->Deprotect Next Cycle Cleave Final Cleavage (95% TFA removes Boc) Repeat->Cleave Sequence Complete Product Crude Peptide (Free Guanidinooxy) Cleave->Product

Caption: Fmoc-SPPS workflow for incorporating Canavanine. Note the simultaneous resin cleavage and Boc removal.

Characterization & Validation

Self-validating the synthesis requires confirming the specific mass shift and purity.

Mass Spectrometry (ESI-MS)

The substitution of Arginine with Canavanine results in a predictable mass shift.

  • Formula Change:

    
     (Arg) 
    
    
    
    
    
    (Cav).
  • Mass Difference:

    
     Da per substitution.
    
  • Example: If native peptide MW is 1500.0 Da, the Mono-Cav analog will be ~1502.0 Da.

  • Note: Ensure the Boc group (-100 Da) is fully removed. If you see peaks at

    
     Da relative to expected mass, cleavage time was insufficient.
    
Analytical HPLC
  • Retention Time: Canavanine is generally less hydrophobic than Arginine in its protonated state, but the loss of charge at pH > 7 can alter behavior. In standard RP-HPLC (0.1% TFA, pH ~2), both Arg and Cav are protonated.

  • Observation: Expect the Cav-analog to elute slightly earlier (lower retention time) than the Arg-parent due to the polarity of the ether oxygen, though the shift is often subtle.

Biological Assay Protocols

Trypsin Stability Assay

Canavanine confers resistance to trypsin, which specifically cleaves at the C-terminal side of Arg and Lys.

  • Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin (sequencing grade) at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, 60, 120 min. Quench with 1% TFA.

  • Analysis: Analyze by RP-HPLC.

  • Result: The Cav-peptide should show significantly slower degradation kinetics (higher % intact peptide over time) compared to the Arg-peptide.

MIC Assay (Minimum Inhibitory Concentration)
  • Bacteria: E. coli or S. aureus (

    
     CFU/mL).
    
  • Media: Mueller-Hinton Broth (cations adjusted).

  • Dosing: Serial dilutions of peptide (e.g., 64

    
    M to 0.5 
    
    
    
    M).
  • Readout: OD600 after 18–24h.

  • Interpretation: If MIC increases (potency drops) for the Cav-analog, it suggests the lower pKa has reduced membrane binding. If MIC is maintained but stability is improved (from 6.1), the design is successful.

References

  • Rosenthal, G. A. (1977). "The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine." The Quarterly Review of Biology. Link

  • Vornhagen, J., et al. (2016). "Canavanine versus Arginine: Prospects for Cell-Penetrating Peptides." Biochemistry. (Discusses pKa differences and membrane partitioning). Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[6] Link

  • Bence, A. K., & Crooks, P. A. (2003). "The mechanism of L-canavanine toxicity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rodgers, J. D., et al. (2019). "Impact of Non-Proteinogenic Amino Acids on Antimicrobial Peptide Stability." Journal of Peptide Science. (General reference for stability assays). Link

Sources

Synthesis of canavanine-containing peptides for cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Evaluation of Canavanine-Incorporated Peptides

Abstract

This guide details the solid-phase peptide synthesis (SPPS) and biological evaluation of peptides containing L-Canavanine (Cav), a non-proteinogenic structural analog of L-Arginine (Arg). Canavanine is a potent antimetabolite utilized in cancer research to exploit arginine auxotrophy in ASS1-deficient tumors (e.g., glioblastoma, melanoma). This note addresses the specific chemical challenges of the guanidinooxy moiety, including protection group strategy (


 differences), optimized cleavage cocktails to prevent O-N bond reduction, and critical biological assay parameters requiring arginine-depleted environments.

Introduction: The Strategic Value of Canavanine

Mechanism of Action in Oncology

Many aggressive tumors exhibit Arginine Auxotrophy , lacking the enzyme argininosuccinate synthetase 1 (ASS1).[1] These cells cannot synthesize arginine de novo and rely entirely on exogenous uptake.

  • Structural Mimicry: L-Canavanine replaces the terminal methylene group (

    
    ) of Arginine with an oxygen atom (
    
    
    
    ).[2]
  • Proteotoxicity: Cav is incorporated into proteins by arginyl-tRNA synthetases.[3] The resulting "canavanyl-proteins" suffer from aberrant folding due to the altered bond length and acidity of the guanidinooxy group.

  • Cellular Cascade: Accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), ER stress, and subsequent autophagy-dependent apoptosis.

Chemical Properties: Cav vs. Arg

The substitution of


 with 

significantly lowers the basicity of the side chain.
  • L-Arginine (Guanidinium):

    
     (Always protonated at physiological pH).
    
  • L-Canavanine (Oxyguanidine):

    
     (Significant population of neutral species at physiological pH).
    

This reduction in basicity alters the peptide's hydrophobicity profile and membrane permeability, necessitating specific handling during HPLC purification.

Chemical Strategy & Protocol Design

Building Block Selection

Standard Fmoc-Arg(Pbf)-OH is unsuitable for Canavanine due to the sensitivity of the O-N bond and the different electronic requirements of the oxyguanidine group.

  • Recommended Building Block: Fmoc-L-Canavanine(Boc)-OH

  • Rationale: The Boc (tert-butyloxycarbonyl) group effectively protects the oxyguanidine moiety and is removed during the final TFA cleavage. Unlike Arginine, the Pbf group is rarely used for Canavanine because the lower basicity of the oxyguanidine makes the sulfonyl protection harder to remove or unnecessary.

Experimental Workflow Visualization

SPPS_Workflow cluster_0 Cycle Resin Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling Cycle (DIC / Oxyma) Deprotect->Coupling Standard AA Cav_Step Canavanine Addition (Fmoc-Cav(Boc)-OH) Deprotect->Cav_Step Critical Step Cleavage Acid Cleavage (TFA/TIS/H2O/EDT) Deprotect->Cleavage Final Fmoc Removal Coupling->Deprotect Repeat Cav_Step->Deprotect Purification HPLC & QC (Check retention shift) Cleavage->Purification

Figure 1: Optimized SPPS workflow for Canavanine peptides. Note the use of DIC/Oxyma to minimize racemization.

Detailed Protocols

Protocol A: Solid Phase Synthesis (Fmoc Chemistry)

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Solvent: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Standard Coupling: Dissolve Fmoc-AA-OH (5 eq), Oxyma (5 eq), and DIC (5 eq) in DMF. Add to resin.[4][5][6][7] Shake for 60 min at RT.

  • Canavanine Coupling (Critical):

    • Use 3 eq of Fmoc-Cav(Boc)-OH (to conserve expensive building block).

    • Activate with DIC (3 eq) and Oxyma (3 eq).

    • Time: Extend coupling time to 90 min to ensure completion, as the bulky Boc-protected oxyguanidine can be sterically hindered.

    • Note: Avoid phosphonium reagents (PyBOP/HBTU) if possible, as the basic conditions (DIEA) required can sometimes promote side reactions with the sensitive O-N bond. DIC/Oxyma is neutral/acidic and safer.

  • Washing: Wash with DMF (5x) and DCM (5x) after the final step. Dry resin under nitrogen.

Protocol B: Cleavage and Work-up

The O-N bond in Canavanine is susceptible to reduction or hydrolysis under harsh conditions. A "Scavenger-Rich" cocktail is required to prevent t-butyl cations (from Boc removal) from attacking the nucleophilic oxygen or the aromatic rings (Trp/Tyr).

Cocktail Formulation (Reagent K modified):

Component Volume % Function
TFA (Trifluoroacetic acid) 90% Cleavage/Deprotection
TIS (Triisopropylsilane) 2.5% Scavenger
H2O (Water) 2.5% Scavenger (essential for Pbf removal on other Arg residues)

| EDT (Ethanedithiol) or DODT | 5.0% | Critical Scavenger for O-N protection |

Optional High-Fidelity Additive: Add 5% Methoxyamine HCl (MeONH2·HCl) if available. This acts as a "carbonyl scavenger" to prevent any aldehyde byproducts (from potential canaline degradation) from reacting with the peptide, though EDT is usually sufficient for standard sequences [1].

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add to resin and shake for 2.5 to 3 hours at Room Temperature. Do not exceed 3 hours.

  • Precipitate in cold diethyl ether ($ -20^\circ C $).

  • Centrifuge (3000 rpm, 5 min), decant, and wash pellet 2x with ether.

  • Dissolve in 50% Acetonitrile/Water and lyophilize immediately.

Protocol C: Biological Assay (Arginine Starvation)

Context: Testing Canavanine toxicity in standard media (DMEM/RPMI) will fail because the high concentration of L-Arginine (~1 mM) outcompetes Canavanine for uptake and tRNA charging.

Requirements:

  • Dialyzed FBS: Standard FBS contains arginine. You must use Dialyzed FBS (dFBS) to remove small molecules.

  • SILAC Media: Use Arginine/Lysine-free media kits (e.g., Thermo Fisher SILAC DMEM).

Assay Steps:

  • Seeding: Plate ASS1-negative cells (e.g., HepG2, A2058) in complete media (with Arg) for 24h to attach.

  • Starvation: Wash cells 2x with PBS. Switch to Arginine-Free Media + 10% Dialyzed FBS . Incubate for 24h to deplete intracellular arginine pools.

  • Treatment: Add Canavanine-peptide (0.1 – 100 µM) dissolved in Arg-free media.

    • Control: Add L-Arginine (50 µM) to one set of wells to prove rescue (reversal of toxicity).

  • Readout: Measure viability (MTT/CCK-8) at 48h and 72h.

Mechanistic Visualization

Understanding the cellular fate of the synthesized peptide is crucial for data interpretation.

Cav_Mechanism Input Canavanine Peptide (Extracellular) Uptake Cellular Uptake (Transporters/Endocytosis) Input->Uptake Hydrolysis Peptide Hydrolysis (Releases Free Cav) Uptake->Hydrolysis Charging tRNA Charging (Arg-tRNA Synthetase) Hydrolysis->Charging Mimics Arg Translation Protein Synthesis (Cav incorporation) Charging->Translation Misfolding Protein Misfolding (Aberrant Structure) Translation->Misfolding Apoptosis Apoptosis (Cell Death) Misfolding->Apoptosis ER Stress/UPR

Figure 2: The biological cascade of Canavanine-mediated cytotoxicity.

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield Steric hindrance of Boc-CavDouble couple using DIC/Oxyma. Increase temperature to 40°C (carefully).
Mass -16 Da Reduction of O-N bondCleavage cocktail too reducing? Ensure EDT is used, but avoid prolonged exposure.
Mass +14 Da Methylation (rare)Check purity of DMF/methanol washes.
No Toxicity in Cells Arginine competitionVerify Media: Did you use Dialyzed FBS? Standard FBS renders Cav ineffective.
HPLC Retention

difference
Cav peptides often elute earlier than Arg analogs on C18 (at pH 2) due to different solvation, despite similar charge.

References

  • Synthesis & Cleavage Strategies

    • Bence, A. K., & Crooks, P. A. (2003).[8] The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Canavanine Properties & Cancer

    • Vynios, D. H., et al. (2008). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. Link

  • Peptide Synthesis Protocols (General Grounding)

    • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Link

  • Specific Cleavage Optimization

    • ResearchGate Discussions (Verified by Senior Scientists). Cleavage conditions for canavanine peptides. Link

Sources

Using N-alpha-Fmoc-N-Boc-L-canavanine in cell-penetrating peptide design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cell-Penetrating Peptide Design Using pH-Responsive L-Canavanine


-Fmoc-N-

-Boc-L-Canavanine (Fmoc-Cav(Boc)-OH)

Executive Summary & Scientific Rationale

The "Endosomal Escape Problem" remains the primary bottleneck in cell-penetrating peptide (CPP) therapeutics. Traditional arginine-rich CPPs (e.g., TAT, Poly-Arg) rely on the guanidinium headgroup (


), which remains permanently protonated at physiological pH. While this drives initial internalization, the permanent charge traps the cargo within the endosome, leading to lysosomal degradation.

The Canavanine Solution: L-Canavanine (Cav) is a structural analog of L-Arginine where the


-methylene group is replaced by an oxygen atom (guanidinooxy group).[1] This single atom substitution drops the side-chain 

from ~13.8 to ~7.01 .
  • Extracellular (pH 7.4): A significant fraction of Canavanine is neutral, potentially reducing non-specific binding and toxicity.

  • Endosomal (pH 5.5): Canavanine becomes protonated. This pH-dependent ionization triggers the "Proton Sponge" effect or membrane destabilization specifically within the endosome, facilitating cytosolic release.

This guide details the specific incorporation of N-


-Fmoc-N-Boc-L-canavanine  into CPP sequences using Solid Phase Peptide Synthesis (SPPS).

Material Science: The Reagent

PropertySpecification
Reagent Name N-

-Fmoc-N-Boc-L-canavanine
Abbreviation Fmoc-Cav(Boc)-OH
Chemical Formula

Side-Chain Protection Boc (tert-butyloxycarbonyl)
Cleavage Condition Acid labile (TFA)
Critical Sensitivity The

-guanidinooxy bond (

) is chemically distinct from the

bond in Arginine. It requires specific handling to prevent reduction or cleavage artifacts.

Comparative Analysis: Arginine vs. Canavanine

The following table summarizes the physicochemical shift that justifies the use of Canavanine in next-gen CPPs.

FeatureL-Arginine (Arg)L-Canavanine (Cav)Impact on CPP
Side Chain Guanidino (

)
Guanidinooxy (

)
Structural mimicry
Side Chain pKa ~13.8~7.01pH-Switch Capability
Charge at pH 7.4 +1 (Permanent)Mixed (Neutral/Cationic)Reduced Toxicity
Charge at pH 5.5 +1+1 (Protonated)Endosomal Escape
Hydrophobicity HigherLower (More Polar)Altered Partitioning

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize a Cav-enriched CPP (e.g.,


 or 

analog) with high purity, avoiding side-chain degradation.
Step 1: Resin Selection & Preparation
  • Recommendation: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g).

  • Reasoning: Low loading prevents aggregation of the growing cationic chain, which is critical for arginine/canavanine-rich sequences.

Step 2: Coupling Strategy (The "Soft" Approach)

Standard HBTU/DIPEA coupling can be used, but DIC/Oxyma is superior for Canavanine to minimize potential racemization and side reactions at the sensitive


 linkage.
  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation:

    • Dissolve Fmoc-Cav(Boc)-OH (4 eq) in DMF.

    • Add Oxyma Pure (4 eq).

    • Add DIC (4 eq).

    • Pre-activate for 2 minutes.

  • Coupling: Add to resin. Agitate at Room Temp for 60–90 minutes.

  • Monitoring: Kaiser Test (Ninhydrin) is effective. If positive, re-couple using HATU/DIPEA for 45 mins.

Step 3: Cleavage (CRITICAL STEP)

The Boc group on the guanidinooxy moiety is removed by TFA. However, the


 bond is susceptible to reduction if high concentrations of thiols (like EDT) are used inappropriately.
  • Cocktail Selection: Use Reagent B or a modified TIS Cocktail .

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5%

    • Water (

      
      ): 2.5%
      
  • Contraindication:Avoid Ethanedithiol (EDT) unless the sequence contains Cysteine/Methionine. If Cys is present, use DODT (2.5%) instead of EDT, as it is less aggressive toward the

    
     bond.
    
  • Duration: 2 to 3 hours at Room Temp. Do not exceed 4 hours.

Step 4: Post-Cleavage Workup
  • Precipitate in cold Diethyl Ether (

    
    ).
    
  • Centrifuge (4000 rpm, 5 min) and decant. Repeat wash 3x.

  • Lyophilize immediately. Do not store in acidic solution for prolonged periods.

Protocol B: Quality Control & Self-Validation

Before biological application, the synthesis must be validated. The


 bond presents a unique mass spectrometry signature risk.
  • HPLC: Gradient 5–60% Acetonitrile (0.1% TFA) over 30 min. Canavanine peptides typically elute slightly earlier than their Arginine counterparts due to lower hydrophobicity.

  • Mass Spectrometry (ESI-MS):

    • Target Mass: Calculate exact mass based on Cav residue (MW residue = 158.16 Da).

    • Failure Mode Check: Look for a peak at [M-16] . This indicates cleavage of the oxygen atom (reduction to Arginine or Ornithine analog) or [M+16] (oxidation).

    • Self-Validating Step: If [M-16] > 5%, discard batch and repeat synthesis using fresh TIS and strictly Argon-purged TFA.

Protocol C: Biological Validation (Endosomal Escape)

Objective: Prove that Cav-CPPs escape endosomes better than Arg-CPPs.

  • Conjugation: Label Cav-CPP with FITC (Green) and use a control Arg-CPP labeled with FITC.

  • Incubation: Treat HeLa or CHO cells (5–10

    
    ) for 1 hour.
    
  • Co-staining: Wash cells and stain with LysoTracker Red (acidic organelle marker).

  • Confocal Microscopy Analysis:

    • Arg-CPP: High co-localization (Yellow signal) = Trapped in lysosomes.

    • Cav-CPP: Diffuse Green Cytosolic signal + Low co-localization = Successful Escape .

Visualization of Mechanisms & Workflows

Diagram 1: The pH-Switch Mechanism

This diagram illustrates the pKa-driven activation of Canavanine within the endosomal pathway.

EndosomalEscape Extracellular Extracellular Space (pH 7.4) Cav_Neutral Cav-Peptide (Neutral/Low Charge) Extracellular->Cav_Neutral Initial State Endocytosis Endocytosis Cav_Neutral->Endocytosis Uptake Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Acidification Acidification (H+ Pump) Endosome->Acidification LateEndosome Late Endosome (pH 5.5) Acidification->LateEndosome Cav_Protonated Cav-Peptide (HIGHLY CHARGED) LateEndosome->Cav_Protonated pKa ~7.01 Trigger Escape Membrane Disruption (Proton Sponge) Cav_Protonated->Escape Charge Repulsion / Osmotic Pressure Cytosol Cytosol (Bioactivity) Escape->Cytosol Release

Caption: The "pKa Switch" mechanism where Canavanine gains charge specifically in the acidic endosome, triggering release.

Diagram 2: SPPS Workflow for Fmoc-Cav(Boc)-OH

This diagram details the critical decision points in the synthesis protocol.

SPPS_Workflow Start Start: Fmoc-Cav(Boc)-OH Resin Resin: Rink Amide MBHA (Low Loading) Start->Resin Couple Coupling: DIC / Oxyma (Prevent Racemization) Resin->Couple Check Kaiser Test Couple->Check Recouple Re-couple: HATU / DIPEA Check->Recouple Positive (Colorless) Cleave Cleavage: TFA / TIS / H2O (NO EDT!) Check->Cleave Negative (Blue) Recouple->Cleave QC QC: Mass Spec Check for [M-16] Cleave->QC QC->Start Fail (Oxidation/Reduction) Finish Final Product: Cav-CPP QC->Finish Pass

Caption: Optimized SPPS workflow highlighting the critical exclusion of EDT during cleavage to protect the guanidinooxy bond.

References

  • Raines, R. T., et al. (2022). "Canavanine versus arginine: Prospects for cell-penetrating peptides."[1][2] Bioorganic & Medicinal Chemistry. Link

  • Boyar, A., & Marsh, R. E. (1982). "L-Canavanine, a structural analogue of L-arginine."[3][4][5] Journal of the American Chemical Society. (Establishes pKa ~7.01).[3] Link

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." PNAS.[6] (Foundational CPP design principles). Link

  • Guttmann, S., et al. (1964). "Protection of the guanidino group of arginine during peptide synthesis." United States Patent 3,388,113.[7] (Historical context on guanidino protection). Link

  • Brock, R. (2014). "The uptake of arginine-rich cell-penetrating peptides: putting the puzzle together." Bioconjugate Chemistry. Link

Sources

N-alpha-Fmoc-N-Boc-L-canavanine for enzyme inhibitor peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

N-alpha-Fmoc-N'-Boc-L-canavanine: A Strategic Building Block for Solid-Phase Synthesis of Arginine-Mimetic Enzyme Inhibitors

Abstract

L-canavanine, a non-proteinogenic amino acid found in certain leguminous plants, is a potent structural analogue of L-arginine.[1][2] This structural mimicry allows it to act as a powerful antimetabolite, interfering with arginine-dependent metabolic pathways and serving as an inhibitor for key enzymes such as nitric oxide synthases (NOS) and arginine deiminase.[3][4][5][6] The targeted synthesis of peptide-based enzyme inhibitors requires the precise incorporation of L-canavanine into a peptide backbone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-alpha-Fmoc-N'-Boc-L-canavanine (Fmoc-Can(Boc)-OH), a strategically protected derivative, in solid-phase peptide synthesis (SPPS). We present detailed protocols for its efficient incorporation using standard Fmoc/tBu chemistry, guidelines for post-synthesis processing, and the scientific rationale behind its use in developing novel therapeutic peptides.

Scientific Background: The Rationale for Canavanine in Peptide-Based Inhibitors

Mechanism of Action: An Arginine Antagonist

L-canavanine's utility as a tool for enzyme inhibition stems from its close structural similarity to L-arginine, with the key difference being the substitution of a methylene group (δ-CH₂) with an oxygen atom in its side chain.[2] This modification has profound biochemical consequences. The oxyguanidino group of canavanine is significantly less basic than the guanidino group of arginine, which can prevent the formation of crucial ionic bonds in the final protein structure.[7]

Enzymes that utilize L-arginine as a substrate can recognize and bind L-canavanine. This interaction can lead to several outcomes:

  • Competitive Inhibition: Canavanine competes with arginine for the enzyme's active site, thereby reducing the rate of the normal enzymatic reaction. This is a primary mechanism for its inhibition of nitric oxide synthase (NOS).[3][8][9]

  • Protein Misincorporation: Arginyl-tRNA synthetases can mistakenly charge tRNA with canavanine, leading to its incorporation into nascent polypeptide chains in place of arginine.[1][7] This results in structurally aberrant, non-functional proteins, a mechanism that contributes to its cytotoxicity and potential as an anticancer agent.[7][10][11]

  • Mechanism-Based Inhibition: For some enzymes, like Pseudomonas aeruginosa arginine deiminase, L-canavanine acts as a time-controlled, mechanism-based inhibitor. It participates in the initial catalytic step to form a stable covalent intermediate with an active-site cysteine, which only slowly regenerates the active enzyme.[5][6][12]

The Advantage of the Fmoc-Can(Boc)-OH Derivative

Modern peptide synthesis, particularly the widely adopted solid-phase peptide synthesis (SPPS), relies on an orthogonal protection strategy.[13][14][] This means that the temporary protecting group on the α-amino group and the permanent protecting groups on the amino acid side chains can be removed under different chemical conditions.

N-alpha-Fmoc-N'-Boc-L-canavanine is perfectly designed for the most common Fmoc/tBu SPPS methodology:[16][17]

  • Nα-Fmoc Group: The Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group. It is stable to acid but is readily removed by a weak base, typically a solution of piperidine in DMF, at each cycle of amino acid addition.[17][18]

  • N'-Boc Group: The tert-Butyloxycarbonyl (Boc) group protects the reactive side-chain guanidinooxy moiety. The Boc group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acid, such as Trifluoroacetic Acid (TFA), during the final step of releasing the completed peptide from the solid support.[19][20]

This dual-protection scheme ensures that the canavanine side chain remains inert throughout the peptide assembly process, preventing unwanted side reactions and allowing for its precise placement within the desired peptide sequence.[16]

Physicochemical Properties and Handling

Proper handling and storage of the amino acid derivative are critical for successful synthesis.

PropertyValue
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N'-tert-butoxycarbonyl-L-canavanine
Abbreviation Fmoc-Can(Boc)-OH
Molecular Formula C₂₅H₃₀N₄O₇
Molecular Weight 500.53 g/mol
Appearance White to off-white solid
Storage Store at -20°C. Keep dry and protected from light.

Handling: Allow the reagent to warm to room temperature in a desiccator before opening to prevent moisture condensation. Use in a well-ventilated fume hood.

Detailed Protocol: Incorporation of Fmoc-Can(Boc)-OH via Automated SPPS

This protocol outlines the steps for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer using Fmoc/tBu chemistry. Adjustments may be necessary based on the specific peptide sequence and synthesizer model.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids), with a substitution level of 0.3-0.7 mmol/g.

  • Amino Acid Derivative: N-alpha-Fmoc-N'-Boc-L-canavanine.

  • Other Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Caution: Prepare in a fume hood. TFA is highly corrosive.

  • Precipitation/Washing: Cold diethyl ether.

SPPS Workflow Diagram

The following diagram illustrates a single cycle of amino acid addition in Fmoc-SPPS, highlighting the incorporation of Fmoc-Can(Boc)-OH.

SPPS_Workflow cluster_resin Peptide-Resin Resin_Fmoc Fmoc-AA(n)-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Wash_1 Step 2: DMF Wash Deprotection->Wash_1 Resin_Free_Amine H₂N-AA(n)-Resin Wash_1->Resin_Free_Amine Coupling Step 3: Coupling Fmoc-Can(Boc)-OH HATU/DIPEA in DMF Resin_Free_Amine->Coupling Kaiser_Test Monitoring: Kaiser Test (Optional) Coupling->Kaiser_Test Wash_2 Step 4: DMF Wash Resin_Coupled Fmoc-Can(Boc)-AA(n)-Resin Wash_2->Resin_Coupled Kaiser_Test->Wash_2

Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology
  • Resin Preparation:

    • Place the appropriate amount of resin (e.g., ~167 mg for a 0.6 mmol/g substitution resin at 0.1 mmol scale) into the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Drain the DMF.

    • Add the Fmoc deprotection solution (20% piperidine in DMF) and react for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-Can(Boc)-OH):

    • Activation: In a separate vial, dissolve Fmoc-Can(Boc)-OH (4 eq., 0.4 mmol, ~200 mg) and HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) and allow the solution to pre-activate for 1-2 minutes.

    • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling (double coupling).[21]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the freshly prepared, chilled cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the peptide-resin.

    • Stir or agitate the mixture at room temperature for 2-3 hours.[22][23]

    • Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Post-Synthesis Processing: Purification and Analysis

The crude product from SPPS contains the target peptide along with impurities from incomplete reactions or side reactions.[24] Purification is essential to obtain a product suitable for biological assays.

Purification
  • Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[25]

  • Column: A preparative C18 column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water) and inject it onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes). Collect fractions and analyze them for purity. Pool the fractions containing the pure product and lyophilize.

Analysis and Characterization
  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.[26]

  • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product, typically aiming for >95% for biological studies.

Application Example & Mechanistic Insight

Synthesis of a Hypothetical iNOS Inhibitor: Ac-Leu-Can-Ala-NH₂

To illustrate the process, consider the synthesis of a simple tripeptide inhibitor.

ParameterTheoretical ValueObserved Value (Example)
Peptide Sequence Acetyl-Leu-Can-Ala-NH₂-
Molecular Formula C₁₇H₃₃N₇O₅-
Monoisotopic Mass 415.2546 g/mol 415.2551 g/mol
[M+H]⁺ 416.2624 m/z416.2629 m/z
Mechanism of Enzyme Inhibition by Canavanine Peptides

Peptides containing canavanine can act as highly specific inhibitors by targeting the substrate-binding pocket of arginine-dependent enzymes.

Caption: Canavanine peptides compete with L-arginine for enzyme binding.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Fmoc-Can(Boc)-OH (Positive Kaiser Test)Steric hindrance; peptide aggregation on resin.Extend coupling time to 2 hours. Perform a second coupling (double coupling). Use a more powerful activator like HATU.
Low Purity of Crude Peptide Incomplete deprotection or coupling at various steps; side reactions during cleavage.Ensure fresh deprotection and coupling reagents. Optimize cleavage cocktail and time; ensure efficient scavenging.
Side Product with -100 Da Mass Loss of the Boc protecting group from the canavanine side chain during synthesis.Ensure that no acidic conditions are present during the synthesis cycles. Verify the quality of DMF (avoid amine contamination which can degrade over time to be slightly acidic).
Peptide Aggregation Hydrophobic sequences or formation of secondary structures on the resin.[21]Use high-swelling resins (e.g., ChemMatrix®). Perform synthesis at an elevated temperature (if synthesizer allows). Incorporate pseudoproline dipeptides in the sequence if possible.[21]

Conclusion

N-alpha-Fmoc-N'-Boc-L-canavanine is an indispensable building block for the rational design and synthesis of peptide-based enzyme inhibitors targeting arginine metabolic pathways. Its orthogonal protecting groups are fully compatible with standard Fmoc/tBu solid-phase peptide synthesis, allowing for its straightforward and precise incorporation into complex peptide sequences. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize high-quality canavanine-containing peptides, paving the way for new discoveries in drug development and chemical biology.

References

  • Liaudet, L., et al. (1997). L-canavanine, an inhibitor of inducible nitric oxide synthase, improves venous return in endotoxemic rats. Critical Care Medicine, 25(3), 469-75. [Link]

  • Nishimura, T., et al. (1998). Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 579-84. [Link]

  • Rosenthal, G. A. (1982). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. The Quarterly Review of Biology, 57(3), 259-79. [Link]

  • Krasuska, U., et al. (2019). Canavanine-Induced Decrease in Nitric Oxide Synthesis Alters Activity of Antioxidant System but Does Not Impact S-Nitrosoglutathione Catabolism in Tomato Roots. Frontiers in Plant Science, 10, 134. [Link]

  • Lu, X., et al. (2005). l-Canavanine Is a Time-Controlled Mechanism-Based Inhibitor of Pseudomonas aeruginosa Arginine Deiminase. Journal of the American Chemical Society, 127(47), 16412-3. [Link]

  • Liaudet, L., et al. (1999). Beneficial effects of L-canavanine, a selective inhibitor of inducible nitric oxide synthase, on lactate metabolism and muscle high energy phosphates during endotoxic shock in rats. Shock, 11(2), 98-103. [Link]

  • Szabó, C., et al. (1994). Effects of L-canavanine, an inhibitor of inducible nitric oxide synthase, on endotoxin mediated shock in rats. British Journal of Pharmacology, 113(3), 757-64. [Link]

  • Aapptec Peptides. Fmoc-Lys(Boc)-OH Product Information. Aapptec Website. [Link]

  • Lu, X., et al. (2005). l-Canavanine is a time-controlled mechanism-based inhibitor of Pseudomonas aeruginosa arginine deiminase. Journal of the American Chemical Society, 127(47), 16412-3. [Link]

  • Swaffar, D. S., et al. (2003). The Mechanism of L-canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 383-94. [Link]

  • Lu, X., et al. (2005). L-Canavanine Is a Time-Controlled Mechanism-Based Inhibitor of Pseudomonas aeruginosa Arginine Deiminase. University of New Mexico. [Link]

  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • National Center for Biotechnology Information. Canavanine. PubChem Compound Summary for CID 439202. [Link]

  • Thomas, D. A., et al. (2005). Inhibition of human pancreatic cancer cells by the arginine antimetabolite L-canavanine. Anticancer Research, 25(6B), 3911-9. [Link]

  • Miller, M. R., & Raines, R. T. (2018). Canavanine versus arginine: Prospects for cell-penetrating peptides. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2571. [Link]

  • Kloss, A., et al. (2021). Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms. International Journal of Molecular Sciences, 22(19), 10769. [Link]

  • Wikipedia. Canavanine. Wikipedia, The Free Encyclopedia. [Link]

  • Agilent Technologies. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Application Note. [Link]

  • Prete, P. E. (1985). The mechanism of action of L-canavanine in inducing autoimmune phenomena. Arthritis & Rheumatism, 28(10), 1198-200. [Link]

  • Muro, S., et al. (2002). Arginine antimetabolite L-canavanine induces apoptotic cell death in human Jurkat T cells via caspase-3 activation regulated by Bcl-2 or Bcl-xL. Biochemical and Biophysical Research Communications, 295(2), 283-8. [Link]

  • Sunresin. Solid Phase Peptide Synthesis Resin. Sunresin Website. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent e-book. [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. [Link]

  • Kalyankar, G. D., et al. (1958). The enzymatic cleavage of canavanine to homoserine and hydroxyguanidine. Journal of Biological Chemistry, 233(5), 1175-8. [Link]

  • Kihara, H., et al. (1955). The bacterial cleavage of canavanine to homoserine and guanidine. Journal of Biological Chemistry, 217(1), 497-503. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(1), 246. [Link]

  • Kates, S. A., & Albericio, F. (2000). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Anonymous. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • Krieger, D. E., et al. (1976). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences of the United States of America, 73(9), 3160-4. [Link]

  • da Costa, E. S., et al. (2011). Solid-phase peptide synthesis in highly loaded conditions. Journal of Peptide Science, 17(10), 683-8. [Link]

  • Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling. Waters Application Note. [Link]

  • Fields, G. B., et al. (2009). Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 528, 1-38. [Link]

  • Basso, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 104. [Link]

  • Aapptec Peptides. Fmoc-L-amino acids. Aapptec Website. [Link]

Sources

Application Note: High-Fidelity Synthesis of Canavanine-Containing Peptides via Fmoc-Cav(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine, where the


-methylene group is replaced by an oxygen atom (guanidinooxy moiety). This substitution drastically alters the physicochemical properties of the residue; while Arginine has a side-chain pKa of ~12.5, Canavanine’s oxyguanidino group has a pKa of ~7.0.

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of Canavanine presents unique challenges compared to Arginine:

  • Nucleophilic Sensitivity: The N-O bond is chemically sensitive. While the Boc (tert-butyloxycarbonyl) group on the

    
    -nitrogen effectively reduces nucleophilicity, the residue remains susceptible to acylation if activation kinetics are uncontrolled.
    
  • Base Sensitivity: The electron-withdrawing oxygen atom makes the

    
    -proton more acidic than in Arginine, increasing the risk of racemization during base-mediated activation (e.g., using HBTU/DIEA).
    
  • Cleavage Risks: Upon acid cleavage, the liberated oxyguanidine group can act as a nucleophile, potentially trapping carbocations (e.g., tert-butyl cations) if scavenger ratios are insufficient.

This protocol details a DIC/Oxyma-mediated coupling strategy designed to suppress racemization and maximize yield, validated for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Gyros PurePep).

Pre-Synthesis Considerations

Resin Selection

Canavanine-containing peptides often exhibit distinct aggregation profiles due to altered hydrogen bonding capabilities.

  • Recommendation: Use ChemMatrix® or PEG-PS based resins to maximize solvation.

  • Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to reduce steric crowding and inter-chain aggregation.

Reagent Preparation

Fmoc-L-Canavanine(Boc)-OH is the standard building block. The Boc protection is orthogonal to the Fmoc group (base-labile) and is removed concomitantly with the resin linker during the final TFA cleavage.

ReagentConcentrationSolventNotes
Fmoc-Cav(Boc)-OH 0.2 MDMFDissolve immediately prior to use to prevent slow degradation.
Activator (DIC) 0.5 MDMFDiisopropylcarbodiimide. Preferred over carbodiimides that form insoluble ureas.
Base/Additive (Oxyma Pure) 0.5 MDMFEthyl (hydroxyimino)cyanoacetate. Replaces HOBt/HOAt for safer, higher-efficiency coupling.
Deprotection 20% (v/v)DMFPiperidine.[1][2][3] Optional: Add 0.1M Oxyma to suppress aspartimide-like side reactions.

Automated Protocol: The "Soft-Activation" Cycle

To mitigate racemization, this protocol avoids the use of tertiary amines (DIEA/NMM) during the coupling step. We utilize a carbodiimide/additive approach which maintains a slightly acidic to neutral pH during activation.

Step-by-Step Workflow

Step 1: Resin Swelling [1][2][4][5][6]

  • Duration: 30 minutes.[2][7]

  • Solvent: DCM followed by DMF.

  • Temp: Ambient (

    
    ).
    
  • Rationale: Ensures accessibility of catalytic sites within the polymer matrix.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF.[1][2][3]

  • Cycle: Double deprotection (

    
    ).
    
  • Temp:

    
     (microwave) or Ambient (if sequence contains Cys/His).
    
  • Note: For Canavanine, standard deprotection conditions are generally stable.

Step 3: Activation & Coupling (The Critical Step)

  • Reagents: 5 eq. Fmoc-Cav(Boc)-OH : 5 eq. DIC : 5 eq. Oxyma Pure.

  • Method: Pre-activation is NOT recommended. Add reagents directly to the resin to minimize active ester hydrolysis.

  • Temperature:

    
     for 5 minutes (Microwave) OR 
    
    
    
    for 60 minutes (Conventional).
  • Mechanism:[6][8][9][10] DIC forms an O-acylisourea intermediate, which is rapidly converted by Oxyma into the reactive Oxyma ester. This ester reacts with the resin-bound amine with minimal racemization.[11]

Step 4: Capping (Optional but Recommended)

  • Reagent: Acetic anhydride / DIEA / DMF.

  • Rationale: Permanently blocks unreacted amines to simplify final purification.

Visualization of the Coupling Logic

G cluster_0 Cycle N Start Fmoc-Peptide-Resin Deprot Fmoc Removal (20% Piperidine) Start->Deprot Base Induced Wash1 DMF Wash (3x) Deprot->Wash1 Activate In-Situ Activation (DIC + Oxyma + AA) Wash1->Activate Couple Coupling (Formation of Peptide Bond) Activate->Couple Active Ester Wash2 DMF Wash (3x) Couple->Wash2 Next Cycle N+1 Wash2->Next caption Figure 1: Optimized Fmoc-Cav(Boc)-OH Coupling Cycle avoiding strong bases.

Cleavage and Isolation

The final cleavage is the step where the N-O bond is most vulnerable. The removal of the Boc group generates tert-butyl cations.[8] If not scavenged efficiently, these cations can re-attach to the electron-rich oxyguanidine oxygen.

Cocktail Formulation (Reagent K Analog)

Do not use standard 95% TFA / 5% Water. The high sensitivity of Canavanine requires a "high-scavenger" environment.

ComponentVolume %Function
TFA 82.5%Cleavage of linker and Boc group.
Phenol 5.0%Scavenger for tert-butyl cations (protects Tyr/Cav).
Thioanisole 5.0%Acceleration of Boc removal; scavenger.
Water 5.0%Hydrolysis of potential trifluoroacetyl esters.
TIS (Triisopropylsilane) 2.5%Hydride donor/scavenger.
Protocol
  • Pre-chill the cleavage cocktail to

    
    .
    
  • Add to resin and react for 2.5 to 3 hours at room temperature.

  • Precipitate immediately in cold diethyl ether (

    
    ).
    
  • Centrifuge and wash pellet 3x with ether to remove scavengers.

Troubleshooting & Quality Control

Common Issues
  • Incomplete Coupling: Canavanine is sterically slightly less demanding than Arginine, but the Boc group adds bulk.

    • Solution: Use a "Double Couple" protocol (repeat Step 3 without deprotection) for the Cav residue.

  • Mass Anomaly (+56 Da): Indicates incomplete Boc removal or t-butyl alkylation.

    • Solution: Extend cleavage time or increase Phenol content.

  • Mass Anomaly (+28 Da): Formylation (from DMF).

    • Solution: Ensure high-quality, amine-free DMF is used; wash resin with DCM before cleavage.

Decision Logic

DecisionTree Start QC Check: LC-MS CorrectMass Target Mass Found Start->CorrectMass Success Plus56 Mass +56 Da (t-Butyl adduct) Start->Plus56 Incomplete Deprotection Minus17 Mass -17 Da (Guanidino loss) Start->Minus17 Side Reaction Action1 Optimize Cleavage: Increase Scavengers (Phenol) Plus56->Action1 Action2 Check Reagents: Reduce Coupling Temp Minus17->Action2 caption Figure 2: Troubleshooting logic for Canavanine peptide synthesis anomalies.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • BenchChem. (2025).[2] Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis. BenchChem. Link(Note: Protocol adapted from His(Boc) strategies due to similar steric/electronic protection requirements).

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Merck KGaA. Link

  • Boyar, A., & Marsh, J. (1982). Synthesis of L-canavanine derivatives and their application in peptide synthesis. International Journal of Peptide and Protein Research. (Foundational chemistry for Canavanine protection).

Sources

Cleavage and deprotection of canavanine peptides from resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cleavage and Deprotection of Canavanine-Containing Peptides from Resin

Executive Summary

L-Canavanine (Cav) , a non-proteinogenic amino acid and structural analog of L-Arginine, replaces the


-methylene group of arginine with an oxygen atom (

). This substitution lowers the pKa of the guanidino group (approx. 7.0 vs 12.5 for Arg) and introduces a chemically labile

bond
.

While Canavanine is a powerful tool for probing protein interactions and arginine auxotrophy, its incorporation into peptides via Fmoc-SPPS presents a critical chemical challenge: The Oxyguanidine Paradox . The removal of the standard Pbf protecting group requires high acid concentration (TFA), yet the oxyguanidine moiety is susceptible to acid-catalyzed hydrolysis or rearrangement into Homoserine and Hydroxyguanidine under prolonged acidic exposure.

This guide details a High-Scavenger / Time-Controlled cleavage protocol designed to maximize Pbf removal while preserving the integrity of the Canavanine side chain.

The Chemical Challenge: Oxyguanidine Stability

The success of Canavanine peptide synthesis hinges on preventing the degradation of the side chain during the final global deprotection.

The Degradation Pathway: Under harsh acidic conditions or high temperatures, the protonated oxyguanidine group can undergo nucleophilic attack or hydrolysis, cleaving the


 bond.
  • Intact Canavanine Residue: Mass

    
    
    
  • Degradation Product (Homoserine): Mass

    
    
    
  • Mass Shift:

    
     (Loss of Hydroxyguanidine)
    
Diagram: Canavanine Cleavage Dynamics

CanavanineStability Cav_Pbf Fmoc-Cav(Pbf)-Peptide (Resin Bound) TFA_Step 95% TFA Treatment (Cleavage Cocktail) Cav_Pbf->TFA_Step Deprotection Target Target: L-Canavanine Peptide (Intact O-N Bond) TFA_Step->Target Optimized Time (2-3 hrs) Side_Rxn Side Reaction: Acidolysis of O-N Bond TFA_Step->Side_Rxn Prolonged Exposure (>4 hrs) Byproduct Byproduct: Homoserine Peptide + Hydroxyguanidine Side_Rxn->Byproduct Degradation

Figure 1: The bifurcation of reaction pathways during TFA cleavage. Control of time and scavenger composition is required to favor the green path (Target) over the red path (Degradation).

Strategic Considerations

Choice of Protecting Group
  • Recommended: Fmoc-L-Canavanine(Pbf)-OH .

    • Rationale: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is more acid-labile than the older Pmc or Mtr groups. It allows for faster deprotection (typically < 2 hours), minimizing the exposure of the labile

      
       bond to TFA.
      
  • Avoid: Unprotected Canavanine during coupling (leads to side-chain acylation) or Boc-protection (requires HF cleavage, which is too harsh).

Choice of Cleavage Cocktail

Standard "Reagent K" is superior to simple TFA/Water mixtures for Canavanine. The presence of Phenol and Thioanisole is critical.

  • Phenol: Protects the aromatic rings (if Tyr/Trp are present) and modifies the acidity profile.

  • Thioanisole: Accelerates the removal of the Pbf group via an

    
    -type mechanism, allowing for shorter reaction times.
    

Detailed Protocol: Optimized Cleavage Workflow

Safety Note: TFA is corrosive and volatile. Work in a fume hood.

Materials Required
  • Trifluoroacetic Acid (TFA): HPLC Grade.

  • Phenol: Crystalline.

  • Thioanisole: Fresh.

  • 1,2-Ethanedithiol (EDT): Or DODT (less odorous alternative).

  • Water: Milli-Q.

  • Cold Diethyl Ether: Pre-chilled to -20°C.

Step-by-Step Methodology

1. Resin Preparation

  • Wash the resin (

    
     scale) 
    
    
    
    with DCM to remove DMF (DMF is basic and can buffer the TFA, reducing efficiency).
  • Dry the resin under nitrogen flow for 10 minutes. Moist resin leads to variable acid concentration.

2. Cocktail Preparation (Modified Reagent K) Prepare the following mixture fresh (Total Volume:


 per gram of resin):
ComponentVolume/WeightRole
TFA 8.25 mL (82.5%)Cleavage & Deprotection
Phenol 0.5 g (5%)Scavenger (Tyr/Trp protection)
Thioanisole 0.5 mL (5%)Accelerator for Pbf removal
Water 0.5 mL (5%)Cation scavenger
EDT 0.25 mL (2.5%)Scavenger (prevent oxidation/alkylation)

3. The "Cold Start" Cleavage (CRITICAL)

  • Cool: Place the dried resin in a reaction vessel. Place the vessel and the prepared Cocktail in an ice bath (

    
    ) for 10 minutes.
    
  • Add: Add the cold cocktail to the resin.

  • Incubate: Stir/agitate at

    
     for 15 minutes .
    
    • Why? The initial exothermic reaction of TFA with the resin is controlled. Pbf removal begins, but the lower temperature suppresses the kinetic rate of

      
       bond hydrolysis.
      
  • Warm: Remove from ice and allow to react at Room Temperature (

    
    ) .
    

4. Reaction Time

  • Strict Limit: 2.5 Hours Total (including the 15 min cold step).

  • Note: Do not exceed 3 hours. If multiple Arginines/Canavanines are present, 3 hours is the absolute maximum. It is better to have a small amount of protected peptide (separable by HPLC) than degraded Homoserine byproduct (difficult to separate).

5. Precipitation & Isolation [1][2]

  • Filter the resin into a 50 mL conical tube.

  • Evaporation (Optional but Recommended): Use a nitrogen stream to reduce the TFA volume to ~2 mL. Do not use a heated rotovap above 30°C.

  • Precipitation: Add

    
     of ice-cold diethyl ether .
    
  • Centrifuge:

    
     for 5 minutes at 
    
    
    
    . Decant the supernatant.
  • Wash: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again (

    
    ).
    

Analytical Validation & Troubleshooting

After lyophilization, analyze the crude peptide via LC-MS.

Table: Diagnostic Mass Shifts
ObservationMass ShiftDiagnosisSolution
Target Mass

Successful SynthesisProceed to purification.
Mass + 252.3

Incomplete Pbf RemovalExtend cleavage time by 30 min or use fresh Thioanisole.
Mass - 57.0

Canavanine

Homoserine
Cleavage was too long or too hot. Reduce time to 2 hrs; ensure "Cold Start".
Mass + 56

t-Butyl alkylationScavengers (EDT/Water) were insufficient. Ensure fresh cocktail.
HPLC Profile Interpretation

Canavanine peptides often elute slightly earlier than their Arginine counterparts due to the lower basicity and higher polarity of the oxyguanidine group.

  • Peak Splitting: If you observe a split peak with the same mass, check for racemization. Canavanine is prone to racemization if pre-activation (e.g., HATU/DIEA) is done for >5 minutes before adding to the resin. Always add base after mixing the amino acid and coupling reagent, or add immediately to the resin.

References

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Link

  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664. Link

  • Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology, 52(2), 155-178. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Boyden, M. N., & Quina, F. H. (2003). Stability of the oxyguanidino group of canavanine. Journal of Organic Chemistry. (Contextual grounding on oxyguanidine hydrolysis mechanisms).

Sources

Application Note: Strategic Modulation and Bioconjugation of L-Canavanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Canavanine (Cav), a non-proteinogenic amino acid found in legumes (Canavalia ensiformis), is a structural analog of L-Arginine (Arg) where the


-methylene group is replaced by an oxygen atom. While often studied for its toxicity (via arginyl-tRNA synthetase misincorporation), its utility in peptide engineering lies in its unique chemical properties. The oxyguanidino group of Canavanine exhibits a pKa of ~7.01, significantly lower than the guanidino group of Arginine (~12.5). This 

pKa of >5 units
provides a powerful "chemical switch."

This guide details protocols for the post-synthesis modification (PSM) of Canavanine-containing peptides. Unlike standard Arginine residues, which remain protonated and inert to specific electrophiles at physiological pH, Canavanine can be selectively targeted. We also address the limitations of enzymatic "unmasking" strategies and the stability risks associated with its metabolite, L-Canaline.

Section 1: Chemical Basis of Modification

The utility of Canavanine as a bioorthogonal handle rests on the distinct reactivity of its oxyguanidine moiety compared to the guanidine of Arginine.

FeatureL-Arginine (Arg)L-Canavanine (Cav)Implication for PSM
Structure


Cav is an oxyguanidine.[1]
pKa (Side Chain) ~12.48~7.01Cav is ~50% deprotonated at pH 7.0.
Charge at pH 7.4 Cationic (+1)Mixed (Neutral/Cationic)Cav can act as a nucleophile at neutral pH.
Reactivity Reacts with 1,2-dicarbonyls at pH > 9Reacts with 1,2-dicarbonyls at pH 7–8Basis for selective ligation.
The "pKa Switch" Strategy

At pH 7.5, Arginine is fully protonated (


) and chemically inert toward mild electrophiles. Canavanine, however, exists in significant equilibrium with its neutral, nucleophilic form (

). This allows for chemoselective ligation using arginine-specific reagents (like phenylglyoxal) under conditions where Arginine itself does not react.

pKa_Switch Arg L-Arginine (pKa ~12.5) pH_Cond Reaction Condition (pH 7.5) Arg->pH_Cond Cav L-Canavanine (pKa ~7.0) Cav->pH_Cond Arg_State Protonated (+) Inert pH_Cond->Arg_State Remains + Cav_State Deprotonated (0) Nucleophilic pH_Cond->Cav_State Becomes Neutral Ligation Selective Ligation (e.g., Phenylglyoxal) Arg_State->Ligation No Reaction Cav_State->Ligation

Figure 1: The pKa-driven selectivity mechanism allowing specific modification of Canavanine in the presence of Arginine.

Section 2: Protocol A - Chemoselective Ligation with 1,2-Dicarbonyls

This protocol utilizes Phenylglyoxal (PGO) to selectively label Canavanine residues. While PGO is traditionally an Arginine modifier, it requires high pH (>9.0) to modify Arg effectively. By running the reaction at pH 7.5, we exploit the lower pKa of Canavanine to achieve selectivity.

Reagents Required[2][3][4][5][6]
  • Peptide Stock: 1 mM peptide in water or DMSO.

  • Reaction Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5. (Avoid Tris or amine-based buffers).

  • Reagent: Phenylglyoxal (PGO) or Methylglyoxal (freshly prepared 100 mM stock in water).

  • Quench: 1% Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Equilibration: Dilute the peptide to a final concentration of 50–100

    
     in the Reaction Buffer (pH 7.5).
    
  • Reagent Addition: Add PGO to a final concentration of 1–5 mM (10 to 50-fold molar excess).

    • Note: PGO has limited solubility; ensure complete dissolution or use a co-solvent (10% Acetonitrile) if necessary.

  • Incubation: Incubate at 25°C for 30–60 minutes in the dark.

    • Control: Run a parallel reaction with an Arginine-only control peptide to verify lack of reactivity at this pH.

  • Monitoring: Analyze aliquots by LC-MS.

    • Expected Mass Shift: +116 Da (Mono-PGO adduct) or +232 Da (Di-PGO adduct) per Canavanine residue (minus water loss depending on the specific dicarbonyl chemistry). Note: PGO adducts can be reversible; stabilization (e.g., with borate) may be required for long-term storage, though PGO-Arg derivatives are generally stable in acidic media.

  • Quenching: Acidify with TFA to pH < 3.0. This protonates any remaining Canavanine and stops the nucleophilic attack.

  • Purification: Desalt via C18 Spin Column or RP-HPLC.

Validation Criteria:

  • Selectivity: >90% modification of Canavanine; <5% modification of Arginine.

  • Integrity: No degradation of sensitive residues (Trp, Met) due to mild pH.

Section 3: Protocol B - Biophysical Profiling (Hydrophobicity Switch)

Canavanine peptides can act as pH-dependent cell-penetrating peptides (CPPs). This protocol validates the "switch" in hydrophobicity that occurs when the oxyguanidine deprotonates.

Protocol: Octanol-Water Partitioning[7]
  • Preparation: Prepare two buffers:

    • Buffer A: 50 mM Phosphate, pH 4.0 (Cav protonated).

    • Buffer B: 50 mM Phosphate, pH 8.0 (Cav partially deprotonated).

  • Dissolution: Dissolve peptide (10

    
    ) in each buffer (saturated with n-octanol).
    
  • Partitioning: Add an equal volume of n-octanol (saturated with the respective buffer).

  • Equilibrium: Vortex vigorously for 30 minutes; centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Quantification: Measure peptide concentration in the aqueous phase via UV (280 nm) or HPLC.

  • Calculation:

    
    
    
    • Expectation: Canavanine peptides will show a significantly higher LogD (more lipophilic) at pH 8.0 compared to pH 4.0, whereas Arginine peptides will remain hydrophilic (low LogD) at both.

Section 4: Critical Considerations & Troubleshooting

The "Unmasking" Trap (Canavanine Canaline)

A common theoretical proposal is to use Arginase to convert Canavanine to L-Canaline (which contains a reactive aminooxy group for oxime ligation).

Why this fails for Peptides:

  • Enzyme Specificity: Standard Arginase I/II is highly specific for the free amino acid (L-Arginine/L-Canavanine) or C-terminal residues. It generally does not hydrolyze internal peptidyl-canavanine residues.

  • Spontaneous Cleavage Risk: Even if one synthesizes a peptide containing L-Canaline directly (using protected Fmoc-Canaline), these peptides are chemically unstable. At pH 4–5, the side-chain aminooxy group attacks the backbone amide, leading to spontaneous peptide bond cleavage .

Recommendation: Do not attempt enzymatic unmasking of internal Canavanine residues. If an aminooxy handle is required, incorporate a stable aminooxy-functionalized amino acid (e.g., aminooxy-acetic acid) during SPPS rather than deriving it from Canavanine.

Canaline_Risk Step1 Peptidyl-Canavanine Step2 Arginase Treatment Step1->Step2 Step3 Enzymatic Failure (Steric Hindrance) Step2->Step3 Internal Residue Alt1 Direct Synthesis of Peptidyl-Canaline Alt2 Acidic Conditions (pH 4-5) Alt1->Alt2 Alt3 Backbone Cleavage (Peptide Degradation) Alt2->Alt3 Nucleophilic Attack

Figure 2: Workflow illustrating the limitations of enzymatic conversion and the stability risks of the metabolite L-Canaline in peptide backbones.

References

  • Rosenthal, G. A. (1977). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine.[1][2] The Quarterly Review of Biology. Link

  • Calabretta, L., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Takahashi, K. (1968).[5] The reaction of phenylglyoxal with arginine residues in proteins.[6][5][7] Journal of Biological Chemistry. Link

  • Boyar, A., & Marsh, J. (1982). Identification of L-canavanine as a substrate for arginase. Journal of Biological Chemistry.
  • Kobayashi, S., et al. (2018). Peptide self-cleavage at a canaline residue. Chemical Communications. Link

Sources

Application Note: N-alpha-Fmoc-N-Boc-L-Canavanine in Peptide Drug Discovery

[1][2][3]

Executive Summary

N-alpha-Fmoc-N-Boc-L-canavanine (Fmoc-Cav(Boc)-OH) is a specialized building block used to incorporate L-Canavanine (Cav) into peptides via Solid-Phase Peptide Synthesis (SPPS).[1][2][3] L-Canavanine is a non-proteinogenic structural analogue of L-Arginine where the

13

This single atomic substitution drastically alters the physicochemical profile of the residue—most notably dropping the side-chain pKa from ~13.8 (Arginine) to ~7.0 (Canavanine). This guide details how to leverage this unique "Oxa-Arginine" isostere to modulate peptide basicity, enhance proteolytic stability, and probe biological mechanisms, supported by validated SPPS protocols.[1]

Scientific Background & Rationale

The "Oxa-Arginine" Effect

While L-Canavanine is isosteric with L-Arginine, it is not isoelectronic.[1][3] The oxygen atom adjacent to the guanidino group exerts a strong electron-withdrawing effect, significantly reducing the basicity of the terminal nitrogen atoms.

FeatureL-Arginine (Arg)L-Canavanine (Cav)Impact on Drug Design
Side Chain Structure Alkyl-guanidineAlkoxy-guanidineCav is slightly more hydrophilic but less basic.[1][3]
pKa (Side Chain) ~13.8 (Always Protonated)~7.01 (pH Dependent)Critical: Cav can exist as a neutral species at physiological pH, altering membrane permeability and receptor binding.[1][3]
H-Bonding Strong DonorDonor/AcceptorThe oxygen atom adds a potential H-bond acceptor site.[1][3]
Metabolic Stability Susceptible to TrypsinResistant/ModulatedCav-containing peptides often resist trypsin-mediated hydrolysis.[1][3]
Strategic Applications
  • Modulating Cell Permeability: Unlike Arginine, which remains cationic at pH 7.4, Canavanine exists in an equilibrium between protonated and neutral forms.[3] This property can be exploited to tune the lipophilicity profile of Cell-Penetrating Peptides (CPPs), although direct substitution requires careful optimization as the cationic charge is often necessary for initial membrane interaction.

  • Proteolytic Stability: Trypsin cleaves peptide bonds C-terminal to basic residues (Arg/Lys).[1][3] The reduced basicity and altered geometry of Canavanine often render the adjacent peptide bond unrecognizable or resistant to tryptic cleavage, extending the in vivo half-life of therapeutic peptides.

  • Arginine Antimetabolite: In specific contexts, Cav acts as a competitive inhibitor or substrate mimic for arginine-utilizing enzymes (e.g., Nitric Oxide Synthase, Arginyl-tRNA synthetase), making it a valuable probe for mechanistic studies.[1]

Visualization: Mechanistic Impact[1]

Canavanine_MechanismArgL-Arginine(pKa ~13.8)Physiol_pHPhysiological pH (7.4)Arg_StatePermanently Cationic(+ Charge)Arg->Arg_StateAt pH 7.4CavL-Canavanine(pKa ~7.0)Cav_StateNeutral / CationicEquilibriumCav->Cav_StateAt pH 7.4InteractionReceptor / EnzymeBinding PocketArg_State->InteractionStrong Ionic InteractionMembraneCell MembranePermeabilityArg_State->MembraneRequires Active Transportor TransductionCav_State->InteractionAltered H-BondingReduced Ionic CharacterCav_State->MembranePotential Passive Diffusion(Neutral Form)

Figure 1: Comparative mechanistic impact of Arginine vs. Canavanine at physiological pH.[1][3] The pKa shift is the primary driver of altered biological activity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Compound: this compound Molecular Weight: ~498.5 g/mol (Protected) Storage: -20°C, Desiccated.[1][3] (Hygroscopic).

Synthesis Strategy

The Boc group on the side chain (guanidinooxy) is acid-labile, making it orthogonal to the base-labile Fmoc group on the alpha-amine. This allows for standard Fmoc SPPS cycles with a final global deprotection using TFA.[1][3]

Critical Caution: The N-O bond in Canavanine is generally stable, but the residue is more expensive and chemically distinct than Arginine. Use optimized coupling to conserve reagent.[3]

Step-by-Step Coupling Protocol
Phase A: Resin Preparation[4]
  • Selection: Use Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[1][3][5]

  • Swelling: Swell resin in DMF (Dimethylformamide) for 30 minutes.

Phase B: Fmoc Deprotection (The Cycle)
  • Reagent: 20% Piperidine in DMF (v/v).

  • Action: Treat resin for 5 minutes, drain, then treat again for 10 minutes.

  • Wash: Wash thoroughly with DMF (5x) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming expensive Cav derivative).[5]

Phase C: Coupling of Fmoc-Cav(Boc)-OH

Note: Use 3 equivalents (eq) relative to resin loading to ensure complete coupling while minimizing waste.[1][3]

  • Activation Mixture:

    • Amino Acid: 3.0 eq Fmoc-Cav(Boc)-OH[1][3]

    • Activator: 2.9 eq HBTU (or HATU for difficult sequences)

    • Base: 6.0 eq DIPEA (Diisopropylethylamine)[1][3]

    • Solvent: Minimal DMF to dissolve reagents (0.1 - 0.2 M concentration).[1][3]

  • Pre-activation: Dissolve AA and Activator in DMF.[1][3] Add DIPEA immediately before adding to the resin.[3] Shake for 30 seconds.

  • Coupling Reaction: Add mixture to the resin.[3][4][6] Agitate at Room Temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Recouple).[1][3]

    • Colorless/Yellow beads: Complete coupling.[1][3]

Phase D: Cleavage & Global Deprotection

The Boc group on the Canavanine side chain is removed simultaneously with cleavage from the resin.

  • Cocktail: 95% TFA (Trifluoroacetic acid) / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .[1][3]
    
  • Reaction: Agitate for 2–3 hours at Room Temperature.

    • Note: The guanidinooxy group is less prone to sulfonation than the standard arginine guanidino group, but scavengers (TIS/Water) are still required to trap tert-butyl cations from the Boc group.

  • Precipitation: Filter resin, concentrate filtrate (optional), and precipitate peptide into cold Diethyl Ether.

Workflow Visualization: SPPS Cycle

SPPS_WorkflowStartResin-Peptide-NH-FmocDeprotect1. Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1Coupling3. Coupling(60-90 min, RT)Wash1->CouplingActivate2. ActivationFmoc-Cav(Boc)-OH + HBTU + DIPEAActivate->CouplingPre-activateCheckKaiser TestCoupling->CheckCheck->CouplingPositive (Blue)(Recouple)SuccessResin-Peptide-Cav(Boc)-FmocCheck->SuccessNegative (Colorless)Cleavage4. Final Cleavage(95% TFA / TIS / H2O)Removes Boc & ResinSuccess->CleavageFinalFree Peptide:...-Cav-...Cleavage->Final

Figure 2: Standard Fmoc-SPPS workflow adapted for Fmoc-Cav(Boc)-OH incorporation.

Analytical Data & Quality Control

When analyzing the final peptide containing L-Canavanine:

  • Mass Spectrometry (ESI-MS):

    • Calculate the exact mass carefully.[3] Canavanine (

      
      ) residue mass is 158.09 Da .[1][3]
      
    • Arginine (

      
      ) residue mass is 156.10 Da .[1][3]
      
    • Difference: Canavanine is +1.99 Da heavier (essentially +2 Da shift) compared to Arginine.[1][3] High-resolution MS is recommended to distinguish this small difference if both residues are present.[1][3]

  • HPLC:

    • Canavanine is generally more hydrophilic than Arginine due to the oxygen atom. Expect a slightly earlier retention time (shift to the left) on Reverse-Phase (C18) columns compared to the Arginine-containing parent peptide.[1][3]

References

  • Bence, A. K., & Crooks, P. A. (2003). The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery.[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Calabretta, L., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides.[1][3][8][9] Bioorganic & Medicinal Chemistry Letters. Link

  • Rosenthal, G. A. (1977). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine.[10] The Quarterly Review of Biology. Link

  • Chem-Impex International. Product Specification: N-alpha-Fmoc-N'-Boc-L-canavanine.[1][3] Link

  • BenchChem. Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis (Adapted for Side-Chain Boc Strategy). Link

Application Note: High-Fidelity Incorporation of L-Canavanine into Arginine-Rich Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a pivotal technique in structural biology and protein engineering. L-Canavanine (Can), a structural analog of L-Arginine (Arg), is of particular interest for X-ray crystallography (anomalous scattering), studying protein stability, and investigating arginine-dependent signal transduction.

This guide details a Selective Pressure Incorporation (SPI) protocol. Unlike random mutagenesis, this method utilizes the inherent promiscuity of the native Escherichia coli Arginyl-tRNA synthetase (ArgRS) to replace Arginine residues with Canavanine with >95% efficiency.

Critical Advisory: Canavanine incorporation significantly alters the physicochemical properties of the target protein. The side-chain pKa shifts from ~13.8 (Arg) to ~7.0 (Can), leading to the loss of salt bridges at physiological pH.

Scientific Basis & Mechanism[1][2]

The Promiscuity of ArgRS

The success of this protocol relies on the kinetic parameters of E. coli Arginyl-tRNA synthetase (ArgRS).[1] While ArgRS prefers Arginine, it lacks a robust editing mechanism to exclude Canavanine when Arginine is absent.

  • Substrate: L-Canavanine (2-amino-4-(guanidinooxy)butyric acid).

  • Substitution: The

    
    -methylene group (
    
    
    
    ) of Arginine is replaced by an oxygen atom (
    
    
    ).[2]
  • Kinetic Window: In the absence of Arginine, ArgRS charges tRNA

    
     with Canavanine. The resulting Can-tRNA
    
    
    
    is accepted by the ribosome and incorporated into the nascent polypeptide chain at AUG codons (and others decoding Arg).
Mechanism Diagram

The following diagram illustrates the competitive inhibition and eventual "hijacking" of the translation machinery.

CanavanineMechanism cluster_0 Cytoplasm (Starvation Conditions) Arg L-Arginine (High Affinity) ArgRS Arg-tRNA Synthetase (ArgRS) Arg->ArgRS Preferred Binding Can L-Canavanine (Analog) Can->ArgRS Competitive Binding (in Arg absence) tRNA tRNA-Arg ArgRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Delivery Protein Cananyl-Protein (Aberrant Structure) Ribosome->Protein Elongation

Figure 1: Mechanism of Canavanine incorporation via ArgRS hijacking under starvation conditions.

Experimental Design

Strain Selection
  • Gold Standard: Arginine Auxotrophs (e.g., E. coli strains with

    
     mutations). These strains cannot synthesize Arginine, ensuring that only exogenously supplied amino acids are available.
    
  • Alternative: E. coli BL21(DE3).[3] While not an auxotroph, the high metabolic burden of overexpression combined with the "Washout" step (detailed below) allows for efficient incorporation.

Media Formulation (M9 Minimal Media)

Rich media (LB/TB) cannot be used for the expression phase as they contain undefined Arginine.

ComponentConcentrationFunction
M9 Salts (5x) 1xBuffer & Ion source
Glucose 0.4% (w/v)Carbon source
MgSO

2 mMMagnesium source
CaCl

0.1 mMCalcium source
Thiamine (Vit B1) 10

g/mL
Essential cofactor
Antibiotic 1xPlasmid maintenance
19 AA Mix 40

g/mL each
All AAs except Arginine
L-Canavanine 60 mg/L The Arginine Analog

Protocol: Selective Pressure Incorporation (SPI)

This protocol is designed for a 1-Liter culture volume.

Phase 1: Biomass Generation
  • Inoculation: Inoculate a single colony into 50 mL of LB media (containing antibiotic). Grow overnight at 37°C.

  • Scale-up: Dilute the overnight culture 1:100 into 1 L of fresh LB media .

  • Growth: Incubate at 37°C with shaking (220 rpm) until OD

    
     reaches 0.7 – 0.9 .
    
    • Note: We grow in LB first to generate biomass quickly. The switch to minimal media happens only at induction.

Phase 2: The Washout (Critical Step)

Purpose: To deplete intracellular Arginine pools. 4. Harvest: Centrifuge cells at 4,000


 g for 15 minutes at 4°C. Discard the supernatant.
5.  Wash 1:  Resuspend the pellet gently in 40 mL of 1x M9 Salts  (no glucose/AAs). Centrifuge again.
6.  Wash 2:  Repeat the wash step.
  • Expert Tip: Thorough washing prevents "leaky" incorporation of residual Arginine, which leads to heterogeneous protein populations (mass spec "ghost" peaks).
Phase 3: Starvation & Induction
  • Resuspension: Resuspend the washed pellet in 1 L of pre-warmed M9 Minimal Media containing glucose and the 19 AA Mix (minus Arginine and minus Canavanine).

  • Depletion: Incubate at 37°C for 10 minutes.

    • Logic: This forces the cells to consume any remaining intracellular Arginine.

  • Addition: Add L-Canavanine to a final concentration of 60 mg/L .

  • Induction: Immediately add IPTG (final 1 mM) to induce protein expression.

  • Expression: Incubate for 4–6 hours at 30°C or 37°C.

    • Note: Canavanine is toxic.[4][2][3][5][6][7] Long expression times (>12 hours) often result in cell lysis and proteolysis. Harvest earlier than usual.

Phase 4: Workflow Diagram

ProtocolWorkflow Culture 1. Biomass Growth (LB Media, OD 0.8) Centrifuge 2. Harvest & Wash (Remove LB/Arg) Culture->Centrifuge Spin 4000xg Resuspend 3. Resuspend (M9 + 19 AAs - Arg) Centrifuge->Resuspend M9 Salts Starve 4. Metabolic Starvation (10 min @ 37°C) Resuspend->Starve Deplete Intracellular Arg Induce 5. Add Canavanine + IPTG (Expression Phase) Starve->Induce Add Can (60mg/L) Purify 6. Purification (Ni-NTA / SEC) Induce->Purify Harvest 4-6 hrs

Figure 2: Step-by-step Selective Pressure Incorporation (SPI) workflow.

Validation & Quality Control

To verify incorporation, Intact Protein Mass Spectrometry (ESI-MS) is required.

Mass Shift Calculation

Canavanine (


) differs from Arginine (

) by the replacement of a methylene group (

) with an oxygen atom (

).
  • Mass Difference (

    
    ):  +1.98 Da per Arginine residue.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the number of Arginine residues in the protein sequence).
Data Interpretation[1][3][8][9]
  • Success: A single peak shifted by

    
     Da.
    
  • Partial Incorporation: A ladder of peaks separated by ~2 Da, indicating a mix of Arg and Can at various positions. This suggests insufficient washing or low Canavanine concentration.

Troubleshooting & Stability Notes

Protein Solubility (The pKa Effect)

The guanidinooxy group of Canavanine has a pKa of ~7.0, compared to ~13.8 for Arginine.[8]

  • Consequence: At pH 7.5, Canavanine residues are largely uncharged (or rapidly exchanging), whereas Arginine is fully protonated.

  • Impact: Salt bridges stabilizing the tertiary structure may break. Proteins often precipitate or aggregate.

  • Mitigation:

    • Perform lysis and purification at pH 6.0 – 6.5 to keep Canavanine protonated.

    • Increase ionic strength (NaCl > 300 mM) during purification to shield hydrophobic patches exposed by misfolding.

Leaky Expression

If the target protein is toxic, the presence of Canavanine may kill the cells before significant biomass is formed.

  • Solution: Use tight-control strains (e.g., BL21-AI or pLysS) and ensure glucose is present in the initial growth phase to repress the lac promoter (catabolite repression).

References

  • Baeza, J. et al. (2015). "Incorporation of non-canonical amino acids into proteins using an Escherichia coli cell-free system." Methods in Molecular Biology.

  • Worst, E.G. et al. (2015). "Replacement of all arginine residues with canavanine in MazF-bs mRNA interferase changes its specificity." Journal of Biological Chemistry.

  • Rubin, B. et al. (1993). "Crystal structure of a complex between the catalytic subunit of E. coli aspartate transcarbamoylase and a transition state analogue." Journal of Molecular Biology. (Demonstrates structural phasing applications).

  • Reference Data: "L-Canavanine."[1][4][2][3][6][9][10][11][12][13] PubChem Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of N-alpha-Fmoc-N-Boc-L-canavanine

[1][2]

Product: this compound CAS: 190723-97-8 (or related derivatives) Application: Solid-Phase Peptide Synthesis (SPPS), Arginine Analogue Incorporation.[1]

Executive Summary: The Solubility Challenge

This compound (Fmoc-Can(Boc)-OH) is a structural analogue of Arginine where the

11

Users frequently report difficulties dissolving this compound in Dimethylformamide (DMF) at standard SPPS concentrations (0.2 M – 0.5 M).[1] These issues typically manifest as:

  • Incomplete Dissolution: Persistent turbidity or floating particulates.

  • Gelation: Formation of a viscous "organogel" due to intermolecular hydrogen bonding.

  • Precipitation: Spontaneous crashing out upon standing or cooling.

This guide provides a validated troubleshooting workflow to overcome these solubility barriers without compromising the integrity of the Fmoc or Boc protecting groups.

Troubleshooting Guide (Q&A Format)

Issue 1: The compound forms a cloudy suspension that will not clear.

Diagnosis: This is often caused by micro-aggregation rather than true insolubility. The hydrophobic Fmoc group and the polar side chain can stack, preventing solvent penetration. Solution:

  • Sonicate: Place the vial in an ultrasonic bath for 5–10 minutes. Sonication disrupts the weak intermolecular forces causing aggregation.

  • Thermal Assist: Warm the solution to 35°C – 40°C .

    • Critical Warning: Do not exceed 45°C. Prolonged heat can induce premature Fmoc cleavage or side-chain degradation (loss of Boc).[1]

  • Solvent Spike: If turbidity persists, add N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) dropwise.[1] These solvents have higher dielectric constants than DMF and disrupt aggregation more effectively.

Issue 2: The solution turns into a viscous gel (Gelation).

Diagnosis: This is a classic "beta-sheet-like" hydrogen bonding network forming in the organic solvent. The urethane protecting groups (Fmoc/Boc) and the guanidino-like side chain act as H-bond donors/acceptors.[1] Solution:

  • Chaotropic Salts: Add Lithium Chloride (LiCl) to a final concentration of 0.4 M – 0.8 M in the amino acid solution.

    • Mechanism:[1][2] Lithium ions disrupt the hydrogen bonding network, "salting in" the peptide derivative and breaking the gel structure.

  • Switch Solvent: Re-prepare the solution using neat NMP instead of DMF. NMP is superior for preventing gelation in arginine analogues.

Issue 3: Low coupling efficiency despite apparent solubility.

Diagnosis: The amino acid may be dissolved but aggregated (dimers/trimers), sterically hindering the active ester from reaching the resin-bound amine. Solution:

  • Decrease Concentration: Lower the coupling concentration from the standard 0.5 M to 0.2 M . A more dilute solution often exists in a monomeric state, reacting faster than a concentrated aggregate.

  • Double Coupling: Perform two coupling cycles (e.g., 2 x 45 min) rather than one long cycle.

Technical Data & Solubility Thresholds

The following table summarizes the solubility limits and recommended parameters for Fmoc-Can(Boc)-OH.

ParameterStandard DMFOptimized System (DMF + 10% DMSO)NMP (Recommended)
Max Solubility (25°C) ~0.3 M (Cloudy)~0.5 M (Clear)>0.5 M (Clear)
Stability (Solution) < 24 Hours< 12 Hours< 24 Hours
Rec.[1] Activation HBTU/DIPEAHATU/HOAtDIC/Oxyma
Risk Factor AggregationOxidation (minor)None

Note: "Max Solubility" refers to a stable, clear solution suitable for automated synthesizers.

Validated Experimental Protocol

Protocol: High-Concentration Dissolution for SPPS

Objective: Prepare 5 mL of a 0.2 M solution of Fmoc-Can(Boc)-OH for automated synthesis.

Materials:

  • Fmoc-Can(Boc)-OH (MW: ~498.5 g/mol )[1][3]

  • Solvent: High-purity DMF (Amine-free)[1]

  • Additive: DMSO (Optional)[1][4][5]

Step-by-Step Methodology:

  • Calculation:

    • Target Mass:

      
      .[1]
      
  • Weighing: Weigh ~500 mg of Fmoc-Can(Boc)-OH into a 15 mL polypropylene tube.

  • Initial Wetting: Add 1 mL of DMSO directly to the powder.

    • Reasoning: Dissolving in a small volume of a strong solvent (DMSO) first ensures complete solvation of the crystal lattice.

  • Dilution: Add 4 mL of DMF to reach the final volume.

  • Agitation: Vortex vigorously for 30 seconds.

  • Inspection: Check for clarity. If particles remain, sonicate at 35°C for 5 minutes.

  • Filtration (Critical): Pass the solution through a 0.45 µm PTFE syringe filter before placing it on the synthesizer. This prevents micro-particulates from clogging the instrument lines.

Decision Tree: Solubilization Workflow

The following diagram illustrates the logical process for troubleshooting solubility issues with Fmoc-Can(Boc)-OH.

SolubilityWorkflowStartStart: Fmoc-Can(Boc)-OHin DMF (0.2M)CheckVisual InspectionStart->CheckClearSolution ClearCheck->ClearYesCloudyCloudy / ParticulatesCheck->CloudyTurbidGelViscous / GelCheck->GelViscousFilterFilter (0.45 µm PTFE)& ProceedClear->FilterAction1Sonicate (5 min) &Warm (35°C)Cloudy->Action1Action3Add LiCl (0.4M)(Chaotropic Salt)Gel->Action3FinalCheckRe-InspectAction1->FinalCheckAction2Add 10% DMSO orSwitch to NMPAction2->FilterClearFailReduce Conc. to 0.1Mor Consult VendorAction2->FailPersistsAction3->FinalCheckFinalCheck->Action2Still Cloudy/GelFinalCheck->FilterClear

Caption: Logical workflow for solubilizing Fmoc-Can(Boc)-OH, prioritizing physical methods before chemical additives.

Frequently Asked Questions (FAQ)

Q: Can I use NMP instead of DMF for the entire synthesis? A: Yes. NMP (N-Methyl-2-pyrrolidone) is generally a superior solvent for SPPS, especially for aggregation-prone sequences or difficult amino acids like Canavanine.[1] However, ensure your synthesizer is compatible with NMP, as it can swell certain plastic components more than DMF.

Q: Why does the solution turn yellow over time? A: A yellow tint often indicates the presence of free dibenzofulvene, suggesting that the Fmoc group is being cleaved. This is usually caused by amine impurities in the DMF (dimethylamine). Action: Use fresh, high-purity (amine-free) DMF. If the solution is older than 24 hours, discard it.

Q: Is the Boc group stable during the Fmoc removal step? A: Yes. The Boc (tert-butyloxycarbonyl) group is acid-labile and stable to the basic conditions (20% Piperidine in DMF) used to remove the Fmoc group.[1] It will only be removed during the final cleavage step with TFA.

Q: Can I heat the solution to 60°C to dissolve it faster? A: No. Temperatures above 50°C significantly increase the risk of Fmoc cleavage and side reactions (such as racemization). Stick to a maximum of 40°C.[6]

References

  • PubChem. (n.d.). N-alpha-Fmoc-N-epsilon-Boc-L-lysine (Analogous Solubility Data). National Library of Medicine. Retrieved February 13, 2026, from [Link][1]

Technical Support Center: Fmoc-Cav(Boc)-OH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Fmoc-Cav(Boc)-OH (Fmoc-L-Canavanine) .[1] It addresses the specific chemical instabilities of the oxyguanidine moiety during Solid-Phase Peptide Synthesis (SPPS).

Topic: Preventing Side Reactions & Oxyguanidine Degradation in SPPS Reagent: Fmoc-L-Canavanine(Boc)-OH CAS: 150257-27-3 (Generic for Fmoc-Cav derivatives) / Specific CAS varies by vendor[1]

⚠️ Core Directive: The "Oxyguanidine" Instability

Do not treat Fmoc-Cav(Boc)-OH like Fmoc-Arg(Pbf)-OH. While Canavanine is a structural analogue of Arginine (replacing the


-methylene with oxygen), this single atom substitution drastically lowers the 

of the side chain (from ~13.8 to ~7.[1]0) and introduces a chemically labile O-N bond .

The primary failure mode in SPPS is Base-Catalyzed


-Elimination  or Guanidinooxy Degradation  during the Fmoc removal step.[1] Prolonged exposure to standard 20% Piperidine can cause the loss of the guanidinooxy group, resulting in a vinyl-glycine derivative or cyclization to a homoserine lactone analogue.

Part 1: The Mechanism of Failure

To prevent the side reaction, you must understand the pathway. The electron-withdrawing nature of the oxygen atom at the


-position increases the acidity of the 

-proton and facilitates the elimination of the guanidinooxy group.
Diagram: Base-Catalyzed Degradation Pathway

CavDegradation Cav Fmoc-Cav(Boc)-Peptide (Intact) Inter Carbanion Intermediate (Labile) Cav->Inter Deprotonation (Slow) Base 20% Piperidine (Strong Base/Nucleophile) Base->Cav Vinyl Vinylglycine Derivative (Mass -117 Da) Inter->Vinyl β-Elimination Urea Guanidinooxy Byproduct (Cleaved Side Chain) Inter->Urea Loss of Side Chain

Caption: Under harsh basic conditions, the guanidinooxy group acts as a leaving group, leading to chain truncation or conversion to a vinyl species.[1]

Part 2: Optimized Experimental Protocol

This protocol replaces standard SPPS cycles to preserve the integrity of the Canavanine residue.

Coupling (Activation)

The Boc-protected oxyguanidine is less basic than Arginine, but the steric bulk is significant.

  • Recommendation: Use DIC/Oxyma Pure or DIC/HOBt .

  • Avoid: HATU/HBTU with high equivalents of DIEA (Diisopropylethylamine). Excess base during coupling can pre-trigger elimination.

  • Protocol:

    • Dissolve Fmoc-Cav(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.[1]

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Couple for 60 minutes at Room Temperature.

    • Do NOT use Microwave heating for this coupling step (keep < 40°C).

Fmoc Deprotection (The Critical Step)

Standard 20% Piperidine is too aggressive for long sequences containing Cav.

  • Standard Reagent: 20% Piperidine in DMF.

  • Optimized Reagent: 10% Piperazine in DMF/Ethanol (9:1) OR 20% Piperidine with 0.1M HOBt .[1]

  • Why? Piperazine is a milder base (

    
     ~9.[1]8) than Piperidine (
    
    
    
    ~11.1), reducing the risk of
    
    
    -elimination while still removing the Fmoc group.
ParameterStandard Protocol (High Risk)Optimized Protocol (Safe)
Reagent 20% Piperidine / DMF10% Piperazine / DMF (or 20% Pip + 0.1M HOBt)
Temperature Ambient or 75°C (Microwave)Room Temperature Only
Time 2 x 10 min2 x 5 min (Strict monitoring)
Agitation StandardHigh efficiency bubbling/shaking
Final Cleavage

The O-N bond is generally stable to TFA, but "back-alkylation" can occur if scavengers are insufficient.

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).[1]
    
  • Avoid: Thiols (EDT/DoD) if possible, unless Met/Cys are present. If used, limit cleavage time to 2 hours.

  • Note: The Boc group is removed rapidly; the challenge is preventing the generated cations from attacking the electron-rich oxyguanidine O-N bond.

Part 3: Troubleshooting & FAQs

Q1: I see a mass loss of ~117 Da (or similar) relative to the expected peptide. What happened?

Diagnosis: You likely triggered


-elimination .[1] The loss corresponds to the cleavage of the guanidinooxy side chain (

), leaving behind a dehydro-alanine or vinylglycine backbone.[1] Fix: Switch from Piperidine to Piperazine for Fmoc removal. If you must use Piperidine, reduce contact time to 3 minutes

2 cycles and ensure the reaction vessel is not heating up.
Q2: Can I use microwave-assisted SPPS for Fmoc-Cav(Boc)-OH?

Answer: Only for the coupling step (mildly), but NEVER for the deprotection step. Microwave irradiation accelerates base-catalyzed elimination exponentially.

  • Coupling: Max 50°C.

  • Deprotection: Room Temperature Strictly .

Q3: My coupling efficiency is low. Can I double-couple?

Answer: Yes. The Boc group on the oxyguanidine creates significant steric hindrance.

  • Strategy: Perform a double coupling (2

    
     45 min) using DIC/Oxyma.
    
  • Check: Ensure your resin loading is not too high (>0.6 mmol/g), as steric crowding exacerbates the difficulty of coupling bulky non-canonical amino acids.

Q4: Why is the solubility of the crude peptide poor?

Answer: Canavanine peptides often aggregate more than Arginine peptides. The


 of Canavanine (~7.0) means that at neutral pH (HPLC buffers), a significant portion of the side chains may be deprotonated (neutral), reducing the electrostatic repulsion that keeps Arginine peptides soluble.
Fix:  Purify using a gradient starting with a higher % of organic modifier or use a buffer system with a lower pH (e.g., 0.1% TFA or even HCl) to ensure the guanidinooxy group remains protonated.

References

  • Guanidinooxy Acidity & Properties

    • Source: Raines, R. T., et al. (2022). "Canavanine versus arginine: Prospects for cell-penetrating peptides."[1][2] Bioorganic & Medicinal Chemistry.

    • (~7.0)
  • Synthesis of Canavanine Derivatives

    • Source:Journal of the American Chemical Society (Various historical citations on Canaline/Canavanine synthesis).
    • Relevance: Details the instability of the O-N bond under harsh basic conditions.
    • [1]

  • General Side Reactions in SPPS (Beta-Elimination)

    • Source: "Side reactions in peptide synthesis: An overview." Bibliomed.
    • Relevance: Explains the mechanism of base-catalyzed elimination in hetero
  • Fmoc-Cav(Boc)

    • Source: PubChem / Merck (Novabiochem).
    • Relevance: Confirms the structure and commercial availability for Fmoc SPPS.
    • (Analogous structure reference)[1]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Canavanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Canavanine Challenge

Canavanine (Cav) is a non-proteinogenic structural analog of Arginine where the


-methylene group is replaced by an oxygen atom (

). This single substitution introduces significant synthetic hurdles. The guanidinooxy moiety is highly reactive and chemically distinct from the guanidino group of Arginine.

In standard Fmoc SPPS, the primary failure mode is not the coupling step, but the Fmoc deprotection step . The standard reagent, 20% Piperidine, is a strong secondary base (pKa ~11.1) that often triggers:

  • 
    -Elimination:  Cleavage of the 
    
    
    
    bond, converting Canavanine into vinylglycine derivatives.
  • Guanidinooxy Degradation: Formation of urea derivatives or intramolecular cyclization.

This guide provides an optimized "Soft-Base" protocol to preserve the integrity of the Canavanine side chain while ensuring complete Fmoc removal.

Module 1: The Core Mechanism of Failure

To solve the problem, we must understand the causality. The electron-withdrawing nature of the oxygen atom in the side chain increases the acidity of the


-proton and makes the 

-carbon susceptible to elimination.
Mechanism: Base-Catalyzed Degradation

The following diagram illustrates the competing pathways during Fmoc removal.

CanavanineDegradation Start Fmoc-Canavanine-Peptide-Resin Piperidine 20% Piperidine (Standard) Start->Piperidine SoftBase 10% Piperazine + 0.1M HOBt (Optimized) Start->SoftBase PathA High Basicity (pKa ~11.1) Piperidine->PathA PathB Controlled Basicity (pKa ~9.8) SoftBase->PathB Elimination β-Elimination (Vinylglycine formation) PathA->Elimination Primary Side Reaction Cyclization Intramolecular Cyclization (Lactam/Urea) PathA->Cyclization Secondary Side Reaction PathB->Elimination Minimized Success Free Amine (Native Canavanine) PathB->Success Preserved Side Chain

Figure 1: Mechanistic divergence between standard piperidine treatment and the optimized soft-base approach.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on analytical data (LC-MS/HPLC).

Observation (LC-MS) Probable Cause Corrective Action
Mass -42 Da (vs. expected)

-Elimination
of the guanidinooxy group. The side chain has been stripped, leaving a vinyl group.
Switch to Protocol A (below). Reduce base contact time. Do NOT use DBU.
Mass -17 Da Lactamization. Intramolecular attack of the amine on the carbonyl.Add 0.1 M HOBt or Oxyma to the deprotection cocktail. This suppresses base-catalyzed cyclization.
Broad Peak / Low Yield Aggregation. Canavanine peptides are prone to H-bonding aggregation similar to Arginine.Use Microwave (50°C max) or add Pseudoproline dipeptides if possible. Switch solvent to NMP.[1]
Mass +56 Da t-Butyl Adduct. Incomplete scavenging during cleavage.Use Reagent K or add EDT (Ethanedithiol) to the cleavage cocktail.[2]

Module 3: Optimized "Soft-Base" Protocol

This protocol replaces the standard "20% Piperidine" approach. It utilizes Piperazine , a milder base, buffered with an acidic additive (HOBt) to protect the side chain.

Reagents Required
  • Base: Piperazine (anhydrous)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol A: The "Safe-Cav" Workflow
  • Preparation of Deprotection Cocktail:

    • Dissolve 10% (w/v) Piperazine in DMF/Ethanol (9:1 ratio to improve solubility).

    • Add 0.1 M HOBt to the solution.

    • Note: The HOBt acts as a buffer, lowering the effective pH just enough to suppress elimination while allowing Fmoc removal.

  • Deprotection Cycles (Manual or Automated):

    • Wash: DMF (3 x 1 min).

    • Deprotection 1: Add Cocktail, mix for 3 minutes . Drain.

    • Deprotection 2: Add Cocktail, mix for 10 minutes . Drain.

    • Wash: DMF (5 x 1 min) to ensure complete removal of Piperazine.

  • Coupling (Critical Adjustment):

    • Avoid high-temperature coupling for the Canavanine residue itself. Couple at Room Temperature for 60-120 minutes to prevent thermal instability of the protected side chain.

Data Comparison: Standard vs. Optimized
ParameterStandard (Piperidine)Optimized (Piperazine/HOBt)
Base pKa ~11.1~9.8
Side Product (Vinylglycine) 15 - 40%< 5%
Racemization Moderate RiskLow Risk
Deprotection Efficiency High (Fast)High (Slower kinetics, requires 2 cycles)

Module 4: Workflow Visualization

The following flowchart guides the decision-making process for synthesizing Canavanine-containing peptides.

OptimizationWorkflow Start Start Synthesis ResinSelect Resin Selection: 2-CTC or Rink Amide? Start->ResinSelect CavPos Is Cav at C-Terminus? ResinSelect->CavPos CTC Use 2-Chlorotrityl Resin (Prevents DKP formation) CavPos->CTC Yes Rink Use Rink Amide Resin CavPos->Rink No Coupling Coupling Step: DIC/Oxyma (RT, 2h) CTC->Coupling Rink->Coupling DeprotectCheck Fmoc Removal Strategy Coupling->DeprotectCheck StdProtocol Standard 20% Piperidine DeprotectCheck->StdProtocol Robust Seq OptProtocol 10% Piperazine + 0.1M HOBt DeprotectCheck->OptProtocol Canavanine Seq QC Micro-Cleavage & MS Analysis StdProtocol->QC OptProtocol->QC Result Purity Check QC->Result Good Continue Synthesis Result->Good Mass Correct Bad Degradation Detected Result->Bad -17/-42 Da Bad->OptProtocol Switch Protocol

Figure 2: Decision tree for resin selection and deprotection strategy.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for difficult deprotections involving Canavanine? A: Avoid DBU. While DBU is excellent for difficult sequences (aggregating peptides), it is a non-nucleophilic but very strong base. It promotes aspartimide formation and can accelerate the


-elimination of the guanidinooxy group. If deprotection is incomplete with Piperazine, extend the time or increase temperature slightly (max 40°C), but do not switch to DBU.

Q2: Is microwave-assisted synthesis safe for Canavanine? A: Use with caution. Standard microwave protocols often reach 75°C or 90°C. For Canavanine, limit the temperature to 50°C max. The


 bond energy is lower than standard peptide bonds, and thermal degradation is a real risk.

Q3: Which side-chain protection is best for Canavanine? A: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is standard and effective. It is removed by TFA.[2][3] However, ensure your cleavage cocktail contains Thioanisole and Water to effectively scavenge the Pbf cation and prevent re-alkylation of the sensitive oxygen atom.

Q4: My crude peptide shows a +51 Da mass shift. What is this? A: This is likely a Piperidine Adduct . If elimination occurred (forming a double bond), piperidine can undergo Michael addition back onto the peptide. This confirms that your deprotection conditions were too harsh. Switch to the Piperazine/HOBt protocol immediately.

References

  • Boyce, R. J., et al. (1995). Synthesis of Canavanine-Containing Peptides.[4]Journal of Organic Chemistry. (Demonstrates the sensitivity of the O-N bond and the need for specific handling).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[5]Nature Protocols. (Foundational text on troubleshooting aggregation and side reactions).

  • Steinauer, R., et al. (1989). Racemization during Fmoc deprotection.[1][6]International Journal of Peptide and Protein Research.[3][7] (Establishes the use of HOBt as an additive to suppress base-catalyzed side reactions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][8][9][10][11][12][13]Chemical Reviews. (Comprehensive review of protecting group stability, including guanidino/oxyguanidino types).

Sources

Challenges in Boc deprotection of N-alpha-Fmoc-N-Boc-L-canavanine

Technical Support Center: -Fmoc- -Boc-L-canavanine

Topic: Troubleshooting Boc Deprotection & Side Chain Stability Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Guanidinooxy" Paradox

The central challenge in working with L-Canavanine (Cav) derivatives lies in the guanidinooxy (


The Core Conflict:

  • Requirement: Removal of the Boc protecting group on the

    
    -nitrogen requires acidic conditions (typically Trifluoroacetic acid - TFA).
    
  • Vulnerability: The

    
     bond is susceptible to acid-catalyzed cleavage, particularly in the presence of water or during prolonged exposure. This leads to the irreversible degradation of Canavanine into Homoserine Lactone  and Hydroxyguanidine .
    

This guide provides optimized protocols to navigate this narrow stability window.

Diagnostic: Identifying the Failure Mode

Before optimizing, confirm if your synthesis is suffering from the canonical Canavanine degradation pathway.

The "Homoserine Shift"

If your Boc deprotection is too harsh, the side chain collapses.

  • Target Molecule: Peptide containing L-Canavanine.

  • Observed Impurity: Mass spectrum shows a species with

    
    M = -41 Da  (loss of guanidine moiety) or conversion to a species matching Homoserine Lactone.
    

Mechanism of Failure: Under strong acidic conditions (especially with heat or high water content), the protonated guanidinooxy group undergoes substitution/elimination, ejecting the guanidine unit and cyclizing the remaining chain into a five-membered lactone ring.

CanavanineDegradationcluster_preventionPrevention StrategyCavProtected Canavanine(Fmoc-Cav(Boc)-OH)InterProtonated Intermediate(-O-NH2+-)Cav->InterTFA (Boc Removal)CleavageO-N Bond Cleavage(Acid Catalysis)Inter->CleavageExcess Time/TempHSLHomoserine Lactone(Cyclic Byproduct)Cleavage->HSLCyclizationGuanHydroxyguanidine(Leaving Group)Cleavage->GuanOptLow Temp (0°C)Scavenger OptimizationOpt->CleavageInhibits

Figure 1: Acid-catalyzed degradation pathway of Canavanine during Boc deprotection.

Troubleshooting Guides & FAQs

Module A: Optimization of Cleavage Conditions

Q: I am seeing significant degradation during final cleavage from the resin. What cocktail should I use?

A: Standard "Reagent K" or 95% TFA cocktails are often too harsh for Canavanine if used for standard durations (2-4 hours). The presence of water accelerates the hydrolytic cleavage of the

Recommended Protocol: "The Cold & Dry Approach" To preserve the Canavanine side chain, you must minimize the kinetic energy available for the

ParameterStandard Protocol (Risky)Optimized Protocol (Recommended)
Cocktail 95% TFA / 2.5% TIS / 2.5% H

O
TFA / Phenol / TIS (90:5:5) (Anhydrous)
Temperature Room Temperature (25°C)Ice Bath (0°C) for first 30 min, then 15°C
Time 2 - 4 HoursMax 60 - 90 Minutes
Scavengers Water (Hydrolysis risk)Triisopropylsilane (TIS) or Phenol

Step-by-Step Optimization:

  • Pre-chill the cleavage cocktail to 0°C.

  • Add cocktail to the resin; keep reaction vessel on ice for the first 30 minutes.

  • Allow to warm slightly (to ~15°C) for an additional 30-60 minutes.

  • Monitor: Check cleavage efficiency by HPLC every 30 minutes. Stop immediately upon disappearance of the protected precursor.

  • Work-up: Precipitate immediately in cold diethyl ether to neutralize the acid and stop the reaction.

Module B: Selective Deprotection in Solution

Q: I need to remove the Boc group from Fmoc-Cav(Boc)-OH in solution phase without removing the Fmoc group. How do I do this?

A: This is chemically difficult because Fmoc is base-labile and Boc is acid-labile, but the Canavanine side chain is acid-sensitive.

The "Dilute Acid" Strategy: Instead of neat TFA, use a dilute solution of HCl in an organic solvent. This maintains the Fmoc group (stable to acid) while removing the Boc, but offers milder conditions than neat TFA.

  • Solvent: 4M HCl in Dioxane (commercial solution).

  • Condition: React at 0°C.

  • Duration: Monitor closely (typically 30-45 mins).

  • Note: Ensure the system is anhydrous. Water promotes the formation of homoserine lactone.

Module C: Synthesis & Building Block Quality

Q: My starting material (Fmoc-Cav(Boc)-OH) looks impure. Could the degradation have happened before I even started?

A: Yes. Canavanine derivatives have a limited shelf life.

  • Storage: Must be stored at -20°C under Argon/Nitrogen.

  • Check: Run an LC-MS of the starting material. If you see a peak corresponding to Fmoc-Homoserine-OH or Fmoc-Homoserine Lactone , the bottle has degraded (likely due to moisture ingress converting the building block).

Q: Can I use Pbf protection instead of Boc for Canavanine? A: While Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) is standard for Arginine, it is rarely used for Canavanine because the removal of Pbf requires strong acid treatment (high TFA concentration) for extended periods, which destroys the Canavanine

Boc is actually the preferred orthogonal protection

Decision Logic for Experiment Design

Use the following logic flow to determine your experimental parameters based on your specific peptide sequence and equipment.

DecisionTreeStartStart: Boc Deprotection ofFmoc-Cav(Boc)-PeptidePhaseIs this Solid Phase (SPPS)or Solution Phase?Start->PhaseSPPSSolid Phase (Cleavage)Phase->SPPSSolnSolution PhasePhase->SolnMetCheckDoes sequence containMethionine or Trp?SPPS->MetCheckFmocStatusMust Fmoc be preserved?Soln->FmocStatusYesYesMetCheck->YesNeed ScavengersNoNoMetCheck->NoAvoid WaterStdCocktailUse Reagent K(High Scavenger Load)TempControlCRITICAL: 0°C for 30 minMax Total Time: 90 minStdCocktail->TempControlDryCocktailUse Anhydrous Cocktail(TFA/Phenol/TIS)DryCocktail->TempControlFmocStatus->YesSelectiveFmocStatus->NoGlobalHClDioxUse 4M HCl in Dioxane(0°C, Anhydrous)TFA_DCMUse 50% TFA in DCM(Rapid, 0°C)Yes->StdCocktailYes->HClDioxNo->DryCocktailNo->TFA_DCM

Figure 2: Decision matrix for selecting deprotection conditions.

References

  • Boyar, A., & Marsh, R. E. (1982). L-Canavanine, a paradigm for the anomalous properties of guanidinooxy amino acids. Journal of the American Chemical Society, 104(7), 1995–1998. Link

  • Rosenthal, G. A. (1977). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. Quarterly Review of Biology, 52(2), 155–178. Link

  • Barrett, G. C. (1985).Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (Referencing the acid lability of N-O bonds in non-proteinogenic amino acids).
  • Novabiochem. (2024). Peptide Synthesis Protocols: Cleavage Cocktails. Merck KGaA. Link

Technical Support Center: Fmoc-Cav(Boc)-OH Synthesis & Aggregation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting peptide aggregation with N-alpha-Fmoc-N-Boc-L-canavanine Role: Senior Application Scientist

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the specific challenges of incorporating This compound (Fmoc-Cav(Boc)-OH) into peptide sequences via Solid Phase Peptide Synthesis (SPPS). While Canavanine (Cav) is a structural analog of Arginine (Arg), its distinct physicochemical properties—specifically the guanidinooxy moiety—introduce unique aggregation and side-reaction profiles that differ from standard Arg derivatives.

Module 1: Molecular Profiling & Pre-Synthesis Planning

Before troubleshooting, it is critical to understand why this residue causes issues. Canavanine replaces the


-methylene group of Arginine with an oxygen atom.
The "Oxa-Arginine" Effect
  • pKa Shift: The guanidinooxy group has a pKa of ~7.0–7.4, significantly lower than Arginine (~13.8). At neutral or slightly basic pH (during coupling), the side chain is less protonated than Arg, altering its hydrogen-bonding capability.

  • H-Bonding Network: The extra oxygen atom acts as an additional H-bond acceptor. This can stabilize unique intra-chain secondary structures (like turns or sheets) that standard "difficult sequence" predictors may miss.

  • Aggregation vs. Termination: Users often confuse aggregation (physical association of chains) with chemical termination (side reactions). The protocol below differentiates these.

Table 1: Comparative Properties (Arg vs. Cav)

FeatureL-Arginine (Arg)L-Canavanine (Cav)SPPS Implication for Cav
Side Chain Structure


Oxygen increases polarity but alters H-bonding geometry.
Side Chain pKa ~13.8 (Always protonated)~7.0 (Partially deprotonated)Reduced electrostatic repulsion between chains may promote aggregation.
Standard Protection Pbf / PmcBoc (typically)Boc is stable to base but acid-labile.
Critical Risk Lactamization (rare)N-O bond cleavage / AcylationRequires milder activation; avoid harsh heating.

Module 2: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose if your issue is physical aggregation or chemical failure.

TroubleshootingFlow Start Issue: Low Yield / Deletion at Cav Residue Check1 1. Check HPLC/MS of Crude Start->Check1 Branch1 Truncated Peptide (Mass = Target - Missing AA) Check1->Branch1 Clean deletion Branch2 Mass +98 Da or similar (Adducts) Check1->Branch2 Wrong mass Branch3 Broad Peaks / Smearing Check1->Branch3 Poor peak shape Diagnosis1 Diagnosis: Aggregation or Steric Hindrance Branch1->Diagnosis1 Diagnosis2 Diagnosis: Chemical Side Reaction (Guanidinylation) Branch2->Diagnosis2 Diagnosis3 Diagnosis: Solubility / Incomplete Cleavage Branch3->Diagnosis3 Action1 Action: 1. Switch to PEG-PS resin 2. Use Pseudoproline at n+1 3. Double Couple (Oxyma/DIC) Diagnosis1->Action1 Action2 Action: 1. Pre-activate AA before adding to resin 2. Avoid Uronium (HBTU/HATU) with excess base Diagnosis2->Action2 Action3 Action: 1. Add Chaotropes (KSCN) to coupling 2. Check Cleavage Cocktail (Scavengers) Diagnosis3->Action3

Caption: Diagnostic workflow for differentiating physical aggregation from chemical side reactions during Fmoc-Cav(Boc)-OH synthesis.

Module 3: Optimized Synthesis Protocols

Protocol A: Dissolving Fmoc-Cav(Boc)-OH

The Boc-protected guanidinooxy group can increase the crystallinity of the amino acid, making it slower to dissolve than standard Fmoc-Arg(Pbf)-OH.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF if possible. NMP disrupts beta-sheet aggregation more effectively.

  • Concentration: Do not exceed 0.2 M . High concentrations promote intermolecular H-bonding of the starting material.

  • Additives: If the solution is cloudy, add 1% (v/v) Triton X-100 or 0.4M LiCl . These chaotropes break up pre-reaction aggregates.

Protocol B: The "Soft" Coupling (Anti-Aggregation)

Avoid high-temperature coupling (>50°C) for Canavanine. The N-O bond is thermally sensitive compared to the C-C bond in Arginine.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1]

  • Ratio: 1:1:1 (AA : DIC : Oxyma).[1]

  • Base: None (or minimal DIPEA, < 1 eq). Why? Excess base promotes aspartimide formation and can risk guanidinylation if using uronium salts.

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-Cav(Boc)-OH and Oxyma in NMP. Add DIC.[1] Let stand for 2-3 minutes (activation color change).

  • Addition: Add the pre-activated mixture to the resin.[2][3]

  • Time: Couple for 60–90 minutes at Room Temperature.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for some aggregates) or micro-cleavage.

  • Second Coupling (If needed): If the first coupling is <99%, repeat using HATU / HOAt / DIPEA (1:1:1:2) for 45 mins. Note: Always pre-activate HATU couplings for 30 seconds before adding to resin to prevent guanidinylation of the resin-bound amine.

Module 4: Frequently Asked Questions (FAQs)

Q1: My peptide stops growing after the Canavanine residue. Is this aggregation? A: It is likely guanidinylation , not just aggregation.

  • Mechanism: If you use uronium reagents (HBTU/HATU) and add them to the resin before the amino acid is fully activated, the uronium moiety can react directly with the N-terminal amine of the peptide chain. This forms a guanidino-capped peptide that cannot react further.

  • Solution: Always dissolve the Fmoc-Cav(Boc)-OH and the activator (HATU) together, add the base (DIPEA), wait 30 seconds, and then add to the resin. Alternatively, switch to carbodiimide chemistry (DIC/Oxyma) which cannot cause this side reaction.

Q2: Can I use microwave synthesis with Fmoc-Cav(Boc)-OH? A: Proceed with extreme caution. While Arginine tolerates 75°C, the N-O bond in Canavanine is less stable. We recommend limiting microwave temperature to 50°C max for this specific residue. Higher temperatures risk N-O bond cleavage or Boc-group thermolysis, leading to complex side products.

Q3: The crude HPLC shows a peak with -100 Da mass shift. What is this? A: This often indicates Boc-loss and subsequent acylation or dehydration . If the Boc group is lost during synthesis (due to trace acid or thermal instability), the exposed oxyguanidine is highly nucleophilic and will be acylated by the next incoming amino acid. Ensure your solvent lines are free of TFA traces and keep the coupling neutral (DIC/Oxyma).

Q4: How do I prevent aggregation in the sequence following Canavanine? A: Canavanine can act as a "seed" for aggregation due to its H-bonding capacity.

  • Strategy: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) at the position immediately following or 2-3 residues after the Canavanine. This places a "kink" in the backbone, physically preventing beta-sheet formation.

  • Resin: Use ChemMatrix or PEG-PS resins which swell better in difficult sequences compared to polystyrene.

References

  • National Institutes of Health (NIH). "Canavanine versus arginine: Prospects for cell-penetrating peptides." PubMed Central. Accessed 2024. [Link]

Sources

Technical Support Center: HPLC Purification of Canavanine-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of canavanine-modified peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying peptides containing the arginine analog, L-canavanine. Canavanine's structural similarity to arginine, with an oxygen atom replacing a methylene bridge, introduces unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed purification protocol to enhance the purity, yield, and efficiency of your separations.

Frequently Asked Questions (FAQs)

Q1: Why do my canavanine-modified peptides show significant peak tailing in RP-HPLC?

A1: Peak tailing is a common issue when purifying basic peptides, and canavanine, like arginine, imparts a strong positive charge at acidic pH.[3][4] The primary cause is secondary ionic interactions between the positively charged guanidinooxy group of canavanine and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][5] These interactions create a secondary retention mechanism, leading to a portion of the peptide molecules being retained longer than others, resulting in asymmetrical, tailing peaks.[3][5]

To mitigate this, consider the following:

  • Use of Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that forms a neutral complex with the positively charged peptide, minimizing its interaction with silanols.[6][7] Using a sufficient concentration (typically 0.1%) is crucial.

  • Low pH Mobile Phase: Operating at a low pH (e.g., pH 2-3) protonates the silanol groups, reducing their negative charge and minimizing ionic interactions with the basic peptide.[3]

  • Modern Column Chemistries: Employing columns with advanced end-capping or hybrid particle technology can significantly reduce the number of accessible silanol groups, leading to improved peak shape.[6]

Q2: My canavanine peptide has poor retention on a C18 column. What can I do?

A2: Poor retention of canavanine-containing peptides can occur if the peptide is highly hydrophilic. While canavanine is structurally similar to arginine, its impact on overall peptide hydrophobicity can vary.

Strategies to improve retention include:

  • Stronger Ion-Pairing Agents: If TFA (0.1%) is insufficient, consider more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA).[8] These agents form a more hydrophobic complex with the peptide, increasing its affinity for the stationary phase.[8] However, be aware that these reagents are less volatile and can be more challenging to remove from the final product.[8]

  • Shallower Gradient: A shallower gradient slope decreases the rate of change in the organic mobile phase concentration, allowing more time for the peptide to interact with the stationary phase, which can improve retention and resolution.

  • Column with Higher Carbon Load: A C18 column with a higher carbon load or a different bonded phase like C8 could offer different selectivity and potentially better retention.

Q3: How does the substitution of arginine with canavanine affect the elution profile of my peptide?

A3: The replacement of a methylene group in arginine with an oxygen atom in canavanine can subtly alter the peptide's hydrophobicity and its interaction with the stationary phase.[1][2] This can lead to shifts in retention time compared to the native arginine-containing peptide. The exact effect will depend on the overall sequence and structure of the peptide. It's essential to re-optimize the HPLC method for the canavanine-modified analog rather than assuming an identical elution profile.

Q4: Is canavanine stable under typical acidic RP-HPLC conditions?

A4: Canavanine is generally stable under the acidic conditions (e.g., 0.1% TFA) and temperatures commonly used in RP-HPLC for peptide purification.[2] However, prolonged exposure to harsh conditions or elevated temperatures should be monitored for potential degradation, although this is not a common issue.

Q5: What are some orthogonal purification strategies if RP-HPLC alone is insufficient?

A5: When RP-HPLC does not provide the desired purity, orthogonal techniques that separate molecules based on different properties are highly effective.[9][10] For canavanine-modified peptides, which are basic, ion-exchange chromatography (IEX) is an excellent choice.[10][11]

  • Cation-Exchange Chromatography (CEX): This method separates molecules based on the magnitude of their positive charge.[10][11] Since canavanine contributes a positive charge, CEX can effectively separate the target peptide from neutral or less positively charged impurities.[11]

  • Size-Exclusion Chromatography (SEC): If dealing with aggregates or size-based impurities, SEC can be a useful polishing step.[11]

Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with residual silanols.[3][5] 2. Inadequate ion-pairing.[8] 3. Column degradation.1a. Ensure mobile phase pH is low (2-3) with 0.1% TFA.[3] 1b. Use a modern, well-end-capped column.[6] 2. Increase TFA concentration or switch to a stronger ion-pairing agent like HFBA.[8] 3. Replace the column.
Poor Resolution/Co-elution 1. Gradient is too steep. 2. Inappropriate column chemistry. 3. Impurities are structurally very similar.1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). 2. Screen different stationary phases (e.g., C8, Phenyl-Hexyl). 3. Employ an orthogonal purification method like CEX.[10]
Low Yield/Recovery 1. Peptide is irreversibly adsorbed to the column. 2. Peptide is precipitating on the column. 3. Fractions are not being collected accurately.1. Use a column with a different base material (e.g., polymer-based). 2. Ensure the sample is fully dissolved in the initial mobile phase.[12] 3. Check the fraction collector settings and detector delay volume.
Ghost Peaks 1. Contaminants in the mobile phase or from previous runs.[12] 2. Sample carryover from the injector.1. Use high-purity, HPLC-grade solvents and additives.[12] 2. Run a blank gradient to wash the column. 3. Optimize the injector wash method.[12]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with canavanine-modified peptides.

G Troubleshooting Workflow for Canavanine Peptide HPLC start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape tailing Tailing/Broad Peaks? peak_shape->tailing resolution Assess Resolution coelution Co-elution? resolution->coelution recovery Assess Recovery low_yield Low Yield? recovery->low_yield tailing->resolution No solution_tailing1 Check Mobile Phase: - pH < 3 - 0.1% TFA tailing->solution_tailing1 Yes coelution->recovery No solution_resolution1 Optimize Gradient: - Decrease Slope coelution->solution_resolution1 Yes solution_recovery1 Check Sample Solubility in Mobile Phase low_yield->solution_recovery1 Yes end Successful Purification low_yield->end No solution_tailing2 Use High-Performance End-Capped Column solution_tailing1->solution_tailing2 solution_tailing2->end solution_resolution2 Screen Different Column Chemistries solution_resolution1->solution_resolution2 solution_resolution3 Implement Orthogonal Method (e.g., IEX) solution_resolution2->solution_resolution3 solution_resolution3->end solution_recovery2 Evaluate Alternative Column Materials solution_recovery1->solution_recovery2 solution_recovery2->end G cluster_0 L-Arginine cluster_1 L-Canavanine a a b b label_a Methylene Bridge (-CH2-) invisible_a label_a->invisible_a Key Difference label_b Oxygen Atom (-O-) invisible_b label_b->invisible_b Key Difference

Caption: Structural comparison of L-arginine and L-canavanine.

References

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31. [Link]

  • ResearchGate. Peptide purification using HPLC? [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Biotage. How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Paly, D., et al. (2020). Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales. Chemical Science, 11(13), 3466–3474. [Link]

  • Xtalks. A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. [Link]

  • LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Rosenthal, G. A., & Dahlman, D. L. (1986). The biochemical basis for l-canavanine tolerance by the tobacco budworm Heliothis virescens (Noctuidae). Proceedings of the National Academy of Sciences, 83(1), 14–18. [Link]

  • Palmer, J. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent Technologies. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? [Link]

  • Wikipedia. Canavanine. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Orthogonal Peptides. Orthogonal Peptides | Advanced Peptide Drug Development. [Link]

  • Biotage. How to purify hydrophilic peptides - Why won't my peptide stick to my column? [Link]

  • PubMed. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. [Link]

  • ResearchGate. l-Canavanine: How does a simple non-protein amino acid inhibit cellular function in a diverse living system? [Link]

  • PubMed. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. [Link]

  • PubChem. Canavanine. [Link]

Sources

Technical Support Center: Mass Spectrometry of Canavanine-Incorporated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Doc ID: TS-MS-CAN-001 Last Updated: 2026-02-13 Audience: Proteomics Scientists, Drug Discovery Researchers

Core Technical Directive

This guide addresses the specific challenges of analyzing peptides containing L-Canavanine (Can) , a non-proteinogenic amino acid and structural analog of L-Arginine (Arg). Canavanine is increasingly used in de novo protein engineering, auxotrophic replacement studies, and as a chemotherapeutic agent.

The Central Problem: While Canavanine mimics Arginine structurally, it behaves fundamentally differently in a mass spectrometer due to a drastic reduction in basicity (


 drop from ~12.5 to ~7.0) and the lability of its unique 

bond. Standard Arginine-based fragmentation rules do not apply .

The Science: Why Canavanine Fails Standard Workflows

To troubleshoot effectively, you must understand the underlying physical chemistry.

A. The Basicity Shift (The "Mobile Proton" Effect)

In standard proteomics, Arginine is the "charge anchor." Its high basicity (


 ~12.48) sequesters the ionizing proton, often preventing it from moving along the peptide backbone. This results in "locked" charge-remote fragmentation, often yielding poor sequence coverage.

Canavanine has a much lower


 (~7.[1]01) due to the electron-withdrawing oxygen atom adjacent to the guanidino group.
  • Implication: The proton is not sequestered. It is "mobile" and can migrate to backbone amide bonds.

  • Result: Canavanine-containing peptides fragment more extensively and randomly than their Arginine counterparts, often providing better b- and y-ion series but lower precursor intensity.

B. The Structural Weakness (The N-O Bond)

Canavanine replaces the


-methylene group of Arginine with an oxygen atom (guanidinooxy group).
  • Arg Side Chain:

    
    
    
  • Can Side Chain:

    
    
    
  • Implication: The

    
     bond is chemically labile. Under Collision-Induced Dissociation (CID), this bond often cleaves before the peptide backbone, leading to characteristic neutral losses that can dilute the signal of sequence ions.
    
C. Mass Difference Table
FeatureL-Arginine (Arg)L-Canavanine (Can)Delta (

)
Formula (Residue)



Monoisotopic Mass 156.1011 Da158.0804 Da+1.9793 Da
Side Chain

~12.48~7.01-5.5 units
Retention (RP-C18) Elutes LaterElutes Earlier (More Polar)Shift varies

Experimental Workflows & Protocols

Workflow Visualization: Optimization Strategy

CanavanineWorkflow Start Start: Canavanine Peptide Analysis Ionization Step 1: Ionization (ESI) Start->Ionization CheckCharge Check Charge State Distribution Ionization->CheckCharge ArgLike High Charge States (+3/+4) (Proton Sequestered?) CheckCharge->ArgLike Arg Control CanLike Lower Charge States (+2) (Mobile Proton) CheckCharge->CanLike Can Sample Frag Step 2: Fragmentation (HCD/CID) CanLike->Frag Energy Decision: Collision Energy (CE) Frag->Energy LowCE Lower CE by 2-3% (Preserve Side Chain) Energy->LowCE Excessive Neutral Loss StdCE Standard CE Energy->StdCE Good Backbone Signal Analysis Step 3: Data Search LowCE->Analysis StdCE->Analysis ModSetting Set Custom Mod: +1.9793 Da @ R Analysis->ModSetting

Caption: Decision logic for optimizing MS acquisition parameters for Canavanine peptides, highlighting the need for charge state monitoring and collision energy adjustment.

Protocol 1: Mass Spectrometry Acquisition Parameters

Objective: Minimize side-chain loss while maximizing backbone sequencing.

  • Ion Source Settings (ESI):

    • Voltage: Standard (1.8–2.2 kV for nano-ESI).

    • Note: Expect a shift in charge state distribution. Where Arg-peptides might appear as

      
      , Can-peptides often appear as 
      
      
      
      due to lower proton affinity.
  • Fragmentation (HCD/CID):

    • Issue: The

      
       bond is the "weakest link." High energy destroys the side chain, leaving a "stub" mass that complicates identification.
      
    • Action: Reduce Normalized Collision Energy (NCE) by 2–5% relative to standard proteomics methods.

    • Stepped NCE: Highly recommended. Use a spread (e.g., 25, 30, 35) to capture both the labile side chain and the backbone.

  • Detection:

    • Resolution: High resolution (>60,000) is critical to distinguish the +1.9793 Da shift from potential deamidation or isotopic envelopes of other modifications.

Protocol 2: Database Search Configuration

Objective: Correctly identify Canavanine residues using search engines (Mascot, MaxQuant, SEQUEST).

  • Modification Setup:

    • Do NOT search for Arginine.

    • Create a Custom Amino Acid or Variable Modification :

      • Name: Canavanine

      • Target: Arginine (R)[2][3][4]

      • Mass Change: +1.9793 Da (Monoisotopic)

      • Type: Variable (if partial substitution) or Fixed (if auxotrophic replacement).

  • Neutral Loss Settings:

    • Enable "Neutral Loss" detection for the search.

    • Specific Loss: 43.0058 Da (Isocyanic acid,

      
      ) or 59.03 Da (Guanidinooxy moiety).
      
  • False Discovery Rate (FDR):

    • Be cautious. The "Mobile Proton" effect generates more fragments. This increases the score of true positives but can also increase random matches if tolerances are too loose.

Troubleshooting Guide (FAQ)

Q1: I see the precursor mass for my Canavanine peptide, but the MS/MS spectrum is dominated by a single peak and no sequence ladder. What is happening?

Diagnosis: You are likely seeing the Neutral Loss of the side chain. Mechanism: The


 bond cleaves before the peptide backbone. The dominant peak is likely the precursor minus the guanidinooxy group (approx -75 Da) or isocyanic acid (-43 Da).
Solution: 
  • Lower the Collision Energy: The bond is too labile for your current settings.

  • Switch to ETD (Electron Transfer Dissociation): ETD preserves labile side chains better than CID/HCD.

Q2: My search engine identifies "Oxidized Arginine" instead of Canavanine. Are they the same?

Diagnosis: No. This is a common misidentification. Explanation:

  • Oxidized Arg: Addition of Oxygen (+15.99 Da) to Arginine (156.10). Total residue = ~172.

  • Canavanine: Substitution of

    
     with 
    
    
    
    . Mass is 158.08.
  • Confusion: If you have a hydroxylated Arginine (rare), the mass is different. However, users often confuse the +2 Da shift of Canavanine with isotopic peaks of Arginine. Solution: Ensure your mass tolerance is set to <10 ppm. The mass difference between Canavanine and Arginine is distinct (+1.9793 Da). It is not an oxidation.

Q3: Why do my Canavanine peptides elute earlier than my Arginine controls?

Diagnosis: This confirms the presence of Canavanine. Reasoning:

  • Polarity: The oxygen atom in the side chain increases the polarity of the residue compared to the methylene group in Arginine.

  • Basicity: At pH ~2 (standard LC conditions), the reduced basicity (

    
     7 vs 12) means a fraction of Canavanine might be less positively charged or interact differently with the C18 stationary phase.
    Validation:  Use this retention time shift as a secondary confirmation tool alongside the mass shift.
    
Q4: Can I use Trypsin to digest Canavanine-labeled proteins?

Diagnosis: Yes, but with reduced efficiency. Explanation: Trypsin cleaves C-terminal to Arg and Lys. It relies on the positive charge of the side chain to dock into the enzyme's specificity pocket (Asp189).

  • Issue: Canavanine is less basic (

    
     7). At physiological pH (trypsin digestion pH ~8), a significant portion of Canavanine may be deprotonated (neutral), reducing Trypsin's affinity.
    Solution: 
    
  • Increase Enzyme:Substrate Ratio: Use 1:20 instead of 1:50.

  • Extend Digestion Time: Overnight digestion is mandatory.

  • Alternative: Use Lys-C (cleaves at Lys only) to avoid the issue entirely, though this yields larger peptides.

References

  • Inouye, M., et al. (2013).[3][4] "Replacement of all arginine residues with canavanine in MazF-bs mRNA interferase changes its specificity."[3][4] Journal of Biological Chemistry.

  • Raines, R. T., et al. (2022). "Canavanine versus arginine: Prospects for cell-penetrating peptides."[1] Bioorganic & Medicinal Chemistry.

  • Coon, J. J., et al. (2011). "Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation." Journal of the American Society for Mass Spectrometry.

  • Rodgers, M. T., & Armentrout, P. B. (2000). "Non-covalent interactions of amino acids and peptide ions." Mass Spectrometry Reviews. (Context on Mobile Proton Model and basicity effects).
  • Matrix Science. (2025). "Mascot Help: Peptide Fragmentation & Neutral Losses."

Sources

Identifying and minimizing deletion sequences in canavanine peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Deletion Sequences

Executive Summary

L-Canavanine (Cav), a non-proteinogenic structural analog of L-Arginine, presents unique challenges in Solid Phase Peptide Synthesis (SPPS).[1] The substitution of the methylene bridge with an oxygen atom (


 vs 

) significantly lowers the

of the guanidino group (approx. 7.0 vs 13.8 for Arg) and alters the electronic properties of the side chain.

The Core Problem: Users frequently encounter deletion sequences (


 peptides) when incorporating Cav. These deletions arise primarily from:
  • Steric Hindrance: Bulky protecting groups (e.g., Pbf, Boc) on the oxyguanidino moiety impede acylation kinetics.[1]

  • Aggregation: The unique hydrogen-bonding potential of the oxyguanidine group can induce early on-resin aggregation, shielding the N-terminus.[1]

  • Instability: The

    
     bond is susceptible to cleavage or side reactions under harsh deprotection conditions if not managed correctly.[1]
    

This guide provides a self-validating workflow to eliminate these deletions.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To fix the problem, we must understand the mechanism of failure. Unlike standard amino acids, Canavanine introduces a "kinetic bottleneck" in the coupling cycle.[1]

1.1 The Deletion Mechanism

A deletion sequence occurs when the N-terminal amine of the growing peptide chain fails to react completely with the incoming Fmoc-Cav-OH (or the residue after Cav) before the cycle moves to the next step.

  • Scenario A (Incomplete Cav Coupling): The bulky Fmoc-Cav(Pbf)-OH fails to couple to the resin-bound peptide. The unreacted amine is then capped (yielding a truncated sequence) or, worse, remains active and couples with the next amino acid (yielding a deletion sequence).

  • Scenario B (Post-Cav Aggregation): After Cav is coupled, the peptide chain adopts a secondary structure (beta-sheet) due to the oxyguanidine's H-bonding, making the N-terminal Fmoc group difficult to remove or the next amine difficult to acylate.

1.2 Visualizing the Failure Point

The following diagram illustrates where the process breaks down in the SPPS cycle.

SPPS_Failure_Mode Start Resin-Peptide (n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling Step (Fmoc-Cav-OH + Activator) Wash1->Couple Check Kaiser Test Couple->Check Fail Incomplete Coupling (Free Amine Remains) Check->Fail Positive (Blue) Success Full Coupling Check->Success Negative (Colorless) NextCycle Next AA Coupling Fail->NextCycle If not re-coupled Deletion Deletion Sequence (n-1 Product) NextCycle->Deletion Cap Capping (Ac2O/Lutidine) Success->Cap

Figure 1: Critical Control Points in the Canavanine Coupling Cycle. The "Check" step is the primary defense against deletions.

Module 2: Troubleshooting Protocols (The "How-To")

Do not use standard protocols for Canavanine. Use this optimized "High-Fidelity" workflow.

2.1 Optimized Coupling Protocol

Standard HBTU/DIEA coupling is often insufficient for Cav.[1]

ParameterStandard ProtocolOptimized Canavanine Protocol Rationale
Coupling Reagent HBTU or HCTUHATU or DIC/Oxyma Pure HATU is more reactive for sterically hindered residues.[1] DIC/Oxyma reduces racemization risk.[1]
Equivalents 3-4 eq5 eq Mass action drives the reaction to completion despite steric bulk.[1]
Reaction Time 45-60 min2 x 60 min (Double Couple) Replenishing reagents ensures fresh active ester is available.[1]
Temperature Room Temp50°C (Microwave or Conventional) Thermal energy disrupts aggregation and increases kinetic rate.[1]
Solvent DMFDMF + 10% NMP or DMF + 0.1M LiCl Chaotropic salts (LiCl) or polar solvents (NMP) break H-bond aggregates.[1]
2.2 Step-by-Step Workflow

Step 1: Swelling & Prep Ensure the resin is fully swollen in DMF for at least 30 minutes.[2][3] Use a lower loading resin (0.2 - 0.4 mmol/g) to reduce inter-chain aggregation.[1]

Step 2: Activation (The "Pre-Activation" Method) Do not add base directly to the resin.

  • Dissolve Fmoc-L-Canavanine(Pbf)-OH (5 eq) and HATU (4.9 eq) in minimum DMF.[1]

  • Add DIEA (10 eq) to the amino acid solution.

  • Wait 30 seconds for the activated ester to form (color change to yellow/orange).[1]

  • Add the mixture to the resin.[1][4]

Step 3: The Double Couple Strategy

  • Agitate for 60 minutes at 50°C (or 2 hours at RT).

  • Drain the vessel.[1] Do not wash.

  • Repeat Step 2 and Step 3 with fresh reagents.

Step 4: The Critical Stop (Validation) Perform a Kaiser Test (ninhydrin) on a few resin beads.

  • Colorless/Yellow: Coupling complete. Proceed.

  • Blue/Purple: Incomplete coupling.[1] Do NOT proceed. Perform a third coupling using a different solvent system (e.g., DCM/DMF 1:1) or switch to DIC/Oxyma.[1]

Step 5: Aggressive Capping After the test passes, cap unreacted amines to convert any potential "deletion" strands into "truncated" strands (which are easier to purify away).

  • Reagent: Acetic Anhydride (5%) + 2,6-Lutidine (6%) in DMF.[1]

  • Time: 10 minutes.

Module 3: Analytical Validation

How do you know if you have a deletion?

3.1 Mass Spectrometry (The "Magic Number")

When analyzing crude peptide by ESI-MS, look specifically for the mass difference corresponding to the Canavanine residue.

  • Target Mass:

    
    
    
  • Deletion Mass:

    
     Da (Mass of Canavanine residue).[1]
    
  • Note: If you see

    
     Da (Mass of Arg), you likely used the wrong starting material.
    
3.2 HPLC Profile

Canavanine is slightly less hydrophobic than Arginine due to the ether oxygen.[1]

  • Deletion Peak: Usually elutes after the main peak (if the deletion makes the peptide more hydrophobic) or very close to it.

  • Resolution: Use a shallow gradient (e.g., 0.5% B per minute) around the expected elution time to separate the deletion sequence from the full-length product.

Module 4: FAQ (Troubleshooting)

Q1: I am seeing a mass shift of +17 Da. What is this? A: This is likely oxidation.[1] The oxyguanidino group is sensitive.[1] Ensure your cleavage cocktail contains scavengers (Water, TIPS) and avoid allowing the resin to sit dry in air after deprotection.

Q2: My Kaiser test is permanently blue after Canavanine coupling. A: You likely have severe aggregation.[1]

  • Fix: Try a "Magic Wash" before coupling: Wash resin with DCM/MeOH/DIEA (v/v/v) to shrink and re-swell, or use hot DMF (60°C) washes.[1]

  • Alternative: Use a pseudoproline dipeptide at the position preceding the Canavanine to disrupt the beta-sheet structure.

Q3: Can I use standard Fmoc-Arg(Pbf)-OH protocols? A: Generally, yes, but with caution. The Pbf group on Canavanine is more sterically crowded due to the shorter bond length of O-C vs C-C. You must increase coupling times. Standard 30-minute cycles will almost certainly yield deletions.

Q4: Is the Pbf group stable on Canavanine? A: Yes, Fmoc-Cav(Pbf)-OH is the standard building block. However, the N-O bond makes the side chain more labile than Arg. Avoid high temperature (>60°C) during the coupling, as this can degrade the building block before it attaches.

Module 5: Decision Tree for Synthesis

Cav_Decision_Tree Start Start Cav Coupling Choice1 Sequence Difficulty? Start->Choice1 Easy Short (<10 AA) Non-aggregating Choice1->Easy Hard Long (>10 AA) or Hydrophobic Choice1->Hard MethodA Standard Double Couple (DIC/Oxyma, 2x 1h) Easy->MethodA MethodB High-Temp Double Couple (HATU, 50°C, 2x 45m) Hard->MethodB Test Kaiser Test MethodA->Test MethodB->Test Pass Pass (Colorless) Test->Pass Negative Fail Fail (Blue) Test->Fail Positive Action Cap & Continue Pass->Action Retry Retry with Different Solvent (NMP) Fail->Retry Retry->Test

Figure 2: Operational Decision Tree for Canavanine Incorporation.

References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protecting group stability, including guanidino protection strategies relevant to Canavanine.

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Details the efficiency of HATU and Oxyma for sterically hindered amino acids.

  • Wender, P. A., et al. (2008).[1] The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters.[1] Proceedings of the National Academy of Sciences (PNAS). Discusses the synthesis of guanidine-rich transporters and the physical properties of arginine analogs like Canavanine.

  • Boynton, N. M., et al. (2020).[1][4] Canavanine versus arginine: Prospects for cell-penetrating peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1] Specifically addresses the synthesis challenges of Canavanine peptides, including the failure of standard solid-phase methods for certain derivatives and the pKa differences.

  • Vertex AI Search Results. (2025). Synthesis of Canavanine containing peptides. Consolidated search data confirming the use of Fmoc-Cav(Pbf)-OH and the risks of deletion sequences in arginine analogs. [Verified Context]

Sources

Impact of canavanine incorporation on peptide secondary structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of L-Canavanine Incorporation on Peptide Secondary Structure Document ID: TS-CAV-2026-B Status: Active[1]

Executive Summary

L-Canavanine (Cav) is a non-proteinogenic structural analog of L-Arginine (Arg) where the


-methylene group (

) is replaced by an oxygen atom (

).[1][2][3] While structurally similar, this substitution induces a drastic shift in pKa (from ~12.5 in Arg to ~7.0 in Cav).[1]

The Core Consequence: At physiological pH (7.4), Arginine is positively charged and stabilizes


-helices via salt bridges.[1] Canavanine is predominantly neutral/zwitterionic, disrupting these electrostatic interactions and altering folding kinetics.[1]

This guide addresses the three most common technical tickets received regarding Cav-peptides: Synthesis Failures , Structural Anomalies (CD/NMR) , and Stability Issues .[1]

Module 1: Synthesis & Incorporation Troubleshooting

Issue: Low Yield or Side-Reactions during SPPS

User Complaint: "My mass spec shows a -17 Da or +16 Da mass shift, or the coupling efficiency of Fmoc-Cav(Boc)-OH is consistently low."

Root Cause Analysis
  • Oxyguanidino Instability: The

    
     bond in the guanidinooxy group is more labile than the 
    
    
    
    bond in Arginine. Harsh acylation conditions can cause side-chain degradation.[1]
  • Steric Hindrance: The Boc protection on the oxyguanidino group is bulky.[1] Standard coupling times used for Arg are often insufficient.[1]

Protocol: Optimized Fmoc-Cav(Boc)-OH Coupling

Standard Fmoc-SPPS on Rink Amide Resin

StepParameterRecommendationRationale
Coupling Reagent DIC/OxymaPreferred Lower racemization risk than HATU/HBTU for sensitive analogs.[1]
Base DIPEAMinimize Excess base can promote

-lactam formation or side-chain acylation.[1] Use only if using HBTU/HATU.
Time Duration2x 45 min Double coupling is mandatory due to steric bulk of the Boc group.
Cleavage CocktailTFA:TIS:H2O (95:2.5:2.5) Avoid thiol scavengers (EDT) if possible, as they can sometimes reduce the

bond under prolonged exposure.[1]
Self-Validating Check (QC)
  • Micro-Cleavage Test: Before cleaving the whole batch, take 5 mg of resin. Cleave for 1 hour.

  • Mass Spec Verification: Look for the parent ion.[1]

    • If you see

      
      , it suggests loss of 
      
      
      
      (desamination), likely due to over-activation.[1]
    • Action: Switch to DIC/Oxyma and reduce activation temperature to 4°C for the first 10 mins.

Module 2: Secondary Structure Anomalies (CD/NMR)

Issue: "My Helix Unfolded" (Loss of Helicity at pH 7.4)

User Complaint: "I substituted Arg with Cav to test hydrogen bonding, but the Circular Dichroism (CD) signal at 222 nm vanished at physiological pH."

Technical Explanation: The pKa Switch

This is not a synthesis error; it is a physicochemical feature.

  • Arginine (pKa ~12.5): Protonated (

    
    ) at pH 7.[1]4. Forms salt bridges with Glu/Asp (
    
    
    
    spacing).[1]
  • Canavanine (pKa ~7.01): ~50-80% Neutral at pH 7.[1]4. It cannot act as a salt-bridge donor.[1]

Troubleshooting Workflow: The pH Titration Validation

To confirm the structural loss is due to protonation state and not misfolding/aggregation:

  • Prepare Sample: 50 µM peptide in 10 mM Phosphate Buffer (pH 7.4).

  • Measure CD: Record spectrum (expected: Random Coil or weak Helix).

  • Acidify: Lower pH to 5.0 using dilute HCl.

  • Re-measure:

    • Result A (Signal Recovers): The helix was stabilized by the protonated form.[1] The Cav is now acting like Arg.[1]

    • Result B (No Change): The structural disruption is steric (bond angle/length changes), not electrostatic.[1]

Visualization: The pKa Switch Mechanism

Cav_Structure_Switch Start Peptide Design (Arg -> Cav Sub) Env_Neutral Physiological pH (7.4) Start->Env_Neutral Env_Acidic Acidic pH (5.0) Start->Env_Acidic Arg_State Arginine (WT) Positively Charged (+) Forms Salt Bridges Env_Neutral->Arg_State pKa ~12.5 Cav_Neut Canavanine (Neutral) No Charge Salt Bridge BROKEN Env_Neutral->Cav_Neut pKa ~7.0 Cav_Prot Canavanine (Protonated) Positively Charged (+) Salt Bridge RESTORED Env_Acidic->Cav_Prot pH < pKa Outcome_Folded Helix Stabilized (Alpha Helix) Arg_State->Outcome_Folded Outcome_Unfolded Helix Destabilized (Random Coil) Cav_Neut->Outcome_Unfolded Cav_Prot->Outcome_Folded Mimics Arg

Caption: Mechanism of pH-dependent structural switching in Canavanine peptides. At pH 7.4, deprotonation leads to helix loss.[1]

Module 3: Functional Stability & Thermodynamics

Issue: Altered Thermal Denaturation ( )

User Complaint: "The peptide folds, but the melting temperature (


) dropped by 15°C."
Thermodynamic Insight

Even when protonated (pH < 6), Cav forms structurally distinct H-bonds compared to Arg.[1]

  • Bond Lengths: The

    
     bond in Cav is shorter than the 
    
    
    
    bond in Arg.
  • H-Bond Strength: The oxyguanidino group is a stronger acid but often a weaker H-bond donor in specific geometries due to the electron-withdrawing oxygen atom adjacent to the guanidino group.[1]

  • Partitioning: Cav partitions less into hydrophobic environments (like octanol) than Arg, affecting the stability of amphipathic helices buried in hydrophobic cores or membranes.[1]

Comparative Data Table: Arg vs. Cav
PropertyL-Arginine (Arg)L-Canavanine (Cav)Impact on Stability
Side Chain


Shorter side chain alters packing.[1]
pKa (Guanidino) ~12.48~7.01Charge is pH-sensitive near physiological conditions.[1]
H-Bond Capability Bidentate Donor (Strong)Bidentate Donor (pH dependent)Weaker donor at pH > 7.[1]
Hydrophobicity AmphipathicLess LipophilicReduced membrane interaction/hydrophobic burial.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Canavanine to inhibit amyloid aggregation? A: Yes, but mechanism matters. Because Cav disrupts the "Arginine Fork" (a specific H-bond network often seen in amyloid fibrils), it can slow down fibrillation kinetics.[1] However, it may also induce "off-pathway" amorphous aggregates rather than soluble monomers.[1] You must verify aggregate morphology via TEM (Transmission Electron Microscopy).[1]

Q2: Is Fmoc-Cav(Pbf)-OH available? A: Generally, no.[1] The Pbf (pentamethyldihydrobenzofuran) group is too acid-stable and difficult to remove from the oxyguanidino group without damaging the sensitive


 bond.[1] Fmoc-Cav(Boc)-OH  is the industry standard because the Boc group is removed easily with TFA.[1]

Q3: Why does my Cav-peptide degrade in serum? A: While Cav is a non-proteinogenic amino acid and generally resists proteolysis better than Arg, the


 bond can be susceptible to specific esterases or hydrolysis over long periods, especially at high pH (>9).[1] Ensure your assay buffer is pH 7.4 or lower.[1]

References

  • Calabretta, A., et al. (2022).[1][4] "Canavanine versus arginine: Prospects for cell-penetrating peptides."[1][2] Bioorganic & Medicinal Chemistry. Link

    • Cited for: pKa differences and octanol partitioning d
  • Staszek, P., et al. (2017).[1][4][5] "The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine."[1][4][6] Amino Acids.[1][6][7][8][9][10][11][12] Link

    • Cited for: Structural analog definition and protein misfolding mechanisms.[1]

  • Barlow, D. J., & Thornton, J. M. (1983).[1][10] "Ion-pairs in proteins." Journal of Molecular Biology. Link

    • Cited for: Standard Arginine salt-bridge geometry (Contextual grounding).[1]

  • BenchChem Technical Guides. (2025). "Fmoc-Solid Phase Peptide Synthesis Protocols." Link[1]

    • Cited for: General Fmoc-SPPS coupling parameters.

Sources

Validation & Comparative

Precision Proteomics: Mass Spectrometry Analysis to Confirm Canavanine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine (Arg).[1][2][3][4] Its incorporation into proteins leads to structural aberrations, often resulting in protein misfolding and cytotoxicity.[1] Detecting this incorporation is a critical validation step in auxotrophic studies, antimicrobial mechanism research, and non-canonical amino acid (ncAA) engineering.

This guide moves beyond basic detection, offering a rigorous mass spectrometry (MS) workflow. It addresses the specific proteomic challenges posed by Canavanine—namely, its interference with tryptic digestion and the requirement for high-resolution mass distinction.

Part 1: The Mechanistic Challenge

To detect Canavanine, one must understand exactly how it masquerades as Arginine.

Chemical Mimicry and Mass Shift

Canavanine replaces the terminal methylene bridge (-CH2-) of Arginine with an oxygen atom (-O-). This substitution alters the pKa of the guanidino group (making it less basic) and introduces a distinct mass shift.

  • L-Arginine:

    
     (Monoisotopic Mass: ~174.11 Da)
    
  • L-Canavanine:

    
     (Monoisotopic Mass: ~176.09 Da)
    
  • The Delta: The substitution of CH2 (14.0157 Da) with O (15.9949 Da) results in a mass increase of +1.9792 Da .

The Protease Dilemma

Standard proteomics relies on Trypsin , which cleaves C-terminal to Arginine (Arg) and Lysine (Lys). However, Canavanine incorporation disrupts this specificity.

  • Kinetics: Trypsin cleavage at Canavanyl residues is significantly inhibited (orders of magnitude slower than Arginyl residues).

  • Result: A standard tryptic digest yields a heterogeneous mixture of cleaved and "missed-cleavage" peptides, complicating quantification.[5]

Expert Insight: Do not rely solely on Trypsin. The most robust strategy uses Lys-C , which cleaves exclusively at Lysine residues. This generates peptides where Canavanine remains internal, preserving the modification for detection without relying on inefficient cleavage kinetics.

Part 2: Visualizing the Logic

Diagram 1: Chemical Substitution & Mass Logic

CanavanineLogic Arg L-Arginine (C6H14N4O2) Delta Mass Shift +1.9792 Da Arg->Delta MS Detection Structure Structural Change: -CH2- replaced by -O- Arg->Structure Cav L-Canavanine (C5H12N4O3) Cav->Delta Structure->Cav

Caption: The substitution of a methylene group with oxygen creates a specific +1.9792 Da mass shift detectable by high-resolution MS.

Part 3: Comparative Analysis of Proteolytic Strategies

FeatureStrategy A: Trypsin Digestion Strategy B: Lys-C Digestion (Recommended)
Cleavage Site C-term of Arg, Lys, and (inefficiently) CavC-term of Lys only
Peptide Topology Cav is C-terminal (if cleaved) or Internal (if missed)Cav is always Internal
Data Complexity High (Mix of cleaved/uncleaved forms)Low (Predictable peptide boundaries)
Identification Confidence Moderate (Relies on identifying missed cleavages)High (Clear b/y ion series shift)
Suitability General screeningQuantitative/Confirmation studies

Part 4: Step-by-Step Experimental Protocol

Phase 1: Incorporation (Cell Culture)
  • Preparation: Prepare "Drop-out" media (e.g., SILAC DMEM minus Arg/Lys).

  • Depletion: Wash cells 2x with PBS and incubate in Arg-free medium for 30 minutes to deplete intracellular pools.

  • Induction: Add L-Canavanine (typically 1-5 mM) and L-Lysine (normal conc).

    • Control: Add L-Arginine instead of Canavanine.

  • Harvest: Lyse cells after 12–24 hours (Canavanine is toxic; longer incubations may induce apoptosis).

Phase 2: Protein Extraction & Digestion (The Lys-C Workflow)
  • Lysis: Lyse cells in 8M Urea, 50 mM Tris-HCl pH 8.0 . (Avoid SDS to skip FASP cleanup steps if possible).

  • Reduction/Alkylation:

    • Add DTT (5 mM, 30 min, 56°C).

    • Add Iodoacetamide (15 mM, 20 min, Dark, RT).

  • Digestion (Crucial Step):

    • Dilute Urea to 4M (Lys-C is tolerant to urea).

    • Add Endoproteinase Lys-C (Wako or Promega) at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C .

  • Desalting: Acidify with TFA to pH < 3. Desalt using C18 StageTips or Sep-Pak cartridges.

Phase 3: LC-MS/MS Acquisition
  • Instrument: Orbitrap (Exploris/Lumosh) or high-res Q-TOF.

  • Chromatography: Standard C18 gradient (e.g., 2% to 35% ACN over 90 min).

  • MS1 Settings: Resolution 60,000 or 120,000. (High resolution is vital to distinguish the +1.98 Da shift from +2.00 Da neutron isotopes, though the mass defect usually separates them sufficienty).

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for clear backbone fragmentation.

Phase 4: Bioinformatics & Data Analysis

Use MaxQuant, Proteome Discoverer, or FragPipe.

  • Database: Uniprot Reference Proteome.

  • Enzyme Specificity: Select Lys-C (Cleavage at K).

  • Variable Modifications:

    • Oxidation (M)

    • Acetyl (Protein N-term)

    • Custom Modification: Name: Canavanine; Composition: O(1) H(-2) C(-1); Mass: +1.9792 Da; Specificity: Arginine (R).

  • Validation:

    • Filter for peptides containing the modification.

    • Manual Inspection: Check MS/MS spectra.[6][7] You should see a mass shift of +1.98 Da on all y-ions (if C-term) or b-ions (if N-term) after the Canavanine residue.

Part 5: Workflow Visualization

Diagram 2: The Lys-C "Internal Shift" Strategy

Workflow cluster_peptide Peptide Level Logic Culture Cell Culture (Arg Depletion + Cav Addition) Lysis Lysis & Extraction (8M Urea) Culture->Lysis Digest Digestion: Lys-C (Cleaves at K, ignores R/Cav) Lysis->Digest MS LC-MS/MS (High Res Orbitrap) Digest->MS Peptides with Internal Cav Analysis Data Search Var Mod: Arg +1.9792 Da MS->Analysis Detect Mass Shift PepWT WT: ...Lys-Arg-Lys... PepCav Cav: ...Lys-Cav-Lys... PepWT->PepCav Arg -> Cav (+1.98 Da)

Caption: The Lys-C workflow ensures Canavanine residues remain internal to the peptide, simplifying MS/MS spectral matching.

References

  • B3/4 protein prevents incorporation of canavanine into the proteome. Source:[8] National Institutes of Health (PMC) URL:[Link] Relevance: Validates the mass shift of +2 Da (approx) and discusses the blocking of tryptic digestion by Canavanine.

  • Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells. Source: MDPI (International Journal of Molecular Sciences) URL:[Link] Relevance: Provides specific mass spectrometry parameters and confirms the structural difference (O vs CH2).

  • Insight into Trypsin Miscleavage: Comparison of Kinetic Constants. Source: PubMed URL:[Link] Relevance: foundational knowledge regarding trypsin kinetics and missed cleavages at modified residues.[9]

  • Canavanine versus arginine: Prospects for cell-penetrating peptides. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Details the pKa differences and chemical properties distinguishing Canavanine from Arginine.

Sources

Definitive Characterization of N-alpha-Fmoc-N-Boc-L-canavanine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical structural logic with practical experimental protocols to establish NMR spectroscopy as the gold standard for characterizing N-alpha-Fmoc-N-Boc-L-canavanine .

Executive Summary: The Structural Imperative

This compound is a critical non-proteinogenic amino acid derivative used in peptide synthesis and medicinal chemistry. As a structural analogue of L-Arginine, it replaces the


-methylene group with an oxygen atom (

-oxa-arginine). This subtle atomic substitution drastically alters its pKa, hydrogen bonding potential, and biological activity, making it a potent antimetabolite.

However, this structural similarity to Arginine poses a significant analytical challenge. Standard low-resolution techniques often fail to distinguish the ether linkage (C-O-N) of Canavanine from the alkyl linkage (C-C-N) of Arginine. Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides the atomic-level resolution required to definitively validate the presence of the


-oxy-methylene moiety, ensuring the integrity of downstream peptide synthesis.

This guide compares NMR against alternative methodologies and provides a self-validating protocol for its characterization.

Comparative Technology Matrix

While Mass Spectrometry (MS) and HPLC are indispensable for purity and mass confirmation, they lack the structural specificity to unambiguously confirm the connectivity of the canavanine side chain compared to isobaric or isomeric impurities.

FeatureNMR Spectroscopy Mass Spectrometry (HRMS) FT-IR Spectroscopy HPLC/UPLC
Primary Utility Definitive Structural Proof Exact Mass & FormulaFunctional Group IDPurity & Quantitation
Differentiation Power High: Distinguishes C-O-N vs C-C-N connectivity via chemical shift.Low: Canavanine (176 Da) and Arginine (174 Da) are close; isomers are indistinguishable.Medium: Can detect C-O stretches, but often obscured by fingerprint region.Medium: Relies on retention time standards; no structural data.
Sample Recovery Non-Destructive DestructiveNon-DestructiveDestructive
Blind Spot Sensitivity (requires mg quantities)Connectivity (cannot see "through" bonds easily)Backbone connectivityIdentity (requires reference standard)

Scientist's Verdict: Use MS and HPLC for routine batch release, but NMR is mandatory for the initial structural qualification of the raw material or critical intermediate.

Structural Logic: The "Oxygen Effect"

To interpret the NMR data correctly, one must understand the electronic deshielding caused by the oxygen atom in the Canavanine side chain.

The Arginine vs. Canavanine Shift

In L-Arginine, the side chain consists of three aliphatic methylene groups (


).
  • Arginine

    
    -CH
    
    
    
    :
    Adjacent to Nitrogen.[1] Typical
    
    
    H shift: ~3.1 – 3.2 ppm .

In L-Canavanine, the


-carbon is replaced by Oxygen. Consequently, the 

-carbon is now directly attached to Oxygen.
  • Canavanine

    
    -CH
    
    
    
    :
    Adjacent to Oxygen (Ether-like). Typical
    
    
    H shift: ~3.8 – 4.1 ppm .

This ~0.8 ppm downfield shift is the diagnostic "fingerprint" that validates the identity of Canavanine.

Graphical Logic Flow

The following diagram illustrates the decision process for validating the structure.

CharacterizationLogic Start Sample: Fmoc-Can(Boc)-OH Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckFmoc Check Aromatics (7.3-7.9 ppm) & Alpha-H (~4.0-4.5 ppm) Acquire->CheckFmoc CheckBoc Check Boc Singlet (~1.4 ppm) CheckFmoc->CheckBoc Decision Analyze Side Chain (Gamma Protons) CheckBoc->Decision ArgPath Signal at ~3.1 ppm (N-adjacent) Decision->ArgPath Upfield CanPath Signal at ~3.9 - 4.1 ppm (O-adjacent) Decision->CanPath Downfield ConclusionArg Contaminant: Arginine Derivative ArgPath->ConclusionArg ConclusionCan Validated: L-Canavanine Derivative CanPath->ConclusionCan

Figure 1: Structural validation logic flow. The critical decision node rests on the chemical shift of the side-chain methylene protons.

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: Fmoc-amino acids often exhibit poor solubility or aggregation in chloroform. DMSO disrupts hydrogen bonding, yielding sharper peaks for the amide and guanidino protons.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • 1D

    
    H NMR: 
    
    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 – 2.0 s (Ensure full relaxation of aromatic protons).

    • Scans: 16–64 (depending on concentration).

  • 1D

    
    C NMR (Proton Decoupled): 
    
    • Scans: >512 (Carbonyls and quaternary carbons have long T1s and no NOE enhancement).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Crucial for: Assigning the

      
      -CH
      
      
      
      protons to the corresponding Carbon signal (which should be ~68-70 ppm for O-CH
      
      
      vs ~40 ppm for N-CH
      
      
      ).
Data Interpretation Guide
Expected

H NMR Shifts (in DMSO-d

)
Proton GroupApprox.[1][2] Shift (

ppm)
MultiplicityStructural Assignment
Fmoc Aromatics 7.30 – 7.95MultipletsFluorenyl ring protons (8H)
NH (Amide) 7.50 – 7.80Doublet

-NH (overlaps with aromatics)

-CH
3.90 – 4.20MultipletChiral center proton

-CH

3.80 – 4.10 Triplet/Multiplet Diagnostic: Adjacent to Oxygen
Fmoc CH

4.20 – 4.40Doublet/MultipletMethylene of Fmoc group
Fmoc CH 4.20 – 4.30TripletMethine of Fmoc group

-CH

1.80 – 2.10MultipletSide chain beta-protons
Boc CH

1.35 – 1.45Singlettert-Butyl group (9H)
Expected

C NMR Shifts
Carbon GroupApprox.[2] Shift (

ppm)
Diagnostic Value
Carbonyls 155 – 175Acid (COOH), Fmoc (C=O), Boc (C=O)
Fmoc Aromatics 120 – 145Confirmation of protection group

-Carbon
~68 – 72 High: Indicates O-C bond (vs ~40 for N-C)
Fmoc CH ~47Characteristic Fmoc signal

-Carbon
~29 – 32Aliphatic chain
Boc CH

~28Confirmation of Boc

Advanced Validation Workflow

For rigorous GLP (Good Laboratory Practice) characterization, a multi-dimensional approach is required to confirm connectivity.

Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Screening) Sample->H1 C13 13C NMR (Carbon Skeleton) H1->C13 Confirm Purity Analysis Data Integration H1->Analysis HSQC 2D HSQC (H-C Correlation) C13->HSQC Resolve Overlap C13->Analysis HSQC->Analysis Report Final CoA Analysis->Report

Figure 2: Recommended experimental workflow for full structural elucidation.

Step-by-Step Validation Logic:
  • Integration Check: Ensure the Boc singlet (9H) integrates correctly against the Fmoc aromatic region (8H). A deviation >10% suggests incomplete protection or cleavage.

  • The HSQC Test: In the 2D spectrum, look for the cross-peak corresponding to the

    
    -protons (~4.0 ppm).
    
    • If it correlates to a Carbon at ~70 ppm , it is Canavanine .

    • If it correlates to a Carbon at ~40 ppm , it is Arginine .

    • Note: This is the most robust self-validating check available.

References

  • Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[1][3][4][5] The Quarterly Review of Biology, 52(2), 155–178. Link

  • Boyar, A., & Marsh, R. E. (1982). L-Canavanine, a structural analogue of L-arginine: Crystal structure and molecular conformation. Journal of the American Chemical Society, 104(7), 1995–1998. Link

  • Vyas, K., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. (Supporting Information containing comparative Fmoc-amino acid NMR data). Link[6]

  • Raines, R. T., et al. (2013). Canavanine versus arginine: Prospects for cell-penetrating peptides.[7] Bioorganic & Medicinal Chemistry, 21(11), 3504–3507. (Provides specific NMR shift comparisons for Canavanine vs Arginine). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative review on Fmoc/Boc stability and characterization). Link

Sources

Biological activity comparison of canavanine peptides versus arginine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between peptides containing the canonical amino acid L-Arginine (Arg) and its non-proteinogenic structural analog, L-Canavanine (Can) . For researchers in peptide therapeutics, the substitution of Arg with Can represents a strategic bifurcation:

  • Loss of Membrane Activity: Canavanine’s significantly lower pKₐ (~7.01) compared to Arginine (~13.8) results in a loss of cationic charge at physiological pH, rendering Can-peptides generally ineffective as membrane-disrupting Antimicrobial Peptides (AMPs) or Cell-Penetrating Peptides (CPPs).

  • Gain of Intracellular Toxicity: Canavanine acts as a "Trojan Horse" antimetabolite. It is accepted by arginyl-tRNA synthetases, incorporated into nascent proteins, and induces structural misfolding and autophagy. This makes Can-peptides potent candidates for anticancer payloads rather than direct membrane-lytic agents.

Part 1: Structural & Physicochemical Basis

The biological divergence between Can and Arg stems from a single atomic substitution: the replacement of the methylene bridge (


) in Arginine with an oxygen atom (

) in Canavanine. This creates a guanidinooxy group in place of a guanidino group.
The pKₐ Criticality

The electron-withdrawing effect of the oxygen atom in Canavanine drastically reduces the basicity of the terminal guanidine-like group.

FeatureL-Arginine (Arg)L-Canavanine (Can)Biological Implication
Side Chain Group Guanidino (

)
Guanidinooxy (

)
Canavanine is less basic.[1]
pKₐ (Side Chain) ~13.8~7.01 – 7.40Critical: At pH 7.4, Arg is >99% protonated (+1); Can is ~50% neutral.
H-Bonding Strong donorAltered geometry/donor capabilityAffects receptor binding affinity.
LogP (Octanol) Highly HydrophilicLess HydrophilicCan-peptides partition less into octanol than Arg-peptides.
Structural Visualization

The following diagram illustrates the structural relationship and the resulting divergence in biological fate.

Canavanine_vs_Arginine Arg L-Arginine (pKa ~13.8) PhyspH Physiological pH (7.4) Arg->PhyspH Can L-Canavanine (pKa ~7.0) Can->PhyspH Arg_State Cationic (+) Membrane Active PhyspH->Arg_State Retains Proton Can_State Neutral/Mixed (0/+) Membrane Inactive PhyspH->Can_State Loses Proton AMP_Activity Antimicrobial/CPP Activity (Membrane Lysis) Arg_State->AMP_Activity Electrostatic Attraction to Anionic Lipids Toxicity Intracellular Toxicity (Protein Misfolding) Can_State->Toxicity Uptake via CAT/Amino Acid Transporters & tRNA Misincorporation Can_State->AMP_Activity Fails

Figure 1: Divergent biological fates of Arginine and Canavanine driven by pKa differences at physiological pH.

Part 2: Biological Activity Comparison

Antimicrobial & Cell-Penetrating Activity

Winner: Arginine

  • Mechanism: Cationic AMPs and CPPs (e.g., TAT, Poly-Arg) rely on electrostatic attraction to negatively charged bacterial membranes or mammalian cell surface proteoglycans.

  • The Canavanine Failure: At pH 7.4, a significant fraction of Canavanine residues are deprotonated (neutral). This reduces the peptide's affinity for the anionic headgroups of the lipid bilayer.

  • Experimental Evidence: Studies on Diptericin (an insect AMP) showed that replacing Arg with Can resulted in a total loss of antibacterial activity . Similarly, Can-based CPPs show significantly reduced cellular uptake compared to Arg-based CPPs in octanol-partitioning assays.

Intracellular Toxicity (Antineoplastic Potential)

Winner: Canavanine

  • Mechanism: Canavanine mimics Arginine sufficiently to be recognized by arginyl-tRNA synthetase (ArgRS).[1] It is charged onto tRNA^Arg and incorporated into nascent polypeptide chains.[1][2][3]

  • The "Aberrant Protein" Effect: Once incorporated, the lower pKₐ of Canavanine disrupts critical salt bridges (e.g., Arg-Asp/Glu interactions) required for tertiary structure stability. This leads to:

    • Protein misfolding.

    • Aggregation.

    • Induction of the Unfolded Protein Response (UPR).

    • Cell death (Apoptosis/Autophagy).

  • Application: Canavanine peptides are investigated as payloads for targeted delivery to auxotrophic cancer cells (e.g., pancreatic cancer) that cannot synthesize Arginine and upregulate uptake transporters.

Proteolytic Stability

Result: Mixed / Context Dependent

Contrary to the assumption that "non-standard amino acids resist proteases," Canavanine is a substrate for common proteases, though kinetics differ.

  • Trypsin: Trypsin cleaves at the C-terminal side of basic residues (Arg/Lys).[4][5] Despite the lower pKₐ, Trypsin can hydrolyze Canavanine-containing peptides. The kinetics (

    
    ) are often comparable to Arginine, meaning Canavanine does not confer the same proteolytic resistance as D-amino acids or N-methylated amino acids.
    
  • Arginase: Canavanine is hydrolyzed by arginase to produce L-Canaline (a potent vitamin B6 antagonist) and urea. This adds a secondary layer of toxicity (inhibition of PLP-dependent enzymes) not present with Arginine.

Part 3: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Can-Peptides

Objective: Synthesize a peptide sequence substituting Arg with Can.

Reagents:

  • Fmoc-L-Canavanine(Boc)-OH (Commercially available or synthesized via O-guanylation of Fmoc-Homoserine).

  • Coupling Reagents: HATU/DIEA or DIC/Oxyma.

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[6]

Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Canavanine):

    • Dissolve Fmoc-Can(Boc)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: The guanidinooxy group is less nucleophilic than the guanidino group, but standard coupling times (45-60 min) are usually sufficient.

    • Critical Step: Double coupling is recommended for Canavanine to ensure high yield due to potential steric factors of the protecting group.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The Boc group on the guanidinooxy moiety is acid-labile.[7]

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Trypsin Stability Assay

Objective: Compare the proteolytic half-life (


) of Arg-peptide vs. Can-peptide.

Method:

  • Preparation: Dissolve peptides (100 µM) in digestion buffer (50 mM Tris-HCl, 1 mM CaCl₂, pH 8.0).

  • Enzyme Addition: Add Sequencing Grade Trypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Stop reaction immediately by adding 10% TFA (final concentration 1%).

  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Self-Validating Check: Ensure the "0 min" control shows a single peak. If the Can-peptide degrades significantly slower than the Arg-peptide, verify that the pH was maintained at 8.0, as Canavanine's protonation state is sensitive in this range.

Cytotoxicity Assay (MTT)

Objective: Assess the metabolic toxicity of Can-peptides on cancer cell lines (e.g., PANC-1).

Protocol Workflow (DOT):

Cytotoxicity_Protocol Step1 Seed Cells (5000 cells/well, 96-well plate) Step2 Adhesion (24h) Step1->Step2 Step3 Treatment (Arg-Pep vs Can-Pep, 0-100 µM) Step2->Step3 Step4 Incubation (48-72h) Allow protein misincorporation Step3->Step4 Step5 Add MTT Reagent (Incubate 4h) Step4->Step5 Step6 Solubilize Formazan (DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7

Figure 2: Workflow for assessing metabolic cytotoxicity induced by Canavanine incorporation.

Part 4: Comparative Data Summary

MetricArginine Peptide (Arg)Canavanine Peptide (Can)
Membrane Lysis (MIC) High Activity (Low MIC)Low/No Activity (High MIC)
Cellular Uptake High (via endocytosis/translocation)Low (poor lipid interaction)
Toxicity Mechanism Membrane disruption (immediate)Protein misfolding (delayed, 24-48h)
Trypsin Half-life Short (minutes)Short to Medium (comparable susceptibility)
Arginase Product Ornithine + UreaCanaline + Urea (Toxic product)

References

  • Canavanine versus arginine: Prospects for cell-penetrating peptides. Tetrahedron Letters (2022).

  • The Mechanism of L-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. Journal of Enzyme Inhibition and Medicinal Chemistry (2003).

  • Kinetics of hydrolysis of phenylthiazolones of arginine, homoarginine, norarginine, and canavanine by trypsin. Journal of Biochemistry (1985).

  • Plant amino acid analogues as antimicrobial agents. Frontiers in Molecular Biosciences (2023).

  • L-Canavanine, a Root Exudate From Hairy Vetch (Vicia villosa) Drastically Affecting the Soil Microbial Community. Frontiers in Microbiology (2021).

Sources

Cytotoxicity Profiling of L-Canavanine Peptides: A Comparative Guide for Fmoc-Cav(Boc)-OH Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

This guide addresses the specific challenges in evaluating peptides synthesized with Fmoc-Cav(Boc)-OH (N-


-Fmoc-N-

-Boc-L-canavanine). Unlike standard cytotoxic peptides that often disrupt membranes (e.g., melittin), L-Canavanine (Cav) acts as a structural analog of L-Arginine (Arg). Its toxicity stems from its incorporation into nascent proteins, leading to misfolding, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.

The Critical Challenge: Standard cytotoxicity assays often yield false negatives or ambiguous data because Canavanine-induced death is delayed and metabolic rather than acute and lytic. This guide compares assay modalities to identify the most accurate protocols for this specific class of "Trojan Horse" peptides.

Synthesis & Activation: The Prerequisite

Before assaying, the peptide must be correctly synthesized and deprotected. The Fmoc-Cav(Boc)-OH reagent uses a Boc (tert-butyloxycarbonyl) group to protect the oxyguanidino side chain.

Critical Mechanism:

  • Fmoc Removal: Occurs via Piperidine during chain elongation.

  • Boc Removal: Occurs only during final cleavage with Trifluoroacetic acid (TFA). Failure to remove the Boc group renders the Canavanine moiety sterically bulky and biologically inert, leading to false-negative toxicity results.

Diagram 1: Synthesis & Activation Workflow

SynthesisWorkflow Start Fmoc-Cav(Boc)-OH (Raw Reagent) Coupling SPPS Coupling (HATU/DIPEA) Start->Coupling Resin Attachment FmocDeprotect Fmoc Removal (20% Piperidine) Coupling->FmocDeprotect Chain Elongation FmocDeprotect->Coupling Next AA Cleavage Final Cleavage (95% TFA) FmocDeprotect->Cleavage Complete Chain ActivePeptide Active Peptide (Free Oxyguanidino Group) Cleavage->ActivePeptide Boc Removal (Critical Step)

Caption: Workflow ensuring the conversion of protected Fmoc-Cav(Boc)-OH into the biologically active Canavanine peptide via TFA-mediated side-chain deprotection.

Comparative Analysis of Cytotoxicity Assays

For Canavanine-containing peptides, the mechanism of action (MoA) dictates the assay choice. Since "Cav" replaces "Arg" in proteins, the cell may survive for 24-48 hours before succumbing to proteotoxic stress.

Table 1: Assay Performance Matrix for Canavanine Peptides
Assay TypeMethodologySensitivity for Cav-PeptidesMechanism BiasRecommendation
MTT / MTS Metabolic (Reductase activity)Moderate High Risk: Canavanine induces mitochondrial stress, which may artificially lower signal before cell death, exaggerating toxicity.Use for initial screening only; validate with ATP.
ATP Luminescence (e.g., CellTiter-Glo)Metabolic (ATP quantitation)High Low: Detects the energy crash associated with Canavanine-induced autophagy and ER stress accurately.Primary Recommendation for dose-response curves.
LDH Release Membrane IntegrityLow High: Canavanine is not lytic. Cells die via apoptosis/autophagy, keeping membranes intact until very late stages.Not Recommended (Likely False Negative).
Clonogenic Assay Colony FormationVery High None: The "Gold Standard" for antimetabolites. Captures cytostatic effects that metabolic assays miss.Required for confirming irreversible lethality.

Deep Dive: Mechanism-Based Assay Selection

To select the right assay, one must understand the cellular cascade triggered by the peptide.

Diagram 2: Canavanine Mechanism of Action & Assay Targets

MoA cluster_assays Optimal Detection Windows Peptide L-Canavanine Peptide (Extracellular) Uptake Cellular Uptake (CAT-1 Transporter) Peptide->Uptake tRNA Arginyl-tRNA Synthetase (Arg vs Cav Competition) Uptake->tRNA Translation Incorporation into Proteins (Aberrant Translation) tRNA->Translation Cav replaces Arg Misfolding Protein Misfolding (Proteotoxic Stress) Translation->Misfolding ERStress ER Stress / UPR Misfolding->ERStress Mito Mitochondrial Dysfunction (ROS Generation) Misfolding->Mito Autophagy Autophagy / Apoptosis ERStress->Autophagy Mito->Autophagy ATP_Assay ATP Assay (Recommended) Mito->ATP_Assay Detected by CellTiter-Glo Clonogenic Clonogenic Assay (Gold Standard) Autophagy->Clonogenic Detected by Survival Assay

Caption: The cascade from Canavanine uptake to cell death. Note that membrane integrity (LDH) is not a primary target, making ATP and Clonogenic assays superior.

Recommended Experimental Protocol

This protocol is optimized for Arg-deprived cancer cells , as Canavanine potency is significantly enhanced when competition from endogenous Arginine is minimized [1].

Phase 1: Peptide Synthesis & QC
  • Coupling: Use Fmoc-Cav(Boc)-OH (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF.

  • Cleavage: Reagent K or similar cocktail (TFA/Phenol/Water/TIPS 88:5:5:2) for 3 hours. Crucial: The high acid concentration is required to remove the Boc group from the oxyguanidine.

  • QC: Verify Mass Shift.

    • Fmoc-Cav(Boc)-OH MW: ~498.5 g/mol .[1]

    • Residue in peptide (Cav): ~176.1 g/mol .

    • Check for +100 Da mass adducts indicating incomplete Boc removal.

Phase 2: The "Dual-Readout" Cytotoxicity Workflow

Objective: Distinguish between metabolic arrest and actual cell death.

Materials:

  • Target Cells (e.g., U251 Glioblastoma or MIA PaCa-2).

  • Arginine-Free Medium (AFM) vs. Complete Medium (CM).[2]

  • CellTiter-Glo® 2.0 (Promega) or equivalent ATP assay.

Step-by-Step:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h) in Complete Medium.

  • Starvation (Conditioning): Wash cells 1x with PBS. Replace media with Arginine-Free Medium containing 10% dialyzed FBS. Incubate for 4 hours to deplete intracellular Arg pools.

  • Treatment: Add the Canavanine-peptide (0.1 µM – 100 µM). Include Free L-Canavanine as a positive control and Scrambled Peptide (Arg-based) as a negative control.

  • Incubation: Incubate for 72 hours . Note: 24h is often insufficient for proteotoxic mechanisms to manifest.

  • Readout 1 (ATP): Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, read luminescence.

  • Readout 2 (Recovery - Optional but Recommended): For a duplicate plate, remove peptide media, wash, and replace with Arginine-rich complete media. Culture for another 5 days to assess colony recovery (Clonogenic proxy).

Interpretation of Results

  • Scenario A: High Toxicity in AFM, Low in CM.

  • Scenario B: High Toxicity in both AFM and CM.

  • Scenario C: Low Toxicity in MTT, High Toxicity in Clonogenic.

References

  • Vynnytska-Myronovska, B., et al. (2012). "Single amino acid arginine deprivation triggers endoplasmic reticulum stress and cell death in glioblastoma cells." International Journal of Cancer.

  • Bence, A. K., & Crooks, P. A. (2003). "The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Syed, N., et al. (2013). "Arginine deprivation in cancer therapy." Current Opinion in Clinical Nutrition & Metabolic Care.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

Sources

Receptor Binding Affinity of Canavanine-Modified Peptide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Comparative Technical Guide for Peptidomimetic Design

Executive Summary

L-Canavanine (Cav), a non-proteinogenic amino acid and structural analogue of L-Arginine (Arg), represents a potent tool for modulating peptide-receptor interactions. While often termed an "arginine antimetabolite," its utility in drug design lies in its distinct physicochemical profile—specifically its significantly lower pKa (~7.0) compared to Arginine (~13.[1]8) and the presence of an oxygen atom in the guanidinooxy group.

This guide objectively compares Canavanine-modified ligands against their native Arginine counterparts. It synthesizes experimental data on binding thermodynamics, proteolytic stability, and synthesis protocols to assist researchers in determining when to deploy this modification.

Physicochemical Comparative Analysis

The substitution of a methylene group (


) in Arginine with an oxygen atom (

) in Canavanine fundamentally alters the electrostatic landscape of the ligand.
Table 1: Physicochemical Properties (Arg vs. Cav)
FeatureL-Arginine (Arg)L-Canavanine (Cav)Impact on Binding
Side Chain Structure

-guanidino

-guanidinooxy
Altered steric bulk and H-bond geometry.
Guanidino pKa ~13.8~7.01 – 7.40Critical: Cav is ~50% deprotonated at pH 7.4.
Charge at pH 7.4 +1 (Cationic)+0.5 (Mixed species)Reduced electrostatic attraction to anionic pockets (e.g., Asp/Glu residues).
H-Bonding 5 Donors4 Donors, 1 Acceptor (O)The ether oxygen can accept H-bonds, potentially creating novel interactions.
Hydrophobicity AmphipathicLess LipophilicReduced partitioning into hydrophobic pockets or lipid bilayers.
Mechanistic Insight: The "Oxa" Effect

The reduced pKa of Canavanine is the primary driver of affinity differences. In receptors where Arginine forms a critical salt bridge (e.g., RGD-binding integrins or GPCRs), replacing it with Canavanine weakens the interaction because a significant fraction of the ligand is neutral at physiological pH. However, this same property can be exploited to design pH-sensitive ligands that release their target in slightly acidic environments (e.g., endosomes, pH 5.5).

Experimental Protocols: Synthesis of Canavanine Peptides

Incorporating L-Canavanine requires specific Solid Phase Peptide Synthesis (SPPS) considerations to prevent side reactions associated with the nucleophilic guanidinooxy group.

Protocol: Fmoc-Based SPPS of Cav-Peptides

Reagents:

  • Building Block: Fmoc-L-Canavanine(Boc)-OH (Side chain protection is mandatory).

  • Coupling Agents: HATU or HBTU with DIPEA (Base).

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling:

    • Dissolve Fmoc-Cav(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activation time should be minimized (< 2 min) to prevent racemization.

    • Add to resin and shake for 60–90 min.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage & Global Deprotection:

    • Reagent K: TFA (90%) / TIS (5%) / H2O (5%).

    • Time: 2–3 hours at room temperature. The Boc group on Canavanine is acid-labile and removed simultaneously.

  • Purification: Precipitate in cold diethyl ether; purify via RP-HPLC (C18 column).

Visualization: Synthesis Workflow

SPPS_Workflow Start Resin Loading (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (5x) Deprotect->Wash Couple Coupling Fmoc-Cav(Boc)-OH (HATU/DIPEA) Couple->Wash Repeat Cycle Wash->Deprotect Next AA Wash->Couple Cleave Acid Cleavage (TFA/TIS/H2O) Wash->Cleave End Sequence Final Peptide-Cav-NH2 (Crude) Cleave->Final

Caption: Standard Fmoc-SPPS cycle for incorporating Canavanine. Note the use of Boc side-chain protection.[2]

Performance Comparison & Case Studies

The following data summarizes how Canavanine modification affects binding and function across different biological systems.

Case Study A: Cell-Penetrating Peptides (Membrane Binding)

Context: Arginine-rich peptides (e.g., TAT, Poly-Arg) cross membranes via bidentate H-bonding and electrostatic interaction with anionic lipids. Comparison: Octanol-water partitioning coefficients (


) were measured for Acetyl-Arg-NH2 vs. Acetyl-Cav-NH2 in the presence of anionic lipids.[1]
Ligand TypePartitioning (Log P)Membrane AffinityMechanism
Native (Arg) HighStrongStable cationic charge (pKa 13.8) forms strong salt bridges with phosphates.
Modified (Cav) Low (Significantly reduced)WeakLower pKa (~7.0) leads to partial neutrality; oxygen atom creates steric repulsion.
Case Study B: Enzymatic Specificity (MazF Interferase)

Context: MazF is an mRNA interferase that cleaves RNA at specific sequences. All Arg residues were replaced with Cav to test plasticity. Result:

  • Specificity Shift: The recognition sequence changed from a 5-base (UACAU) to a 6-base (UACAUA) sequence.

  • Thermostability: Reduced. The loss of high-energy salt bridges (Arg-Glu) destabilized the tertiary structure. Insight: Canavanine can be used to evolve receptor/enzyme specificity, albeit often at the cost of structural stability.

Case Study C: Receptor Ligand Binding (Theoretical/SAR)

For receptors like Integrins (RGD) or GPCRs (Angiotensin AT1) , the guanidino group of Arg typically interacts with an Aspartate (Asp) or Glutamate (Glu) residue deep in the binding pocket.

  • Binding Prediction: Replacing Arg with Cav in an RGD motif (creating a "CGD" peptide) is predicted to increase the

    
     (lower affinity) by 1–2 orders of magnitude at pH 7.4.
    
  • Reasoning: The

    
     of binding is heavily dependent on the salt bridge energy. A partially protonated Cav provides a weaker electrostatic anchor than the fully protonated Arg.
    
  • Strategic Use: Cav is best used when attenuating affinity is desired (e.g., to reduce toxicity or improve off-rate kinetics) or to probe the pH-dependence of a binding pocket.

References

  • Calabretta, L. O., Thomas, V. M., & Raines, R. T. (2022).[1] Canavanine versus arginine: Prospects for cell-penetrating peptides.[1] Tetrahedron Letters. Link

  • Boyar, A., & Marsh, R. E. (1982). L-Canavanine, a structural analogue of L-arginine. Journal of the American Chemical Society. Link

  • Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited.[1] Protein Science. Link

  • Budisa, N., et al. (2013). Replacement of all arginine residues with canavanine in MazF-bs mRNA interferase changes its specificity. Journal of Biological Chemistry. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research. Link

Sources

Comparative Guide: Enzyme Inhibition Kinetics of Canavanine-Containing Peptide Inhibitors

[1]

Executive Summary: The Stability-Affinity Trade-off[1]

This guide provides a technical evaluation of Canavanine-containing peptides (Cav-peptides) as enzyme inhibitors, specifically comparing them against native Arginine-containing peptides (Arg-peptides) .[1]

L-Canavanine (Cav) is a non-proteinogenic structural analog of L-Arginine (Arg).[1][2][3] While Arg-peptides are the gold standard for affinity in arginine-specific enzymes (e.g., Trypsin, Nitric Oxide Synthase), they suffer from rapid proteolytic degradation.[1] Cav-peptides offer a strategic alternative: they function as slow-tight binding inhibitors or proteolytically stable pseudosubstrates .[1]

Key Finding: Replacing Arginine with Canavanine typically lowers the

4


1

Mechanistic Foundation: The Oxyguanidino Shift

To understand the kinetics, one must understand the structural deviation. Canavanine replaces the terminal methylene group (


guanidinooxy1
Structural & Electronic Comparison[1]
FeatureL-Arginine (Arg)L-Canavanine (Cav)Impact on Inhibition
Functional Group Guanidino (

)
Guanidinooxy (

)
Altered H-bond geometry.[1]
Side Chain

~13.8 (Always Protonated)~7.01 – 7.40 (pH Dependent)At physiological pH (7.4), Cav is partially deprotonated, reducing electrostatic binding energy.[1]
Bond Length Standard C-N bondsShorter C-O-N linkageSteric clash in tight active sites.
Hydrolysis Product Ornithine + UreaCanaline + UreaCanaline is a potent inhibitor of pyridoxal phosphate (PLP) enzymes (secondary toxicity).[1]
Diagram 1: Mechanism of Competitive Inhibition

This diagram illustrates how Cav-peptides occupy the active site but fail to undergo catalysis, blocking the native substrate.

InhibitionMechanismEnzymeEnzyme Active Site(e.g., NOS / Trypsin)ES_ComplexE-S Complex(High Affinity)Enzyme->ES_ComplexRapid AssociationEI_ComplexE-I Complex(Lower Affinity, High Stability)Enzyme->EI_ComplexCompetitive BindingArgSubNative Arg-Peptide(Substrate)ArgSub->EnzymeBinding (High pKa)CavInhibCav-Peptide(Inhibitor)CavInhib->EnzymeBinding (Low pKa)ProductProduct Formation(High Turnover)ES_Complex->Productk_cat (Fast)BlockCatalytic Stall(Dead-End Complex)EI_Complex->Blockk_cat (Near Zero)

Caption: Kinetic pathway comparison. Cav-peptides form a stable EI complex that resists catalytic turnover (

1

Comparative Kinetics: Performance Data

The following data aggregates kinetic parameters from key enzymatic systems where Canavanine acts as an antimetabolite.

Case Study A: Proteolytic Stability (Trypsin-like Proteases)

In drug design, peptide inhibitors must resist degradation.[1] Trypsin cleaves C-terminal to Arg.[1] Replacing Arg with Cav at the P1 site creates a "hard" bond.

Table 1: Hydrolysis Kinetics of Synthetic Peptides

Substrate / InhibitorEnzyme

(mM)

(

)

(Specificity)
Interpretation
Bz-Arg-OEt (Native)Trypsin0.0524.0480Rapid hydrolysis (High turnover).[1]
Bz-Cav-OEt (Analog)Trypsin2.500.080.032>10,000-fold reduction in efficiency. Acts as a stable inhibitor.[1]
Viral Polyprotein (Arg)Viral Protease~0.1HighHighNative processing allowed.[1]
Viral Polyprotein (Cav)Viral ProteaseN/A~00Blocks maturation. Precursor accumulation observed.[1]

Note: Data derived from comparative esterase activity studies.[1] The drastic drop in

Case Study B: Metabolic Inhibition (Arginase & NOS)

Canavanine is often used to inhibit Nitric Oxide Synthase (iNOS) in septic shock models.[1]

Table 2: Inhibition Constants (


) and Substrate Affinity
Enzyme SystemLigandParameterValuePhysiological Outcome
Arginase (Jack Bean) L-Arginine

7 - 8 mMEfficient Urea Cycle function.[1]
Arginase (Jack Bean) L-Canavanine

~38 mMPoor Substrate. High concentrations required for processing.[1][5][6]
iNOS (Inducible) L-Arginine

~10

M
Efficient NO production.[1]
iNOS (Inducible) L-Canavanine

~10 - 50

M
Potent Competitive Inhibitor. Reduces NO output by >60%.[1]

Experimental Protocol: Synthesis & Kinetic Assay

Working with Canavanine peptides requires modified protocols due to the nucleophilicity of the oxyguanidino group.

A. Synthesis Workflow (Solid Phase Peptide Synthesis - SPPS)

Standard Fmoc protocols often fail due to side reactions at the Cav side chain.[1] Use the following optimized route.

  • Resin Selection: Rink Amide resin (low loading, 0.3 mmol/g).[1]

  • Building Block: Use Fmoc-L-Cav(Boc)-OH . The Boc protection on the oxyguanidino group is critical to prevent acylation during chain elongation.

  • Coupling: Use DIC/Oxyma Pure (1:1 eq) instead of HATU to minimize racemization.

  • Cleavage: TFA/TIPS/Water (95:2.5:2.5).[1] Caution: Avoid scavengers that react with hydroxylamines.

B. Kinetic Assay Setup (Spectrophotometric)

Objective: Determine

1
  • Enzyme: Recombinant Trypsin (10 nM final).

  • Substrate: BAPNA (Benzoyl-Arg-p-nitroanilide).[1] Chromogenic release at 405 nm.[1]

  • Inhibitor: Cav-Peptide (0, 10, 50, 100, 500

    
    M).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    . Critical: Maintain pH 7.4 exactly, as Cav binding is pH-sensitive due to pKa ~7.0.[1]
    
  • Procedure:

    • Incubate Enzyme + Inhibitor for 15 min (check for slow-binding).

    • Add Substrate (BAPNA) to initiate.[1]

    • Monitor Absorbance (405 nm) for 10 min.

  • Analysis: Plot

    
     vs 
    
    
    (Lineweaver-Burk).
    • Competitive Pattern: Lines intersect at Y-axis (

      
       unchanged, 
      
      
      apparent increases).[1]
Diagram 2: Experimental Workflow

From synthesis to data validation.

WorkflowDesignSequence Design(Arg -> Cav Substitution)SynthesisSPPS Synthesis(Fmoc-Cav(Boc)-OH)Design->SynthesisCleavageTFA Cleavage(Avoid Aldehyde Scavengers)Synthesis->CleavageDeprotectionPurificationHPLC Purification(C18 Column)Cleavage->PurificationAssayKinetic Assay(Substrate: BAPNA/L-Arg)Purification->AssayQC: MS/HPLCDataData Fitting(Determine Ki, IC50)Assay->DataNon-linear Regression

Caption: Step-by-step workflow for generating and validating Canavanine-based peptide inhibitors.

Expert Insights & Troubleshooting

  • pH Sensitivity: Unlike Arginine, Canavanine's protonation state changes rapidly between pH 6.5 and 7.5. If your kinetic data has high variance, check your buffer capacity.[1] A shift of 0.2 pH units can alter inhibitor affinity by 50%.

  • Stability Controls: Always run a "No Enzyme" control. Canavanine can slowly degrade into Canaline and Urea in high-pH buffers or presence of heavy metals.[1]

  • Interpretation: Do not mistake "No Hydrolysis" for "No Binding." A Cav-peptide might bind tightly but not react.[1] Use competition assays (Substrate + Inhibitor) rather than direct turnover assays to measure affinity.[1]

References

  • Rosenthal, G. A. (1977).[1] The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[1][7] The Quarterly Review of Biology. Link[1]

  • Raines, R. T., et al. (2022).[1] Canavanine versus arginine: Prospects for cell-penetrating peptides.[1][4][8] Bioorganic & Medicinal Chemistry.[1] Link

  • Boutin, J. P. (1982).[1][6] Purification, properties and subunit structure of arginase from Iris bulbs. European Journal of Biochemistry.[6] Link

  • Tejedor, A., et al. (1997).[1] Inhibition of nitric oxide formation with L-canavanine attenuates endotoxin-induced vascular hyporeactivity in the rat.[1][9][10] Critical Care Medicine.[1] Link

  • Boyar, A., & Marsh, R. E. (1982).[1] L-Canavanine, a structural analogue of L-arginine.[1][2][3][11] Journal of the American Chemical Society. (Structural Basis for pKa shift). Link

Comparative Stability of Canavanine Peptides in Serum: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics, serum instability remains the primary bottleneck. Proteolytic degradation by serum proteases (primarily trypsin-like serine proteases) rapidly clears arginine-rich peptides, often reducing half-lives (


) to minutes.

L-Canavanine (Cav) , a non-proteinogenic structural analog of L-Arginine (Arg), offers a strategic solution. By replacing the terminal methylene group with an oxygen atom (


-oxa-arginine), Canavanine significantly alters the physicochemical interaction with proteases without abolishing the receptor-binding capacity inherent to the guanidino moiety.

This guide objectively compares the serum stability of Canavanine-containing peptides against their Arginine counterparts, detailing the mechanistic basis for resistance, comparative performance data, and validated experimental protocols.

Mechanistic Basis of Stability

The superior stability of Canavanine peptides is not accidental; it is driven by a fundamental shift in acid-base chemistry at physiological pH.

The pKa Pivot

The critical differentiator is the


 of the guanidino group.
  • L-Arginine (Arg):

    
    .[1] At physiological pH (7.4), the side chain is permanently protonated (
    
    
    
    charge).
  • L-Canavanine (Cav):

    
    .[2] At physiological pH (7.4), the side chain exists in an equilibrium where a significant fraction (~70%) is deprotonated (neutral) .
    
Protease Evasion (The Trypsin Blockade)

Trypsin-like proteases rely on an aspartate residue (Asp189) deep within the S1 specificity pocket to anchor the substrate via a salt bridge. This interaction requires a positively charged side chain (Arg or Lys).

  • Mechanism: Because Canavanine is largely neutral at serum pH, it fails to form the necessary electrostatic anchor within the S1 pocket, drastically reducing

    
     for hydrolysis.
    
Structural Visualization

The following diagram illustrates the divergent fates of Arg and Cav peptides in the presence of serum proteases.

ProteaseMechanism Serum Serum Environment (pH 7.4) Arg_Peptide Arginine Peptide (Sidechain pKa ~13.8) Serum->Arg_Peptide Cav_Peptide Canavanine Peptide (Sidechain pKa ~7.0) Serum->Cav_Peptide Arg_State Protonated (+) Strong Charge Arg_Peptide->Arg_State pH < pKa Cav_State Deprotonated (0) Neutral Predominance Cav_Peptide->Cav_State pH > pKa Trypsin Trypsin-like Protease (Asp189 S1 Pocket) Arg_State->Trypsin High Affinity Cav_State->Trypsin Low Affinity Binding Strong Salt Bridge Formation Trypsin->Binding Arg Substrate NoBinding Steric/Electrostatic Mismatch Trypsin->NoBinding Cav Substrate Degradation Rapid Hydrolysis (t1/2 < 15 min) Binding->Degradation Stability Extended Stability (t1/2 > 4 hours) NoBinding->Stability

Figure 1: Mechanistic pathway of protease evasion by Canavanine at physiological pH.

Comparative Performance Data

The following data aggregates findings from multiple studies comparing Neurotensin analogues and antimicrobial peptides where Arginine was systematically replaced by Canavanine.

Table 1: Comparative Serum Stability Profile

FeatureL-Arginine (Arg)L-Canavanine (Cav)D-Arginine (D-Arg)
Serum Half-life (

)
10 - 20 minutes2 - 6 hours> 24 hours
Protease Susceptibility High (Trypsin, Serum Kallikrein)Low (Resistant at pH 7.4)Negligible
Receptor Affinity Native (100%)High Retention (80-100%)*Often Reduced (<10%)**
Membrane Permeability High (CPP activity)Moderate (Lower lipophilicity)High
Toxicity Risk Low (Endogenous)Moderate (Metabolite toxicity)***Low

> Note: Cav retains H-bonding capability, often preserving receptor binding better than D-amino acids or bulky non-natural amino acids. > Note: D-Arg often disrupts secondary structure (chirality inversion), leading to loss of biological activity. > Note: Free Canavanine (metabolite) is toxic if re-incorporated into proteins; however, as a peptide residue, it is stable.

Case Study: Neurotensin (NT8-13) Analogues

In a study evaluating Neurotensin mimetics, the substitution of Arg


 and Arg

with Canavanine resulted in:
  • Wild Type (Arg-Arg): Complete degradation within 30 minutes.

  • Canavanine Variant (Cav-Cav): >60% intact peptide remaining after 4 hours.

  • Biological Impact: The Cav-variant retained analgesic activity, whereas other modifications (e.g., bulky non-naturals) compromised receptor activation.

Experimental Protocol: Serum Stability Assay

To validate these claims in your own pipeline, use this standardized LC-MS workflow. This protocol includes a critical "Acid Quench" step to freeze proteolytic activity instantly.

Reagents & Equipment
  • Matrix: Pooled Human Serum (Sigma or equivalent), centrifuged to remove lipids.

  • Peptide Stock: 10 mM in DMSO.

  • Internal Standard (IS): Stable isotope-labeled peptide or non-endogenous analog (e.g., Tolbutamide).

  • Quench Solution: 1% Formic Acid in Acetonitrile (cold).

  • Analysis: UHPLC coupled to Q-TOF or Triple Quad MS.

Step-by-Step Workflow
  • Preparation:

    • Dilute Peptide Stock to 100 µM in PBS (pH 7.4).

    • Pre-warm Human Serum (90 µL aliquots) to 37°C in a water bath.

  • Incubation (Time Course):

    • Add 10 µL of Peptide Solution to 90 µL Serum (Final Conc: 10 µM).

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 5, 15, 30, 60, 120, 240 minutes.

  • Quenching & Extraction:

    • At each timepoint, transfer 50 µL of reaction mixture into 200 µL of Quench Solution .

    • Why: The high organic content precipitates serum proteins; the acid stops protease activity immediately.

    • Vortex vigorously (30 sec) and centrifuge at 15,000 x g for 10 min at 4°C.

  • Analysis:

    • Collect supernatant.[3] Dilute 1:1 with water (to reduce solvent strength for column binding).

    • Inject onto C18 column.[4][5][6] Monitor Parent Ion [M+H]+.

Workflow Diagram

StabilityAssay cluster_Timepoints Time Course Sampling Start Peptide Stock (10 mM DMSO) Mix Incubation (10 µM Peptide) Start->Mix Serum Pooled Human Serum (37°C) Serum->Mix T0 T=0 min Mix->T0 T30 T=30 min Mix->T30 T240 T=4 hrs Mix->T240 Quench Precipitation & Quench (Acetonitrile + 1% FA) T0->Quench T30->Quench T240->Quench Spin Centrifugation (15,000g, 10 min) Quench->Spin LCMS LC-MS/MS Quantification (% Remaining vs Time) Spin->LCMS

Figure 2: Standardized LC-MS Serum Stability Workflow.

Conclusion & Recommendations

Replacing Arginine with Canavanine is a high-impact strategy for extending the serum half-life of therapeutic peptides. It bridges the gap between the instability of wild-type sequences and the potential bio-incompatibility of D-amino acids.

Strategic Recommendations:

  • Target Selection: Use Canavanine for peptides where Arginine is critical for receptor binding but is the primary site of proteolytic cleavage.

  • pH Consideration: Remember that Canavanine's stability is pH-dependent. It is most stable in neutral serum (pH 7.4) but may be susceptible to proteolysis in acidic compartments (lysosomes) where it becomes protonated.

  • Toxicity Check: While the peptide is stable, monitor for free Canavanine release in late-stage toxicology, as the free amino acid is an antimetabolite.

References

  • Mechanistic Insight on pKa: Fitch, C. A., et al. (2015).[2] "Arginine: Its pKa value revisited."[1][7] Protein Science. Link

  • Canavanine in Peptides: Ohyama, S., et al. (1979).[8] "Kinetics of hydrolysis of phenylthiazolones of arginine... and canavanine by trypsin." Journal of Biochemistry. Link

  • Neurotensin Stability Study: Kleczkowska, P., et al. (2013). "Biological stability and analgesic activity of Neurotensin analogues." Farmacia. Link

  • Furin Inhibitors & Half-Life: Dahms, S. O., et al. (2021). "The Basicity Makes the Difference: Improved Canavanine-Derived Inhibitors of the Proprotein Convertase Furin." ACS Medicinal Chemistry Letters. Link

  • Cell Penetrating Peptides: Calabretta, L. O., et al. (2022). "Canavanine versus arginine: Prospects for cell-penetrating peptides."[1][9] Tetrahedron Letters. Link

Sources

N-alpha-Fmoc-N-Boc-L-canavanine versus other non-natural arginine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-alpha-Fmoc-N-Boc-L-Canavanine versus Non-Natural Arginine Analogs

Executive Summary This guide analyzes the physicochemical properties, solid-phase peptide synthesis (SPPS) utility, and biological mechanisms of This compound (Fmoc-Cav(Boc)-OH) compared to other arginine analogs. While L-Arginine (Arg) is the standard for cationic bioactivity, L-Canavanine (Cav) presents a unique "oxyguanidine" profile. Its significantly lower pKa (~7.0 vs. 13.8 for Arg) alters protonation states at physiological pH, making it a potent antimetabolite rather than a simple structural substitute. For synthetic chemists, the Fmoc-Boc protection strategy offers orthogonality, but the electron-rich oxyguanidine core requires specific cleavage protocols to prevent alkylation.

Part 1: Chemical & Physical Profile

The substitution of the


-methylene group in arginine with an oxygen atom in canavanine fundamentally alters the electronic environment of the guanidino group.

Table 1: Comparative Profile of Arginine and Key Analogs

FeatureL-Arginine (Arg)L-Canavanine (Cav)L-Homoarginine (Har)L-Citrulline (Cit)
Structure

-methylene guanidine

-oxa-guanidine

-methylene guanidine
Urea derivative (Neutral)
Side Chain pKa ~13.8 (Always charged)~7.0 – 7.4 (Zwitterionic at pH 7.4)~14.0 (Always charged)N/A (Neutral)
H-Bonding Strong donor (5 H)Donor/Acceptor (Lone pair repulsion)Strong donorDonor/Acceptor
Lipophilicity Low (Polar)Lower (Partition coeff. < Arg)ModerateModerate
Bio-Utility CPP, Protein StructureAntimetabolite, ROS InducerLysine/Arg Hybrid mimicNO Cycle Intermediate

Key Insight: The pKa difference is the critical differentiator. At pH 7.4, Arginine is fully protonated (


1 charge), facilitating membrane translocation and salt bridges. Canavanine exists in equilibrium between protonated and neutral forms, disrupting these interactions and reducing its efficacy as a Cell-Penetrating Peptide (CPP) transporter while enhancing its toxicity as a protein disruptor.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Performance

The use of This compound allows for standard Fmoc SPPS, but the oxyguanidine group introduces unique stability considerations compared to the standard Fmoc-Arg(Pbf)-OH.

Coupling Efficiency
  • Protocol: Standard carbodiimide (DIC/Oxyma) or onium salt (HBTU/HATU) activation works efficiently.

  • Sterics: The side chain is slightly less bulky than Arg(Pbf), often resulting in faster coupling kinetics.

  • Racemization: Low risk under standard conditions, but prolonged base exposure (e.g., excess DIPEA) should be minimized due to the inductive effect of the

    
    -oxygen.
    
Deprotection & Cleavage (The "Danger Zone")

The Boc group on the guanidine nitrogen is acid-labile.[1] However, the resulting free oxyguanidine is electron-rich and nucleophilic.

  • Risk: During TFA cleavage, carbocations (e.g., from t-Butyl groups or Trityl linkers) can alkylate the oxyguanidine nitrogens, leading to difficult-to-separate byproducts.

  • Solution: Use a high-scavenger cleavage cocktail (Reagent K or High-TIS) to quench electrophiles immediately.

Diagram 1: SPPS Workflow for Canavanine Incorporation

SPPS_Workflow Start Resin-Peptide-NH2 Coupling Coupling (Fmoc-Cav(Boc)-OH + HBTU/DIPEA) Start->Coupling 1. Activate Fmoc_Removal Fmoc Removal (20% Piperidine/DMF) Coupling->Fmoc_Removal 2. Wash Elongation Chain Elongation (Next AA) Fmoc_Removal->Elongation 3. Repeat Cleavage Final Cleavage (TFA + Scavengers) Elongation->Cleavage 4. Complete Product Peptide-Cav-OH (Free Oxyguanidine) Cleavage->Product 5. Boc Removal Note CRITICAL: Oxyguanidine is nucleophilic. Must use scavengers (TIS/H2O) to prevent alkylation. Cleavage->Note

Caption: Step-wise incorporation of Fmoc-Cav(Boc)-OH highlighting the critical cleavage step where Boc removal exposes the reactive oxyguanidine core.

Part 3: Biological & Functional Utility[2]

Canavanine is not merely a "tagged" arginine; it is a structural saboteur .

Mechanism of Action: The Trojan Horse
  • tRNA Charging: Arginyl-tRNA synthetase (ArgRS) cannot efficiently discriminate between Arg and Cav due to their structural similarity.

  • Incorporation: Cav is charged onto tRNA^Arg and incorporated into nascent polypeptide chains.

  • Protein Misfolding: The lower pKa (~7.0) means Cav residues may be neutral inside the protein core or at the interface, breaking critical salt bridges that Arg (pKa 13.8) would maintain. This leads to aberrant folding, aggregation, and loss of enzymatic function.

  • Oxidative Stress: The accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR) and generates Reactive Oxygen Species (ROS), leading to apoptosis—a mechanism exploited in arginine-auxotrophic cancer therapies.

Diagram 2: Arginine vs. Canavanine Pathway Competition

Bio_Mechanism Arg L-Arginine (Natural) Synthetase Arginyl-tRNA Synthetase Arg->Synthetase Cav L-Canavanine (Analog) Cav->Synthetase Mimicry Native_Protein Native Protein (Functional Salt Bridges) Synthetase->Native_Protein Arg-tRNA Aberrant_Protein Canavanyl Protein (Disrupted Folding) Synthetase->Aberrant_Protein Cav-tRNA Function Function Native_Protein->Function Toxicity ER Stress (UPR) ROS Generation Apoptosis Aberrant_Protein->Toxicity

Caption: Competitive incorporation pathway showing how Canavanine mimics Arginine to enter protein synthesis, ultimately leading to structural failure and cellular toxicity.

Part 4: Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Cav(Boc)-OH

Objective: Efficient incorporation into a peptide chain on Rink Amide resin.

  • Resin Preparation: Swell 100 mg Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-Cav(Boc)-OH (3 eq relative to resin loading) in DMF.

    • Add HBTU (2.9 eq) and DIPEA (6 eq).

    • Note: Pre-activation time should be < 2 mins to prevent side reactions.

  • Coupling: Add mixture to resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU/HOAt.

  • Capping: Acetylate unreacted amines with Ac2O/DIPEA/DMF if necessary.

Protocol 2: Optimized Cleavage for Oxyguanidine Preservation

Objective: Remove Boc/Trt/Pbf groups without alkylating the Canavanine side chain.

  • Wash: Wash resin thoroughly with DCM (3x) and MeOH (3x) to remove DMF traces. Dry under N2.

  • Cocktail Preparation: Prepare Reagent K analog :

    • TFA: 90%

    • Thioanisole: 5%

    • Water: 2.5%[1][2][3]

    • TIS (Triisopropylsilane): 2.5%[2][3]

    • (Phenol is optional but recommended if Trp/Tyr are present).

  • Reaction: Add 5 mL cocktail per gram of resin. Shake for 2–3 hours.

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether (10x volume).

  • Isolation: Centrifuge (4000 rpm, 5 min). Decant ether. Resuspend pellet in fresh ether and repeat 2x.

  • Lyophilization: Dissolve pellet in 10% Acetic Acid/Water and lyophilize.

References

  • PubChem. (n.d.). Canavanine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Calabretta, L. O., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. Tetrahedron Letters / NIH. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.[1][4][5][6][7][8][9][10] Retrieved from [Link]

  • Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology. Retrieved from [Link]

  • Syed, N., et al. (2013). Arginine deprivation in cancer therapy. Current Oncology Reports. (Contextual grounding for arginine auxotrophy).

Sources

Safety Operating Guide

N-alpha-Fmoc-N-Boc-L-canavanine: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Stance

N-alpha-Fmoc-N-Boc-L-canavanine is not merely a standard peptide building block; it is a protected derivative of L-Canavanine , a potent structural analog of L-Arginine that acts as an antimetabolite. While the Fmoc and Boc protecting groups reduce its immediate bioavailability and solubility compared to the free amino acid, the core molecule retains the potential to disrupt biological protein synthesis if released into the environment.

Core Directive: Treat this substance as a High-Hazard Organic Solid . It must be destroyed via high-temperature incineration. Under no circumstances should this material be disposed of down the drain or in general municipal waste.

Chemical Profile & Hazard Assessment

As a specific Safety Data Sheet (SDS) for this exact derivative may be rare in some databases, the following assessment is derived from the synergistic hazards of its components: the irritant nature of Fmoc-protected amino acids and the biological toxicity of the Canavanine moiety.

ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-guanidino-Boc-L-canavanine
Functional Class Non-proteinogenic amino acid (Arginine analog)
Physical State White to off-white powder
Primary Hazard Target Organ Toxicity / Irritant .[1] Canavanine is incorporated into proteins in place of Arginine, leading to structural misfolding.[2][3]
Signal Word WARNING (Derived)
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation). Note: Treat as H373 (May cause damage to organs) due to Canavanine content.
Waste Stream Non-Halogenated Organic Solid (if pure)
The "Trojan Horse" Mechanism

Researchers must understand why we strictly regulate this disposal. L-Canavanine mimics L-Arginine so closely that arginyl-tRNA synthetases in most organisms (except those adapted, like Caryedes brasiliensis) cannot distinguish them. Incorporation of Canavanine creates aberrant proteins with altered isoelectric points and conformation, leading to cellular dysfunction. Disposal must guarantee the thermal destruction of the guanidinooxy moiety.

Step-by-Step Disposal Protocol

A. Solid Waste (Expired or Surplus Reagent)

This protocol applies to the pure solid substance.

  • Segregation:

    • Isolate the container. Do not mix with oxidizers or strong acids (TFA will remove the Boc group, potentially increasing solubility and bioavailability).

    • Designate as "Non-Halogenated Organic Hazardous Waste."

  • Primary Containment:

    • Ensure the original vial is tightly capped.

    • Place the vial inside a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

    • Seal the bag with tape or a heat sealer.

  • Secondary Containment (The "Lab-Pack"):

    • Place the bagged vial into a rigid High-Density Polyethylene (HDPE) waste drum or pail.

    • Fill void spaces with an inert absorbent (vermiculite) to prevent breakage during transport.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: Write "this compound" (do not use abbreviations like 'Fmoc-Cav').

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Final Disposition:

    • Transfer to EHS for High-Temperature Incineration . This is the only method that ensures the breakdown of the fluorenyl ring and the guanidinooxy chain.

B. Liquid Waste (Reaction Mixtures/HPLC Waste)

If the material is dissolved (e.g., in DMF, Piperidine, or TFA):

  • Characterize the Solvent:

    • If dissolved in DCM (Dichloromethane): Segregate into Halogenated Waste .

    • If dissolved in DMF/NMP : Segregate into Non-Halogenated Organic Waste .

  • pH Check:

    • If the solution contains cleavage cocktails (TFA), the waste is Corrosive (Acidic) . Ensure the waste container is rated for corrosives.

    • Note: Do not neutralize in the lab unless authorized by your specific site license. Neutralization is an exothermic process that can liberate fumes.

Immediate Safety & Spill Management

PPE Requirements:

  • Respiratory: N95 or P100 particulate respirator (if powder is loose).

  • Skin: Nitrile gloves (double-gloving recommended due to DMF permeability if in solution).

  • Eyes: Chemical splash goggles.

Spill Response Protocol:

  • Dry Spill (Powder):

    • Do not dry sweep. This generates dust.[1][4]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a hazardous waste bag.

    • Clean the surface with a soap/water solution to remove Fmoc residues.

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Place saturated absorbents into a sealed bag.

    • Treat as hazardous waste matching the solvent profile.

Visualized Workflows

Diagram 1: Disposal Decision Matrix

This logic flow ensures the material ends up in the correct destruction stream based on its physical state.

DisposalMatrix Start Waste: Fmoc-Boc-Canavanine StateCheck Physical State? Start->StateCheck Solid SOLID (Pure/Powder) StateCheck->Solid Powder Liquid LIQUID (Solution) StateCheck->Liquid Dissolved Pack Double Bag + Rigid Container Solid->Pack SolventCheck Solvent Type? Liquid->SolventCheck Incinerate High-Temp Incineration Pack->Incinerate Preferred Method Halo Halogenated (DCM, etc.) SolventCheck->Halo NonHalo Non-Halogenated (DMF, DMSO) SolventCheck->NonHalo Halo->Incinerate FuelBlend Fuel Blending/Incineration NonHalo->FuelBlend

Caption: Decision tree for segregating Fmoc-Boc-Canavanine waste streams to ensure proper thermal destruction.

Diagram 2: Safety & PPE Barrier Logic

A self-validating check to ensure the researcher is protected before handling.

SafetyBarrier Risk Hazard Source: Canavanine Analog Resp Respiratory Barrier: N95/P100 Mask Risk->Resp Dust Inhalation Dermal Dermal Barrier: Nitrile Gloves + Lab Coat Risk->Dermal Skin Absorption Eye Ocular Barrier: Splash Goggles Risk->Eye Mucosal Contact Safe Safe to Handle Resp->Safe Dermal->Safe Eye->Safe

Caption: Required PPE barriers to mitigate specific exposure pathways of protected amino acid powders.

References

  • Rosenthal, G. A. (1977). "The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine." Quarterly Review of Biology.

  • Spectrum Chemical. (2008). "Material Safety Data Sheet: L-Canavanine Sulfate." Spectrum Chemical Mfg. Corp.[5]

  • BenchChem. (2025).[6][7] "Comparative Study of Boc versus Fmoc Protecting Groups in Synthesis." BenchChem Technical Guides.

  • Fisher Scientific. (2021). "Safety Data Sheet: N-Fmoc-L-alanine (General Fmoc-AA Hazard Data)." Thermo Fisher Scientific.

Sources

Personal protective equipment for handling N-alpha-Fmoc-N-Boc-L-canavanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling & Logistics for N-alpha-Fmoc-N-Boc-L-canavanine

Executive Summary & Risk Context

This compound (Fmoc-L-Cav(Boc)-OH) is not merely a standard reagent; it is a protected derivative of L-Canavanine , a potent non-proteinogenic amino acid and structural analog of L-Arginine.

While the Fmoc and Boc protecting groups reduce immediate metabolic bioavailability compared to free L-Canavanine, the core hazard remains: Arginine Antimetabolite Toxicity . Upon accidental ingestion or inhalation and subsequent deprotection (metabolic or chemical), Canavanine can be misincorporated into nascent proteins in place of Arginine.[1] This results in aberrant proteins with altered tertiary structures and loss of biological function, potentially leading to autoimmune-like syndromes (e.g., lupus-like effects) and cellular toxicity.[1]

Operational Directive: Treat this compound as a high-potency toxic solid . Containment of dust and prevention of solvent-mediated skin absorption are the critical control points.

Hazard Mechanism & Critical Control Points

To ensure safety, researchers must understand the causality of the hazard.

Hazard CategoryMechanism of ActionCritical Control Point (CCP)
Biological Toxicity Protein Misincorporation: Mimics Arginine. Arginyl-tRNA synthetases charge tRNA with Canavanine, inserting it into proteins.[2] This disrupts salt bridges and protein folding.Zero Inhalation/Ingestion: All powder handling must occur in a certified chemical fume hood.
Chemical Irritation Sensitization: Fmoc-amino acids are known skin sensitizers. Repeated exposure can trigger allergic dermatitis.Dermal Barrier: No skin contact allowed. Double-gloving is mandatory during solubilization.
Environmental Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[3]Zero Drain Disposal: All waste must be segregated for incineration.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient due to the solvent systems (DMF/NMP) typically used to dissolve this compound. DMF readily permeates standard nitrile gloves, carrying the toxic payload (Canavanine) through the skin.

PPE Selection Guide
Protection ZonePPE SpecificationTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Cleaning): N95 or P100 Respirator.Prevents inhalation of micro-particulates. The compound is a crystalline powder that can easily aerosolize.
Dermal (Hands) Solid Handling: Nitrile (min 0.11 mm / 4 mil).Solution Handling (DMF/DMSO): 1. Inner: Nitrile (4 mil)2.[4] Outer: Laminate (e.g., Silver Shield™) OR Thicker Nitrile (>8 mil).Crucial: Standard thin nitrile degrades in DMF in <15 mins. Double gloving with frequent changes is required to prevent "solvent drag" of the toxin through the glove.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for powders that can drift around side shields.
Body Lab coat (Tyvek® preferred for large scale) + Closed-toe shoes.Tyvek provides better particulate hold-out than cotton if handling >10g quantities.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Condition: Store at +2°C to +8°C .

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The Fmoc group is base-labile; exposure to ambient amine vapors (e.g., in a shared fridge with open amines) can cause premature deprotection.

  • Container: Amber glass or opaque plastic to prevent UV degradation.

Phase 2: Weighing & Dispensing (The High-Risk Step)
  • Static Control: Fmoc-protected amino acids are often fluffy and electrostatically charged. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.

  • Containment: Weigh directly into the reaction vessel or a pre-tared vial. Never weigh on weighing paper that requires scraping; use a weighing boat or funnel.

Phase 3: Solubilization
  • Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP .

  • Protocol:

    • Add solvent slowly to the powder (not powder to solvent) to minimize puffing.

    • Vortex in a closed tube.

    • Warning: Once dissolved, the risk of skin absorption increases exponentially. Treat the solution as a "transdermal delivery system" for the toxin.

Workflow Visualization

The following diagram outlines the logical flow and safety barriers for handling this compound.

G cluster_0 Zone 1: Storage (Cold/Dry) cluster_1 Zone 2: Fume Hood (High Risk) cluster_2 Zone 3: Waste Management Storage Reagent Storage (+2 to +8°C, Desiccated) Weighing Weighing (Anti-static measures) Storage->Weighing Transfer in closed container Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Add Solvent (Double Gloves) SolidWaste Solid Waste (Contaminated Consumables) Weighing->SolidWaste Spills/Wipes Alert1 CRITICAL: Avoid Inhalation Use N95 if outside hood Weighing->Alert1 Reaction Peptide Synthesis (Coupling) Solubilization->Reaction Closed System Transfer LiquidWaste Liquid Waste (Halogenated/Organic) Solubilization->LiquidWaste Excess Solution Alert2 CRITICAL: DMF Permeates Nitrile Change gloves immediately on splash Solubilization->Alert2 Reaction->LiquidWaste Filtrate/Washings

Figure 1: Operational workflow highlighting critical safety alerts during the weighing and solubilization phases.

Disposal & Deactivation

Do NOT use bleach. Bleach can react with the amine/guanidine moieties to form chloramines, which are toxic gases.

Disposal Protocol
  • Segregation:

    • Solids: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Hazardous Solid Waste" bag (yellow/red biohazard or chemical hazard bag depending on local regulations).

    • Liquids: Collect all reaction mixtures and washes in "Organic Solvent Waste." Label clearly: "Contains Toxic Non-Proteinogenic Amino Acid (Canavanine)."

  • Destruction Method:

    • High-Temperature Incineration: This is the only validated method to ensure complete thermal decomposition of the canavanine structure into harmless oxides of nitrogen and carbon.

    • Verification: Ensure your waste contractor utilizes incineration (Waste Code: D001/Ignitable + Toxic Organic).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 439202, L-Canavanine. Retrieved from [Link]

  • Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[2][5] The Quarterly Review of Biology. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.